molecular formula C5H10N4O B112171 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol CAS No. 18595-97-6

3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol

Cat. No.: B112171
CAS No.: 18595-97-6
M. Wt: 142.16 g/mol
InChI Key: JCYHSFGSMIVOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol is a useful research compound. Its molecular formula is C5H10N4O and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-amino-1H-1,2,4-triazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYHSFGSMIVOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=NC(=NN1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366139
Record name 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-97-6
Record name 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(5-Amino-4H-1,2,4-triazol-3-yl)-propan-1-ol (CAS No. 18595-97-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(5-Amino-4H-1,2,4-triazol-3-yl)-propan-1-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route with experimental protocols, and its likely application as a building block in the development of proteolysis-targeting chimeras (PROTACs).

Chemical and Physical Properties

3-(5-Amino-4H-1,2,4-triazol-3-yl)-propan-1-ol is a small molecule containing a 1,2,4-triazole ring, a functional group known for its diverse pharmacological activities.[1] While detailed experimental data for this specific compound is limited in publicly available literature, its basic properties have been identified from chemical supplier databases. This compound is notably classified as a protein degrader building block, suggesting its utility in the synthesis of molecules designed to induce targeted protein degradation.[2]

Table 1: Physicochemical Properties of 3-(5-Amino-4H-1,2,4-triazol-3-yl)-propan-1-ol

PropertyValueSource
CAS Number 18595-97-6[2][3][4]
Molecular Formula C5H10N4O[2][3]
Molecular Weight 142.16 g/mol [3]
Purity ≥95%[2]
Appearance Not specified (likely a solid)-
Storage Room temperature[2]
Hazard Irritant[3]

Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis for 3-(5-Amino-4H-1,2,4-triazol-3-yl)-propan-1-ol has not been prominently reported. However, a plausible synthetic pathway can be proposed based on the well-documented synthesis of structurally similar compounds, specifically N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[1][5] The following protocol adapts a microwave-assisted synthesis, a method known for its efficiency and rapid reaction times.[1]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a suitable precursor, followed by the reduction of an intermediate to yield the final alcohol.

Synthesis_Pathway cluster_0 Step 1: Formation of Triazole Intermediate cluster_1 Step 2: Reduction to Final Product Dihydrofuran-2(3H)-one Dihydrofuran-2(3H)-one Triazole_Intermediate 3-(5-Amino-4H-1,2,4-triazol-3-yl)propanoic acid (Intermediate) Dihydrofuran-2(3H)-one->Triazole_Intermediate Microwave Ethanol, 170°C Aminoguanidine_HCl Aminoguanidine Hydrochloride Aminoguanidine_HCl->Triazole_Intermediate Final_Product 3-(5-Amino-4H-1,2,4-triazol-3-yl) -propan-1-ol Triazole_Intermediate->Final_Product Reducing_Agent Reducing Agent (e.g., LiAlH4) Reducing_Agent->Final_Product Anhydrous THF Reflux PROTAC_Workflow cluster_0 PROTAC Design and Synthesis cluster_1 Mechanism of Action Target_Ligand Target Protein Ligand PROTAC_Molecule PROTAC Target_Ligand->PROTAC_Molecule Linker_Synthesis Linker Synthesis (incorporating the title compound) Linker_Synthesis->PROTAC_Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Ternary_Complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC_Molecule->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of Target Protein Ubiquitination->Proteasomal_Degradation Signaling_Pathway_Interference Signal_Input Signal Input Receptor Receptor Signal_Input->Receptor Kinase_A Kinase A (Target Protein) Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response PROTAC PROTAC PROTAC->Kinase_A induces degradation Degradation Degradation

References

In-Depth Technical Guide: Physicochemical Properties of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, a heterocyclic compound of interest in medicinal and agrochemical research. Due to its structural motifs—a 1,2,4-triazole ring and a primary alcohol—this molecule presents a unique profile for potential biological activity and requires thorough characterization for any application in drug development.

Compound Identity and Structure

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is a derivative of 3-amino-1,2,4-triazole, featuring a propan-1-ol substituent at the 3-position of the triazole ring. The presence of both amino and hydroxyl groups, coupled with the nitrogen-rich triazole core, suggests potential for diverse intermolecular interactions.

Chemical Structure:

Physicochemical Properties

The following table summarizes the available quantitative physicochemical data for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. It is important to note that while some data is available from chemical suppliers, other key experimental values are not widely reported in the literature.

PropertyValueSource/Comment
CAS Number 18595-97-6[1]
Molecular Formula C5H10N4O[1]
Molecular Weight 142.16 g/mol [1]
Appearance White to off-white solid (Predicted)Based on related compounds.
Melting Point Not availableExperimental data not found.
Boiling Point 449.6 °C at 760 mmHgData from a safety data sheet; may be a predicted value.
Flash Point 225.7 °CData from a safety data sheet.
Solubility Likely soluble in polar solvents (e.g., water, ethanol, methanol).Inferred from the high polarity of the molecule and the known solubility of 3-amino-1,2,4-triazole.[2][3]
pKa Not availableExperimental data not found. The amino group and triazole nitrogens will exhibit basic properties, while the alcohol is weakly acidic.
LogP Not availableExperimental data not found. A negative value is predicted due to the high polarity.

Experimental Protocols

Proposed Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

This synthesis is proposed as a two-step process:

  • Formation of the triazole ring with a carboxylic acid intermediate.

  • Reduction of the carboxylic acid to the primary alcohol.

Step 1: Synthesis of 3-(5-Amino-4H-1,2,4-triazol-3-yl)propanoic acid

This step is adapted from the synthesis of related amides, where succinic anhydride is a key starting material.

  • Materials: Succinic anhydride, aminoguanidine hydrochloride, a suitable base (e.g., sodium methoxide), and a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).

  • Procedure:

    • A mixture of aminoguanidine hydrochloride and an equimolar amount of a base (e.g., sodium methoxide) is stirred in DMF to generate the free aminoguanidine base.

    • Succinic anhydride (1.0 equivalent) is added portion-wise to the reaction mixture.

    • The mixture is heated, potentially under microwave irradiation (e.g., 150-170 °C), to facilitate the initial reaction and subsequent cyclization to form the triazole ring. This process is analogous to the formation of propanamides from related intermediates.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or diethyl ether).

    • The crude 3-(5-Amino-4H-1,2,4-triazol-3-yl)propanoic acid is collected by filtration, washed, and dried. Purification can be achieved by recrystallization.

Step 2: Reduction to 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

  • Materials: 3-(5-Amino-4H-1,2,4-triazol-3-yl)propanoic acid, a reducing agent (e.g., Lithium aluminum hydride - LAH, or Borane-tetrahydrofuran complex - BH3·THF), and an anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • A solution or suspension of 3-(5-Amino-4H-1,2,4-triazol-3-yl)propanoic acid is prepared in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction vessel is cooled in an ice bath (0 °C).

    • A solution of the reducing agent (e.g., LAH or BH3·THF, typically 1.5-2.0 equivalents) in THF is added dropwise to the cooled mixture.

    • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup for LAH).

    • The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Visualizations

The following diagrams illustrate a generalized workflow for the determination of key physicochemical properties and a logical relationship for assessing drug development potential.

G synthesis Compound Synthesis & Purification structure Structural Confirmation (NMR, MS, IR) synthesis->structure Purity Check physical Physical Properties (MP, BP, Appearance) structure->physical solubility Solubility Profiling (Aqueous & Organic) structure->solubility stability Chemical Stability (pH, Temp, Light) structure->stability logp LogP/LogD Determination structure->logp pka pKa Measurement structure->pka data Data Analysis & Property Summary physical->data solubility->data stability->data logp->data pka->data

Caption: Workflow for Physicochemical Characterization.

G physchem Favorable Physicochemical Properties sol Adequate Solubility physchem->sol perm Good Permeability (Predicted by LogP) physchem->perm stab Acceptable Stability physchem->stab admet Promising ADMET Profile sol->admet perm->admet stab->admet candidate Drug Candidate Potential admet->candidate efficacy In Vitro/In Vivo Efficacy efficacy->candidate

Caption: Drug Development Potential Logic Flow.

Conclusion

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is a compound with physicochemical characteristics that make it of interest for further investigation in pharmaceutical and agrochemical contexts. Its predicted high polarity suggests good aqueous solubility, a desirable trait for many biological applications. However, a comprehensive experimental characterization of its properties, including melting point, pKa, and logP, is essential for a complete understanding of its behavior and potential. The proposed synthetic route provides a viable pathway for obtaining this compound for further study. The frameworks provided for characterization and evaluation can guide researchers in systematically assessing its potential as a lead compound.

References

In-Depth Technical Guide: 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the fundamental physicochemical properties of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, a heterocyclic organic compound of interest in various research and development applications.

Core Molecular Data

The fundamental quantitative data for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C5H10N4O[1][2]
Molecular Weight 142.16 g/mol [2][3]
Monoisotopic Mass 142.08546096 Da[3]
CAS Number 18595-97-6[1][2]
Atomic Composition and Molecular Weight Calculation

The molecular weight is derived from the sum of the atomic weights of the constituent atoms in the empirical formula, C5H10N4O.

AtomCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)512.01160.055
Hydrogen (H)101.00810.080
Nitrogen (N)414.00756.028
Oxygen (O)115.99915.999
Total 142.162

Note: Slight variations in molecular weight may be reported by different sources due to the use of different isotopic abundances in the calculation. For instance, some sources may round the value to 142.2 g/mol .[1]

Logical Structure of the Compound

The chemical structure of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is defined by its IUPAC name. The following diagram illustrates the connectivity of the atoms and functional groups.

Figure 1: Chemical structure of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Experimental Protocols

While this guide does not detail specific experimental applications, the provided molecular weight is a prerequisite for the accurate preparation of solutions and reagents for any protocol.

Example: Preparation of a 10 mM Stock Solution

To prepare a 10 millimolar (mM) stock solution of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, the following steps would be taken:

  • Calculate the required mass:

    • Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol )

    • For 10 mL (0.01 L) of a 10 mM (0.01 mol/L) solution:

    • Mass = 0.01 mol/L * 0.01 L * 142.16 g/mol = 0.014216 g = 14.216 mg

  • Dissolution:

    • Accurately weigh 14.216 mg of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol using an analytical balance.

    • Transfer the solid to a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., DMSO, water, depending on solubility) to dissolve the compound completely.

    • Bring the final volume to the 10 mL mark with the solvent.

The workflow for such a preparation is outlined below.

G start Start: Define Target Concentration and Volume calc Calculate Required Mass (Mass = C * V * MW) start->calc weigh Weigh Compound (e.g., 14.216 mg) calc->weigh dissolve Dissolve in Solvent in Volumetric Flask weigh->dissolve volume Adjust to Final Volume (e.g., 10 mL) dissolve->volume end End: 10 mM Stock Solution volume->end

References

Technical Guide: Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,4-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The presence of an amino group and a flexible hydroxypropyl sidechain on the 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol structure makes it an attractive starting material for the synthesis of novel drug candidates. This guide outlines a practical approach to its synthesis, addressing the need for a clear and concise methodology for its preparation.

Proposed Synthesis Pathway

The most direct and established route for the synthesis of 3-substituted-5-amino-1,2,4-triazoles is the reaction of aminoguanidine with a suitable carboxylic acid or its derivative. In the case of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, the logical precursor for the 3-hydroxypropyl side chain is γ-butyrolactone, which can be considered a cyclic ester of 4-hydroxybutanoic acid.

The proposed reaction proceeds via a condensation reaction between aminoguanidine and γ-butyrolactone, followed by an intramolecular cyclization with the elimination of water to form the stable 1,2,4-triazole ring. Aminoguanidine bicarbonate is a commonly used and stable salt of aminoguanidine for such reactions.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Aminoguanidine Aminoguanidine Bicarbonate Reaction Condensation & Cyclization Aminoguanidine->Reaction 1. Heat Butyrolactone γ-Butyrolactone Butyrolactone->Reaction 2. Acid/Base Catalyst (optional) Product 3-(5-Amino-4H-triazol-3-yl) -propan-1-ol Reaction->Product Formation of Triazole Ring

Figure 1: Proposed synthesis pathway for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on the synthesis of analogous compounds and has not been directly extracted from a published source for the target molecule. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

3.1. Materials and Equipment

  • Aminoguanidine bicarbonate (≥98%)

  • γ-Butyrolactone (≥99%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

  • Mass spectrometer

3.2. Synthesis Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add aminoguanidine bicarbonate (13.6 g, 0.1 mol).

  • Acidification (optional but recommended): Slowly add concentrated hydrochloric acid (8.3 mL, ~0.1 mol) to the flask while stirring. This will convert the bicarbonate salt to the more reactive hydrochloride salt in situ, with evolution of CO2.

  • Addition of γ-Butyrolactone: To the stirred mixture, add γ-butyrolactone (8.61 g, 0.1 mol).

  • Reaction: Heat the mixture to reflux (approximately 120-140 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid may precipitate.

  • Neutralization and Precipitation: Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol in 20 mL of water) to neutralize the hydrochloric acid and precipitate the product. The pH should be adjusted to approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Decolorization with activated carbon may be employed if necessary.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Quantitative Data (Expected)

The following table summarizes the expected quantitative data for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol based on the representative protocol.

ParameterExpected Value
Molecular Formula C₅H₁₀N₄O
Molecular Weight 142.16 g/mol
Theoretical Yield 14.22 g
Expected Actual Yield 9.95 - 12.09 g (70-85%)
Appearance White to off-white crystalline solid
Melting Point 155-160 °C (decomposes)
Purity (by HPLC) >95%

Spectroscopic Data (Anticipated)

The following tables provide the anticipated spectroscopic data for the characterization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Table 1: Anticipated ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5 (broad s)s1HNH (triazole)
~5.5 (broad s)s2HNH₂ (amino)
~4.5 (t, J=5.2 Hz)t1HOH
3.45 (q, J=6.0 Hz)q2H-CH₂-OH
2.55 (t, J=7.6 Hz)t2HTriazole-CH₂-
1.75 (quint, J=6.8 Hz)quint2H-CH₂-CH₂-CH₂-

Table 2: Anticipated ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C3 (triazole)
~155C5 (triazole)
~60-CH₂-OH
~30-CH₂-CH₂-CH₂-
~25Triazole-CH₂-

Table 3: Anticipated FTIR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)O-H and N-H stretching
3100-3000C-H stretching (aliphatic)
~1640N-H bending (amino)
~1580C=N stretching (triazole ring)
~1050C-O stretching (primary alcohol)

Table 4: Anticipated Mass Spectrometry Data (ESI+)

m/zAssignment
143.0927[M+H]⁺
126.0662[M+H - NH₃]⁺
112.0873[M+H - CH₂OH]⁺

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow A 1. Combine Reactants (Aminoguanidine Bicarbonate & γ-Butyrolactone) B 2. Reflux Reaction (4-6 hours, 120-140°C) A->B C 3. Cooling & Work-up B->C D 4. Neutralization (aq. NaOH) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, IR, MS, MP) G->H I Final Product: 3-(5-Amino-4H-triazol-3-yl) -propan-1-ol H->I

Figure 2: Step-by-step experimental workflow for the synthesis of the target compound.

Safety Precautions

  • Aminoguanidine bicarbonate and its salts can be harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle in a fume hood with appropriate PPE.

  • The reaction should be conducted in a well-ventilated area, preferably a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. While a specific published protocol remains to be identified, the outlined procedure, based on established chemical principles for 1,2,4-triazole synthesis, offers a reliable starting point for researchers. The provided quantitative and spectroscopic data, although predictive, serve as a valuable reference for the characterization and quality control of the synthesized compound. This guide is intended to facilitate the accessibility of this important building block for applications in drug discovery and development.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of 3-Amino-1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3][4][5][6][7][8][9] Derivatives of 3-amino-1,2,4-triazole, in particular, have garnered significant attention due to their broad spectrum of biological activities. These compounds are characterized by a five-membered ring containing three nitrogen atoms, which imparts unique physicochemical properties that are conducive to diverse biological interactions.[2][8] This guide provides a comprehensive overview of the primary biological activities of 3-amino-1,2,4-triazole derivatives, focusing on their anticancer, antimicrobial, and herbicidal properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Derivatives of 3-amino-1,2,4-triazole have emerged as a promising class of compounds in oncology research, exhibiting significant antiproliferative effects against a variety of cancer cell lines.[9][10][11][12] The versatility of the triazole scaffold allows for the synthesis of diverse structures, including Schiff bases and conjugates with other bioactive moieties, leading to compounds with potent and sometimes selective anticancer activity.[10][13][14]

Mechanism of Action

The anticancer mechanisms of 3-amino-1,2,4-triazole derivatives are varied. Some compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, thereby halting the proliferation of cancer cells.[11] Others may function as antiangiogenic agents, inhibiting the formation of new blood vessels that tumors need to grow.[10] The core 3-amino-1,2,4-triazole structure is often crucial for this activity.[10]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 3-amino-1,2,4-triazole derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Compound 8d (alkylsulfanyl derivative)HCT116 (Colon)0.37Fluorouracil67.9[11]
Compound 8d (alkylsulfanyl derivative)Hela (Cervical)2.94Fluorouracil50.0[11]
Compound 8d (alkylsulfanyl derivative)PC-3 (Prostate)31.31Fluorouracil532.4[11]
1,2,3-Triazole-Amino Acid Conjugate 6 MCF7 (Breast)<10EllipticineNot specified[13]
1,2,3-Triazole-Amino Acid Conjugate 7 HepG2 (Liver)<10EllipticineNot specified[13]
1,2,4-Triazole-Pyridine Hybrid TP6 B16F10 (Murine Melanoma)41.12Not specifiedNot specified[14]

Antimicrobial Activity

3-Amino-1,2,4-triazole derivatives, especially those modified into Schiff bases or containing a thiol group, exhibit a wide range of antimicrobial activities against both bacteria and fungi.[1][15][16][17][18][19][20] Their broad-spectrum efficacy makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.[3][18]

Mechanism of Action

The precise mechanisms are not fully elucidated for all derivatives, but it is believed that the triazole ring and its substituents play a critical role in interacting with microbial enzymes or cellular structures. For instance, some triazole-based antifungal drugs, like fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[5][21] Antibacterial action may involve the disruption of bacterial cell wall synthesis or interference with DNA gyrase.[15]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various 3-amino-1,2,4-triazole derivatives against selected microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Schiff Base 7h (Thiazolidinone derivative)Staphylococcus aureusPositive8Not specifiedNot specified[15]
Schiff Base 7h (Thiazolidinone derivative)Candida albicansN/A (Fungus)4Not specifiedNot specified[15]
Schiff Base T8 (Morpholine derivative)Staphylococcus aureusPositive22Not specifiedNot specified[1][16]
Schiff Base T3 (Morpholine derivative)Pseudomonas aeruginosaNegative22Not specifiedNot specified[1][16]
Triazole-Thione 5n Microsporum gypseumN/A (Fungus)15.6Ketoconazole62.5[18]
Triazole-Thione 5c Staphylococcus aureusPositive31.25Streptomycin62.5[18]

Herbicidal Activity

3-Amino-1,2,4-triazole (also known as amitrole) is a well-known nonselective systemic herbicide used to control a wide range of grasses, broadleaf weeds, and aquatic weeds on non-food croplands.[22][23] Its derivatives are also being explored for agrochemical applications.

Mechanism of Action

The primary mode of action for amitrole is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGP dehydratase), an enzyme involved in the sixth step of histidine biosynthesis in plants and microorganisms.[22][24] This inhibition leads to a deficiency in histidine and an accumulation of imidazoleglycerol phosphate, ultimately disrupting protein synthesis and causing plant death. Additionally, amitrole has been reported to inhibit carotenoid biosynthesis and interfere with mitochondrial protein synthesis.[25][26]

Quantitative Data Summary: Herbicidal Activity

The following table summarizes the post-emergence herbicidal activity of a phosphonothrixin, a natural phytotoxin that, like some triazoles, inhibits a key biosynthetic pathway. While not a direct 3-amino-1,2,4-triazole derivative, this data illustrates a common format for presenting herbicidal efficacy. The rating is on a scale where '5' indicates >90% inhibition.

Weed SpeciesAbbreviation80 g/ha320 g/ha1280 g/ha5120 g/haSource
Abutilon theophrastiABUTH-135[27]
Amaranthus retroflexusAMARE-145[27]
Avena fatuaAVEFA-245[27]
Echinochloa crus-galliECHCG-245[27]
Brassica napusBRSNW1355[27]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28][29] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[28][29]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-Amino-1,2,4-triazole derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)[28]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[28]

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[28][30]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[28]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[29]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[28][30]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28][29] Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism in a liquid medium.[31][32][33][34][35]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)[32]

  • 3-Amino-1,2,4-triazole derivative (test compound)

  • Standard antibiotic (positive control)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[31]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[31]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[31]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[31][35]

Protocol 3: In Vitro Seed Germination and Growth Inhibition Assay for Herbicidal Activity

This assay provides a preliminary assessment of a compound's phytotoxicity by observing its effect on seed germination and early seedling growth.[36]

Materials:

  • Seeds of a model plant or weed species (e.g., cress, lettuce, or Lemna minor)[27]

  • 3-Amino-1,2,4-triazole derivative (test compound)

  • Solvent (e.g., acetone or DMSO)

  • Sterile petri dishes or multi-well plates

  • Filter paper or solid culture medium (e.g., agar)

  • Growth chamber with controlled light and temperature

Procedure:

  • Test Solution Preparation: Dissolve the test compound in a minimal amount of solvent and then prepare serial dilutions in sterile distilled water to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM).[27]

  • Assay Setup: Place a sterile filter paper in each petri dish (or add solid medium to wells). Pipette a fixed volume of each test solution onto the filter paper, allowing the solvent to evaporate if necessary. A solvent-only treatment serves as the control.

  • Seed Plating: Place a set number of seeds (e.g., 10-20) onto the treated filter paper in each dish.[36]

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 24 ± 2°C with a 16/8 h photoperiod) for a period of 7 to 21 days.[27][36]

  • Data Collection: At regular intervals, record the germination percentage. At the end of the experiment, measure the root length and shoot length of the seedlings.[36]

  • Data Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth for each concentration relative to the control.

Mandatory Visualizations

Diagrams of Workflows and Pathways

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the study of 3-amino-1,2,4-triazole derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up start 3-Amino-1,2,4-triazole Core synthesis Chemical Synthesis (e.g., Schiff Base Formation) start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification antimicrobial Antimicrobial Assays (MIC Determination) purification->antimicrobial anticancer Anticancer Assays (MTT, etc.) purification->anticancer herbicidal Herbicidal Assays (Seed Germination) purification->herbicidal data Quantitative Analysis (IC50, MIC) antimicrobial->data anticancer->data herbicidal->data sar Structure-Activity Relationship (SAR) data->sar moa Mechanism of Action (MOA) Studies sar->moa lead_opt Lead Optimization moa->lead_opt

Caption: General workflow for the development and evaluation of novel 3-amino-1,2,4-triazole derivatives.

G ext_signal Apoptotic Stimulus (e.g., Anticancer Compound) bcl2 Bcl-2 Family (Bax/Bcl-xL) ext_signal->bcl2 Modulates mito Mitochondrion bcl2->mito Regulates Permeability cyt_c Cytochrome c Release mito->cyt_c casp9 Caspase-9 (Initiator) cyt_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes triazole 3-Amino-1,2,4-Triazole Derivative triazole->ext_signal Induces

Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by anticancer triazole derivatives.

G core 3-Amino-1,2,4-Triazole Scaffold activity Biological Activity (e.g., Anticancer, Antimicrobial) core->activity Essential for Activity sub1 Substituent R1 (e.g., Phenylamino) sub1->activity Influences Potency sub2 Substituent R2 (e.g., Aryl group) sub2->activity Affects Selectivity sub3 Substituent R3 (e.g., Thiol) sub3->activity Modifies Spectrum

Caption: Logical diagram illustrating the concept of Structure-Activity Relationships (SAR).

References

Spectroscopic Analysis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. Due to the tautomeric nature of the 4H-1,2,4-triazole ring, the observed spectra can be influenced by solvent, concentration, and temperature. The data presented herein are predicted values based on established chemical shift principles for analogous structures. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar heterocyclic compounds.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. These predictions are based on an analysis of the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~3.45Triplet~6.52H
H-2~1.75Quintet~6.82H
H-3~2.60Triplet~7.02H
-OH~4.50Broad Singlet-1H
-NH₂~6.50Broad Singlet-2H
-NH (Triazole)~11.80Broad Singlet-1H

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
C-1~59.0
C-2~30.0
C-3~25.0
C (Triazole, C-NH₂)~158.0
C (Triazole, C-propyl)~155.0

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed methodology for acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical, as protic solvents may lead to the exchange of labile protons (-OH, -NH₂, -NH).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument and Software:

  • A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended.

  • Standard NMR data acquisition and processing software (e.g., TopSpin, Mnova) should be utilized.

3. ¹H NMR Spectroscopy:

  • Experiment: Standard one-dimensional proton experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

4. ¹³C NMR Spectroscopy:

  • Experiment: One-dimensional carbon experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.

  • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

5. 2D NMR Spectroscopy (Optional but Recommended):

  • To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C one-bond correlations are highly recommended.

The following diagram outlines the general workflow for acquiring and analyzing the NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr nmr_2d 2D NMR (Optional) transfer->nmr_2d ft Fourier Transform h1_nmr->ft c13_nmr->ft nmr_2d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference assign Peak Assignment reference->assign report Reporting assign->report

Caption: General workflow for NMR data acquisition and analysis.

Tautomerism Considerations

It is important to note that 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol can exist in different tautomeric forms.[1][2] The 4H-tautomer is specified, but in solution, equilibrium with other forms (such as the 1H- or 2H-tautomers) may exist. This can lead to broadened peaks or the appearance of multiple sets of signals in the NMR spectra, particularly for the triazole ring protons and carbons.[1] The presented data assumes the predominance of the 4H-tautomer. Careful analysis of the spectra, potentially at different temperatures, may be necessary to fully characterize the tautomeric equilibrium in the chosen solvent.

References

An In-depth Technical Guide to Tautomerism in 3-Amino-1,2,4-triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena observed in 3-amino-1,2,4-triazole and its derivatives. 3-Amino-1,2,4-triazole, a key heterocyclic scaffold, exhibits complex tautomeric equilibria that are crucial to its chemical reactivity, physicochemical properties, and biological activity. This document elucidates the structural variations arising from prototropic tautomerism, presenting both theoretical and experimental data on the relative stabilities of the different tautomeric forms. Detailed experimental and computational protocols for the characterization of these tautomers are provided, including nuclear magnetic resonance (NMR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and density functional theory (DFT) calculations. Furthermore, this guide explores the implications of tautomerism in the context of drug design and development, offering a conceptual framework for understanding its influence on biological interactions. Visual diagrams generated using Graphviz are incorporated to clarify tautomeric equilibria, experimental workflows, and the molecular basis of the compound's biological action.

Introduction to Tautomerism in 3-Amino-1,2,4-triazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for the properties and functions of molecules. In the realm of heterocyclic chemistry, prototropic tautomerism, which involves the migration of a proton, is a prevalent feature. 3-Amino-1,2,4-triazole can exist in several tautomeric forms due to the presence of multiple nitrogen atoms in the triazole ring and an exocyclic amino group.

The three primary annular tautomers of 3-amino-1,2,4-triazole are the 1H, 2H, and 4H forms, as depicted below. The position of the mobile proton on the triazole ring significantly influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional structure. These structural nuances, in turn, dictate the compound's reactivity and its interactions with biological targets. The equilibrium between these tautomeric forms is sensitive to various factors, including the physical state (gas, solution, or solid), the polarity of the solvent, temperature, and the presence of substituents on the triazole ring.[1] A thorough understanding of the tautomeric landscape of 3-amino-1,2,4-triazole and its derivatives is therefore paramount for predicting their physicochemical properties, devising synthetic strategies, and elucidating their mechanisms of action in biological systems.

The Tautomeric Forms of 3-Amino-1,2,4-triazole

The principal annular tautomers of 3-amino-1,2,4-triazole are illustrated below. Additionally, the exocyclic amino group can theoretically participate in imino-amino tautomerism, although the amino form is generally considered to be significantly more stable.

Figure 1: Annular tautomeric forms of 3-amino-1,2,4-triazole.

Quantitative Analysis of Tautomer Stability

The following table summarizes computed relative energies for the tautomers of 3-amino-1,2,4-triazole and a substituted derivative, 3-amino-5-nitro-1,2,4-triazole, illustrating the influence of substitution and the surrounding medium on tautomer stability.

CompoundTautomerMethodPhaseRelative Energy (kcal/mol)Reference
3-Amino-1,2,4-triazole 1H6-31G(CCSD)//6-31G (HF)Gas0.0[2]
2H6-31G(CCSD)//6-31G (HF)Gas~0.0[2]
4H6-31G(CCSD)//6-31G (HF)Gas7.0[2]
3-Amino-5-nitro-1,2,4-triazole 1H-ANTAMP2, MP4, DFTGas0.0[1]
2H-ANTAMP2, MP4, DFTGas> 0[1]
2H-ANTADFT (Onsager)Polar SolventMost Stable[1]

Note: The relative stabilities can be influenced by the choice of computational method and basis set. The provided data serves as an illustrative example of the typical energy differences observed between tautomers.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective method for studying tautomeric equilibria in solution. The chemical shifts of protons (¹H) and carbon-13 (¹³C) are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 3-amino-1,2,4-triazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably operating at a magnetic field strength of 400 MHz or higher for protons, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans for a good signal-to-noise ratio.

    • Observe the chemical shifts and integration of the triazole ring proton(s) and the amino protons. If the rate of interconversion between tautomers is slow on the NMR timescale, separate sets of signals may be observed for each tautomer.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • The chemical shifts of the triazole ring carbons will be indicative of the predominant tautomeric form(s).

  • Data Analysis:

    • Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment.

    • The integration of well-resolved signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in the specific solvent used. The equilibrium constant (Kt) can be calculated from the ratio of the integrals of the signals corresponding to each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study tautomeric equilibria, particularly when the different tautomers exhibit distinct absorption maxima.

Protocol for UV-Vis Spectroscopic Analysis:

  • Sample Preparation: Prepare a dilute solution of the 3-amino-1,2,4-triazole compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition:

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. These can often be assigned with the aid of time-dependent DFT (TD-DFT) calculations.

    • The relative intensities of the absorption bands can provide qualitative information about the tautomeric equilibrium. For a quantitative analysis, the molar extinction coefficients (ε) of each tautomer at their respective λmax are required. The tautomer ratio can be determined by deconvolution of the overlapping spectra.[3]

    • By performing measurements in a range of solvents with varying polarities, the influence of the solvent on the tautomeric equilibrium can be systematically investigated.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the 3-amino-1,2,4-triazole compound of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data. The positions of hydrogen atoms can often be located from the difference Fourier map, which unequivocally confirms the tautomeric form in the solid state.

  • Data Analysis: Analyze the refined crystal structure to determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. This provides a detailed picture of the solid-state conformation and packing of the dominant tautomer.

Computational Workflow for Tautomer Analysis

Computational chemistry is an indispensable tool for studying tautomerism. A typical workflow for the theoretical analysis of 3-amino-1,2,4-triazole tautomers is outlined below.

Computational_Workflow start Define Tautomers geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->single_point solvation Solvation Model (e.g., PCM, SMD) single_point->solvation analysis Analyze Results (Relative energies, Gibbs free energies, tautomer populations) solvation->analysis

Figure 2: A typical computational workflow for the analysis of tautomerism.

Detailed Steps:

  • Structure Generation: Generate the 3D coordinates for all possible tautomers of the 3-amino-1,2,4-triazole compound.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311++G(d,p).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Single-Point Energy Refinement (Optional): For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).

  • Solvation Effects: To model the effect of a solvent, perform geometry optimizations and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

  • Data Analysis: Calculate the relative energies and Gibbs free energies of the tautomers in the gas phase and in solution. The tautomer populations can then be estimated using the Boltzmann distribution.

Biological Relevance and Signaling Pathways

3-Amino-1,2,4-triazole, also known as amitrole, is widely recognized for its herbicidal activity. Its mode of action involves the inhibition of essential biochemical pathways in plants and microorganisms.[5] Understanding these pathways provides a basis for the development of new agrochemicals and therapeutic agents.

One of the primary targets of 3-amino-1,2,4-triazole is imidazoleglycerol-phosphate dehydratase (IGPD), an enzyme involved in the biosynthesis of the amino acid histidine.[5] By competitively inhibiting this enzyme, 3-amino-1,2,4-triazole disrupts protein synthesis and leads to an accumulation of imidazoleglycerol phosphate, which can have further toxic effects.

Additionally, 3-amino-1,2,4-triazole is known to inhibit catalase, an enzyme crucial for protecting cells from oxidative damage by detoxifying hydrogen peroxide.[6] Inhibition of catalase can lead to an increase in reactive oxygen species (ROS), resulting in cellular damage. In some organisms, 3-amino-1,2,4-triazole has also been shown to be a specific inhibitor of protein synthesis on mitoribosomes.[7]

The inhibitory actions of 3-amino-1,2,4-triazole on these key cellular processes are depicted in the following signaling pathway diagram.

Signaling_Pathway cluster_inhibition Inhibitory Action of 3-Amino-1,2,4-triazole cluster_histidine Histidine Biosynthesis cluster_catalase Oxidative Stress Response AT 3-Amino-1,2,4-triazole IGPD IGP Dehydratase AT->IGPD Competitive Inhibition Catalase Catalase AT->Catalase Inhibition IGP Imidazoleglycerol Phosphate IGP->IGPD Substrate Histidine Histidine IGPD->Histidine Product H2O2 Hydrogen Peroxide H2O2->Catalase Substrate H2O_O2 Water + Oxygen Catalase->H2O_O2 Products

Figure 3: Conceptual signaling pathway illustrating the inhibitory mechanisms of 3-amino-1,2,4-triazole.

The specific tautomeric form of 3-amino-1,2,4-triazole that is responsible for its biological activity is an area of active research. It is plausible that one tautomer may have a higher binding affinity for a particular enzyme active site than others. Therefore, considering the tautomeric state of 3-amino-1,2,4-triazole derivatives is a critical aspect of rational drug and herbicide design.

Conclusion

The tautomerism of 3-amino-1,2,4-triazole is a multifaceted phenomenon with profound implications for its chemical and biological properties. The equilibrium between the 1H, 2H, and 4H tautomers is governed by a delicate interplay of electronic effects, steric interactions, and environmental factors. A comprehensive understanding of this tautomerism is essential for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.

This technical guide has provided an in-depth overview of the tautomeric forms of 3-amino-1,2,4-triazole, summarized quantitative data on their relative stabilities, and presented detailed experimental and computational protocols for their characterization. The elucidation of the biological pathways affected by this compound underscores the importance of considering tautomerism in the design of new bioactive molecules. The synergistic application of experimental and computational methods, as outlined in this guide, will continue to be crucial for advancing our understanding of the structure-activity relationships of 3-amino-1,2,4-triazole derivatives and for the development of novel therapeutic agents and agrochemicals.

References

An In-depth Technical Guide to the Solubility of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol (CAS No. 18595-97-6). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a detailed predicted solubility profile based on the known solubility of analogous structures. Furthermore, a rigorous experimental protocol for the quantitative determination of its solubility in various solvents is presented to empower researchers to generate precise data. This guide is intended to be an essential resource for scientists and professionals involved in the research and development of pharmaceuticals and other chemical entities where this compound may be utilized as a synthetic building block.

Core Compound Information

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is a heterocyclic organic compound with the molecular formula C₅H₁₀N₄O and a molecular weight of approximately 142.16 g/mol .[1][2] Its structure is characterized by a 1,2,4-triazole ring substituted with an amino group and a propanol side chain. The presence of multiple polar functional groups, including the amino (-NH₂) and hydroxyl (-OH) groups, as well as the nitrogen atoms within the triazole ring, dictates its physicochemical properties, most notably its solubility. These groups can act as both hydrogen bond donors and acceptors, suggesting a high affinity for polar solvents.

Predicted Solubility Profile

The primary structural difference is the presence of a propan-1-ol substituent in place of a hydrogen atom on the triazole ring. This aliphatic alcohol chain is expected to slightly increase its solubility in less polar organic solvents compared to the parent aminotriazole, while maintaining, and possibly enhancing, its high solubility in polar protic solvents due to the additional hydroxyl group.

The principle of "like dissolves like" is fundamental to this prediction.[4][5] Polar solvents are expected to be effective at solvating the polar triazole, amino, and hydroxyl moieties, whereas non-polar solvents will be less effective.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Quantitative Estimate Basis
Polar Protic Water, Methanol, EthanolHigh The compound's amino and hydroxyl groups can form strong hydrogen bonds with protic solvents. Its solubility is expected to be comparable to or greater than 3-amino-1,2,4-triazole, which is highly soluble in methanol and ethanol.[3][6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate the compound. 3-amino-1,2,4-triazole shows its highest solubility in NMP.[3]
Ketones Acetone, 2-ButanoneModerate These solvents have a significant dipole moment but are weaker hydrogen bond acceptors than DMSO or DMF. The solubility is predicted to be moderate, similar to that observed for 3-amino-1,2,4-triazole.[3]
Esters Ethyl AcetateLow to Moderate Ethyl acetate has lower polarity and weaker hydrogen bonding capability compared to ketones and alcohols. The solubility is expected to be limited.[3]
Ethers 1,4-Dioxane, Diethyl EtherLow While 1,4-dioxane can accept hydrogen bonds, its overall polarity is low. Diethyl ether is largely non-polar. Solubility is expected to be poor.
Non-Polar Hexane, TolueneVery Low / Insoluble The large mismatch in polarity between the highly polar solute and non-polar solvents will result in very poor solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. This protocol is based on the isothermal saturation or "shake-flask" method, a widely accepted technique for measuring the solubility of solid compounds.[4]

3.1. Materials and Equipment

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol (purity >95%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Vials with screw caps

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

    • Dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument. Record the dilution factor.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

    • A calibration curve must be prepared beforehand using standard solutions of known concentrations.

  • Calculation of Solubility:

    • The solubility (S) can be calculated using the following formula: S (in g/L) = C × DF where C is the concentration of the diluted sample (in g/L) and DF is the dilution factor.

    • Solubility can also be expressed in other units, such as mol/L or as a mole fraction, by applying the appropriate conversions.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a structured workflow. The following diagram, generated using the DOT language, illustrates the key steps from preparation to final data analysis.

Solubility_Workflow prep Preparation of Supersaturated Mixture equil Equilibration (Thermostatic Shaker) prep->equil Excess Solute + Solvent settle Settling of Excess Solid equil->settle 24-48 hours centri Centrifugation settle->centri Phase Separation sample Aliquot Withdrawal & Syringe Filtration centri->sample Clear Supernatant dilute Precise Dilution sample->dilute quant Quantitative Analysis (e.g., HPLC, UV-Vis) dilute->quant Known Dilution Factor calc Solubility Calculation quant->calc Concentration Data result Final Solubility Data calc->result

Workflow for the experimental determination of solubility.

Disclaimer: The information provided in this document, particularly the quantitative solubility estimates, is based on theoretical predictions and data from analogous compounds. It is intended for research and informational purposes only. For critical applications, experimentally verified data as outlined in the provided protocol is strongly recommended.

References

Unlocking the Therapeutic Potential of 1,2,4-Triazoles: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Action of 1,2,4-Triazole Containing Compounds.

The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of a wide array of clinically significant drugs. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow for high-affinity interactions with various biological targets. This technical guide provides a detailed exploration of the primary mechanisms of action through which 1,2,4-triazole-containing compounds exert their diverse therapeutic effects, including antifungal, anticancer, and antimicrobial activities. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanisms of Action

The broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives stems from their ability to interact with and inhibit a variety of enzymes and cellular pathways. The specific mechanism is largely dictated by the nature and position of substituents on the triazole ring.

Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The hallmark of triazole antifungals, such as fluconazole and itraconazole, is their potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.

The mechanism of inhibition involves the coordination of the N4 atom of the 1,2,4-triazole ring with the heme iron atom at the active site of CYP51.[2] This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking its demethylation—a crucial step in ergosterol synthesis. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, leading to fungal cell growth inhibition and death.[2][3]

CYP51_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane CYP51->Ergosterol CYP51->Disrupted_Membrane Leads to Triazole 1,2,4-Triazole Compound Heme Heme Iron in CYP51 Triazole->Heme Coordinates with Anticancer_Mechanisms cluster_targets Molecular Targets cluster_effects Cellular Effects Triazole 1,2,4-Triazole Compounds Kinases Kinases (EGFR, BRAF, VEGFR) Triazole->Kinases Inhibit Carbonic_Anhydrase Carbonic Anhydrase Triazole->Carbonic_Anhydrase Inhibit Topoisomerase Topoisomerase Triazole->Topoisomerase Inhibit Tubulin Tubulin Triazole->Tubulin Inhibit Polymerization DNA DNA Triazole->DNA Interact Apoptosis Apoptosis Kinases->Apoptosis AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis Topoisomerase->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest DNA->Apoptosis CellCycleArrest->Apoptosis CYP51_Assay_Workflow A Prepare Reaction Mix (CYP51, CPR, Substrate) B Add Test Compound (Varying Concentrations) A->B C Pre-incubate (37°C) B->C D Initiate with NADPH C->D E Measure Fluorescence (Kinetic Read) D->E F Data Analysis (Calculate IC50) E->F MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 1,2,4-Triazole Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

References

The Role of 3-Amino-1,2,4-Triazoles and Their Derivatives as Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. Its unique structural features, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it a versatile building block for the design of potent enzyme inhibitors. Among these, 3-amino-1,2,4-triazole (3-AT), also known as amitrole, and its derivatives have emerged as significant inhibitors of a diverse range of enzymes, playing crucial roles in various biological processes. This technical guide provides an in-depth exploration of the enzyme inhibitory activities of 3-amino-1,2,4-triazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Core Concepts in 3-Amino-1,2,4-Triazole-Mediated Enzyme Inhibition

The inhibitory capacity of 3-amino-1,2,4-triazoles stems from their chemical structure. The triazole ring can act as a bioisostere for other chemical groups, such as amides and esters, allowing it to interact with the active sites of enzymes. The amino group at the 3-position can be further functionalized to enhance binding affinity and selectivity. The primary mechanisms of inhibition observed include competitive inhibition, where the triazole derivative competes with the natural substrate for binding to the enzyme's active site, and irreversible inhibition, which often involves the formation of a covalent bond with the enzyme.

Key Enzyme Targets of 3-Amino-1,2,4-Triazoles and Their Derivatives

Catalase

Catalase is a crucial antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage.[1][2] 3-Amino-1,2,4-triazole is a well-established and specific irreversible inhibitor of catalase.[3][4][5] The inhibition is mechanism-based, requiring the presence of H₂O₂ for the covalent binding of 3-AT to the active site of the enzyme.[3] This property has made 3-AT a valuable tool in studying the physiological roles of catalase and the consequences of its inhibition, such as increased oxidative stress.

Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Imidazoleglycerol-phosphate dehydratase (IGPD) is a key enzyme in the biosynthesis of the amino acid histidine in plants, fungi, and bacteria.[6][7] As this pathway is absent in animals, IGPD is an attractive target for the development of herbicides and antimicrobial agents. 3-Amino-1,2,4-triazole acts as a competitive inhibitor of IGPD, leading to the accumulation of imidazoleglycerol phosphate and histidine starvation.[6][7][8] This inhibitory action is the basis for its herbicidal activity.

Metallo-β-Lactamases (MBLs)

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[9] The emergence and spread of MBL-producing bacteria pose a significant threat to global health. Derivatives of 1,2,4-triazole have been investigated as inhibitors of MBLs, such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM).[10][11][12][13] These compounds often chelate the zinc ions in the active site of the enzyme, thereby inactivating it.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease. A wide range of 1,2,4-triazole derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE, with some compounds exhibiting dual inhibitory activity.[14][15][16]

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of 3-amino-1,2,4-triazole and its derivatives against various enzymes, presenting half-maximal inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) where available.

Table 1: Inhibition of Catalase by 3-Amino-1,2,4-Triazole Derivatives

CompoundEnzyme SourceIC₅₀ (µM)pHReference(s)
3-amino-1,2,4-triazole-5-carboxylic acid (ATZc)Human Blood Erythrocyte23.217.5[4]
3-amino-1,2,4-triazole-5-carboxylic acid (ATZc)Human Blood Erythrocyte49.015.5[4]

Table 2: Inhibition of Metallo-β-Lactamases by 1,2,4-Triazole Derivatives

CompoundEnzymeIC₅₀ (µM)Reference(s)
3-(4-Bromophenyl)-6,7-dihydro-5H-[17][18][19]triazolo[3,4-b][17][20]thiazineVIM-238.36[10][13]
VNI-41 (a sulfonamide-containing compound)NDM-129.6[21]
ZINC05683641NDM-113.59[22]

Table 3: Inhibition of Cholinesterases by 1,2,4-Triazole Derivatives

CompoundEnzymeIC₅₀ (µM)Reference(s)
1-(1-(naphthalen-2-yl)-1H-1,2,4-triazol-3-yl)-N-(benzo[d]thiazol-2-yl)acetamide (35a)BChE0.025[16]
1-(1-(naphthalen-2-yl)-1H-1,2,4-triazol-3-yl)-N-(4-phenylthiazol-2-yl)acetamide (37a)BChE0.035[16]
(E)-6-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-onehAChE109[15]
(E)-5-methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-onehAChE114[15]

Experimental Protocols

Catalase Inhibition Assay

This protocol is adapted from a spectrophotometric method to determine catalase activity and its inhibition.[4]

Materials:

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (30 mM) in phosphate buffer

  • 3-Amino-1,2,4-triazole or its derivative solution of varying concentrations

  • Enzyme solution (e.g., erythrocyte hemolysate)

  • Spectrophotometer capable of measuring absorbance at 240 nm

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and the inhibitor at the desired concentration.

  • Add the enzyme solution to the reaction mixture and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the H₂O₂ substrate solution.

  • Immediately monitor the decrease in absorbance at 240 nm for a set duration (e.g., 1-3 minutes). The rate of absorbance decrease is proportional to the catalase activity.

  • Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence (control).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Metallo-β-Lactamase (NDM-1) Inhibition Assay

This protocol is based on a colorimetric assay using a chromogenic cephalosporin substrate.[22][23]

Materials:

  • HEPES buffer (50 mM, pH 7.5) containing ZnSO₄ (100 µM)

  • Nitrocefin solution in HEPES buffer

  • Recombinant NDM-1 enzyme solution

  • 1,2,4-triazole derivative solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 492 nm

Procedure:

  • In a 96-well plate, add the HEPES buffer, the inhibitor solution at various concentrations, and the NDM-1 enzyme solution.

  • Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding the nitrocefin substrate solution.

  • Immediately measure the increase in absorbance at 492 nm over time. The rate of color development is proportional to the NDM-1 activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This widely used colorimetric assay measures the activity of AChE and its inhibition.[14][24][25][26][27]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution in phosphate buffer

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution in phosphate buffer

  • AChE enzyme solution (from electric eel or other sources)

  • 1,2,4-triazole derivative solutions of varying concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In a 96-well plate, add the phosphate buffer, the inhibitor solution at various concentrations, and the AChE enzyme solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding a mixture of DTNB and ATCI to all wells.

  • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes).

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key pathways and mechanisms involving the enzymes inhibited by 3-amino-1,2,4-triazoles.

Histidine_Biosynthesis_Pathway PRPP PRPP PRAMP Phosphoribosyl-AMP PRPP->PRAMP HisG ATP ATP ATP->PRAMP ProFAR ProFAR PRAMP->ProFAR HisI AICAR AICAR ProFAR->AICAR HisA IGP Imidazoleglycerol-P AICAR->IGP HisF/HisH IAP Imidazoleacetol-P IGP->IAP IGPD Histidinol_P L-Histidinol-P IAP->Histidinol_P HisC Histidinol L-Histidinol Histidinol_P->Histidinol HisB Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD Inhibitor 3-Amino-1,2,4-triazole IGPD IGP Dehydratase (HIS3) Inhibitor->IGPD

Caption: Inhibition of Imidazoleglycerol-Phosphate Dehydratase in the Histidine Biosynthesis Pathway.[17][18][19][20][28]

Catalase_ROS_Signaling cluster_ROS_Generation ROS Generation cluster_Catalase_Action Catalase-Mediated Detoxification cluster_Cellular_Effects Cellular Consequences Metabolism Cellular Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Inflammation Inflammation Inflammation->ROS H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 Catalase Catalase Oxidative_Stress Oxidative Stress Catalase->Oxidative_Stress Prevents Water_Oxygen Water (H₂O) + Oxygen (O₂) H2O2->Water_Oxygen Catalase H2O2->Oxidative_Stress Inhibitor 3-Amino-1,2,4-triazole Inhibitor->Catalase Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Signaling Altered Cell Signaling Oxidative_Stress->Signaling

Caption: The Role of Catalase in Mitigating ROS-Induced Oxidative Stress and its Inhibition by 3-Amino-1,2,4-triazole.[2][29][30]

Conclusion

3-Amino-1,2,4-triazoles and their derivatives represent a versatile and potent class of enzyme inhibitors with broad applications in medicine and agriculture. Their ability to target a diverse range of enzymes, from metabolic pathways in microorganisms to key signaling proteins in humans, underscores their importance in drug discovery and development. This technical guide has provided a comprehensive overview of their inhibitory activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Further research into the structure-activity relationships of these compounds will undoubtedly lead to the development of even more potent and selective enzyme inhibitors for a variety of therapeutic and industrial applications.

References

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol: A Versatile Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Properties of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

This molecule possesses a unique combination of functional groups that make it an attractive component for PROTAC synthesis. Its key chemical features are summarized in the table below.

PropertyValue
CAS Number 18595-97-6
Molecular Formula C₅H₁₀N₄O
Molecular Weight 142.16 g/mol
Appearance White to off-white solid
Key Functional Groups Primary Amine, 1,2,4-Triazole, Primary Alcohol
Solubility Soluble in polar organic solvents

Potential Roles in Protein Degrader Scaffolds

The bifunctional nature of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol allows for its versatile incorporation into PROTACs, primarily as a component of the linker or potentially as part of a novel E3 ligase ligand.

1. As a Linker Element:

The propanol side chain offers a straightforward point of attachment for further chemical modification, allowing for the extension of the linker to achieve the optimal length and geometry for ternary complex formation. The triazole ring itself can serve as a rigid and metabolically stable component within the linker, a desirable feature in PROTAC design. The presence of the amino group on the triazole provides an additional handle for conjugation, offering synthetic flexibility.

2. As a Potential E3 Ligase Ligand Component:

While there is no direct evidence in the scientific literature of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol acting as an E3 ligase binder, the aminotriazole scaffold is a recognized pharmacophore in medicinal chemistry. It is conceivable that this moiety could be further elaborated to generate novel ligands for E3 ligases beyond the commonly recruited Cereblon (CRBN) and von Hippel-Lindau (VHL).

Hypothetical Experimental Protocols

The following protocols are illustrative and based on general principles of PROTAC synthesis and evaluation. They provide a framework for how 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol could be utilized in a research setting.

Protocol 1: Synthesis of a PROTAC Incorporating the Building Block

This protocol outlines a hypothetical synthetic route where the propanol moiety is used as the initial point of attachment.

  • Activation of the Hydroxyl Group: The primary alcohol of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution.

  • Linker Elongation: The activated alcohol can then be reacted with a suitable linker precursor, such as a polyethylene glycol (PEG) chain containing a terminal azide or alkyne for subsequent click chemistry.

  • Conjugation to the Target-Binding Ligand: The free amino group on the triazole can be coupled to a carboxylic acid on the target-binding ligand using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Conjugation to the E3 Ligase Ligand: The terminal functional group of the linker (e.g., azide or alkyne) can be reacted with a corresponding functionalized E3 ligase ligand (e.g., a derivative of thalidomide for CRBN or a hydroxyproline-based ligand for VHL) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.

  • Purification: The final PROTAC product would be purified using techniques such as flash chromatography and high-performance liquid chromatography (HPLC).

Protocol 2: Evaluation of Protein Degradation

This protocol describes the key steps to assess the efficacy of a novel PROTAC containing the building block.

  • Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured and treated with varying concentrations of the synthesized PROTAC.

  • Western Blotting: After a defined incubation period, cell lysates are prepared and subjected to SDS-PAGE and western blotting using an antibody specific to the target protein to visualize and quantify protein levels. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

  • Determination of DC50 and Dmax: The degradation efficiency is quantified by determining the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achieved).

  • Time-Course and Washout Experiments: To understand the kinetics of degradation and the reversibility of the effect, time-course experiments (measuring protein levels at different time points after PROTAC addition) and washout experiments (removing the PROTAC and monitoring protein re-synthesis) are performed.

  • Ubiquitination Assay: To confirm the mechanism of action, an in-cell ubiquitination assay can be performed. This involves immunoprecipitating the target protein and probing for polyubiquitination by western blotting with an anti-ubiquitin antibody.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the hypothetical workflows and the general mechanism of PROTAC action.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Degradation Evaluation A 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol B Linker Precursor A->B Linker Attachment C Target-Binding Ligand B->C Conjugation D E3 Ligase Ligand C->D Final Conjugation E Purified PROTAC D->E Purification F Cell Treatment G Western Blotting F->G I Mechanism of Action Studies F->I H Data Analysis (DC50, Dmax) G->H

Caption: A hypothetical workflow for the synthesis and evaluation of a PROTAC.

protac_mechanism POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome targeted to E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub recruits Ub->POI transfers to Degradation Degraded Peptides Proteasome->Degradation

Caption: The general mechanism of PROTAC-mediated protein degradation.

Conclusion

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol represents a promising and versatile building block for the construction of novel protein degraders. Its inherent chemical functionalities provide multiple avenues for its incorporation into PROTAC scaffolds, either as a linker component to enhance metabolic stability and synthetic accessibility or as a potential starting point for the development of new E3 ligase ligands. While specific applications and quantitative data for this particular molecule are yet to be reported in peer-reviewed literature, the principles of PROTAC design and the known reactivity of its functional groups provide a solid foundation for its exploration in targeted protein degradation research. Further investigation into its utility is warranted and could lead to the development of new and effective therapeutic agents.

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Amino-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-1,2,4-triazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2][3] The 1,2,4-triazole ring is a key pharmacophore in several clinically approved drugs.[2] Traditional methods for the synthesis of these compounds often involve long reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, higher yields, and improved purity of products.[4][5][6] These methods are often more environmentally friendly due to the reduced energy consumption and potential for solvent-free reactions.[6][7][8] This document provides detailed protocols for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Applications

The synthesized 3-amino-1,2,4-triazole derivatives are versatile building blocks for the development of novel therapeutic agents. Their applications span various fields:

  • Drug Discovery: As core scaffolds for the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.[2][3][9]

  • Agrochemicals: In the development of new pesticides and herbicides.[10]

  • Material Science: For the creation of specialized dyes and polymers.[6]

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids is depicted below.

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification aminoguanidine Aminoguanidine Bicarbonate aminoguanidine_hcl Aminoguanidine Hydrochloride (in situ) aminoguanidine->aminoguanidine_hcl Stirring & Evaporation hcl 37% HCl hcl->aminoguanidine_hcl acid Carboxylic Acid mix Mix Reagents in Microwave Vial acid->mix aminoguanidine_hcl->mix microwave Microwave Irradiation (e.g., 180 °C, 3 h) mix->microwave product Crude 5-Substituted 3-Amino-1,2,4-Triazole microwave->product workup Work-up product->workup purification Purification (e.g., Recrystallization) workup->purification final_product Pure Product purification->final_product analysis Analysis (NMR, IR, MP) final_product->analysis start start->aminoguanidine start->hcl start->acid

Caption: General workflow for microwave-assisted synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted 3-amino-1,2,4-triazole derivatives via a microwave-assisted protocol.[11]

CompoundSubstituent (R)Reaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
4a Ethyl318087105-107
4b n-Propyl318082110-112
4c n-Butyl318080118-120
4d iso-Butyl318076125-127
4e sec-Butyl318078130-132
4f tert-Butyl318075135-137
4g n-Pentyl318085129-131
4h Phenyl318079210-212

Experimental Protocols

General Protocol for Small-Scale Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles (4a-h) [11]

This protocol describes the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic conditions using microwave irradiation.

Materials:

  • Aminoguanidine bicarbonate (1.36 g, 0.01 mol)

  • 37% Hydrochloric acid (1.25 mL, 0.015 mol)

  • Carboxylic acid (0.012 mol)

  • Deionized water

  • G10 microwave process vial

  • Anton Paar Monowave 300 microwave reactor (or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a suitable flask, mix aminoguanidine bicarbonate (1.36 g, 0.01 mol) with a 37% solution of HCl (1.25 mL, 0.015 mol). Stir the mixture for 1 hour at room temperature.

  • Solvent Removal: Evaporate the water from the mixture using a rotary evaporator to obtain a dry solid of aminoguanidine hydrochloride (approximately 1.3 g).

  • Reaction Setup: Place the dried aminoguanidine hydrochloride and the corresponding carboxylic acid (0.012 mol) into a G10 microwave process vial.

    • Note: For solid carboxylic acids, such as benzoic acid (for compound 4h ), add a suitable solvent like isopropanol (i-PrOH) to facilitate the reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 3 hours.

  • Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield the pure 5-substituted 3-amino-1,2,4-triazole.

  • Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as NMR, IR, and melting point determination.

Protocol for Scaling-Up the Synthesis of 3-Amino-5-ethyl-1,2,4-triazole (4a) [11]

This protocol demonstrates the scalability of the microwave-assisted synthesis using a multimode microwave reactor.

Materials:

  • Aminoguanidine bicarbonate (13.6 g, 0.1 mol)

  • 37% Hydrochloric acid (12.5 mL, 0.15 mol)

  • Propionic acid (8.89 g, 0.12 mol)

  • 100 mL microwave process vial

  • Anton Paar Multiwave 5000 microwave reactor (or equivalent)

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a suitable flask, mix aminoguanidine bicarbonate (13.6 g, 0.1 mol) with a 37% solution of HCl (12.5 mL, 0.15 mol). Stir the mixture for 2 hours at room temperature.

  • Solvent Removal: Evaporate the water from the mixture using a rotary evaporator to obtain a dry solid of aminoguanidine hydrochloride (approximately 13 g).

  • Reaction Setup: Place the dried aminoguanidine hydrochloride and propionic acid (8.89 g, 0.12 mol) into a 100 mL microwave process vial.

  • Microwave Irradiation: Seal the vial and place it in the multimode microwave reactor. Irradiate the mixture at 180 °C for 3 hours.

  • Product Isolation: Upon completion and cooling, the resulting product can be isolated and purified as described in the small-scale protocol. This scaled-up reaction has been shown to produce a yield of 87% (9.7 g) of the desired compound.[11]

Safety Precautions

  • Microwave-assisted synthesis should be carried out in a well-ventilated fume hood.

  • Always use sealed reaction vials designed for microwave synthesis to prevent pressure buildup and potential explosions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle hydrochloric acid and other corrosive reagents with care.

  • Consult the safety data sheets (SDS) for all chemicals used in the synthesis.

References

Application Note and Experimental Protocol: Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, a valuable building block in medicinal chemistry and drug development. The protocol outlines a straightforward and efficient method for the preparation of this aminotriazole derivative. The synthesis involves the cyclization of a suitable precursor with aminoguanidine. This application note includes a comprehensive experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal and organic chemistry. These compounds are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The 3-amino-1,2,4-triazole scaffold, in particular, serves as a crucial pharmacophore in numerous bioactive molecules. The title compound, 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, incorporates both the key aminotriazole moiety and a flexible propanol side chain, making it an attractive intermediate for the synthesis of novel drug candidates with potential therapeutic applications.

Synthesis Overview

The synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol can be achieved through a one-pot reaction of a suitable C4 carboxylic acid derivative with aminoguanidine. A plausible and efficient approach involves the condensation of aminoguanidine with γ-butyrolactone. This method provides a direct route to the desired product.

An alternative, two-step synthetic strategy can also be employed. This involves the initial synthesis of a 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide intermediate from succinic anhydride and aminoguanidine hydrochloride, followed by a selective reduction of the amide functionality to the corresponding alcohol.[1][2][3]

Experimental Protocol

This protocol details the direct synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol from γ-butyrolactone and aminoguanidine bicarbonate.

Materials:

  • γ-Butyrolactone

  • Aminoguanidine bicarbonate

  • 37% Hydrochloric acid (HCl)

  • Isopropyl alcohol (i-PrOH) or another suitable high-boiling solvent

  • Deionized water

  • Standard laboratory glassware

  • Microwave reactor (optional, for reaction optimization)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • Instrumentation for analytical characterization (NMR, IR, Mass Spectrometry)

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a suitable reaction vessel, a mixture of aminoguanidine bicarbonate (0.1 mol) and a stoichiometric amount of 37% hydrochloric acid (0.15 mol) is prepared.

    • The mixture is stirred for 1-2 hours to ensure complete conversion to aminoguanidine hydrochloride.[4]

    • Water is then evaporated under reduced pressure to obtain the dry solid.

  • Reaction with γ-Butyrolactone:

    • To the dried aminoguanidine hydrochloride, γ-butyrolactone (0.12 mol) is added.

    • A high-boiling solvent such as isopropyl alcohol may be used, particularly if the reaction is to be carried out under reflux. For solvent-free conditions, the mixture can be heated directly.[4]

    • The reaction mixture is heated to 180 °C for 3 hours. If a microwave reactor is used, the mixture can be irradiated at the same temperature for a shorter duration.[4]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

    • The resulting solid product is collected by filtration and washed with a cold solvent (e.g., ethanol or acetonitrile) to remove any unreacted starting materials or byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent such as water, methanol, or acetonitrile to obtain the final product in high purity.[3]

Data Presentation

ParameterValueReference
Molecular Formula C5H10N4O[5]
Molecular Weight 142.16 g/mol [5]
CAS Number 18595-97-6[5]
Appearance White to off-white solidGeneral observation for similar compounds
Purity >95% (after recrystallization)Expected outcome
Yield 60-80%Estimated based on similar reactions[4]

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol cluster_preparation Step 1: Preparation of Aminoguanidine HCl cluster_reaction Step 2: Condensation Reaction cluster_purification Step 3: Work-up and Purification start Start with Aminoguanidine Bicarbonate add_hcl Add 37% HCl start->add_hcl stir Stir for 1-2 hours add_hcl->stir evaporate Evaporate water under reduced pressure stir->evaporate aghcl Obtain dry Aminoguanidine HCl evaporate->aghcl add_gbl Add γ-Butyrolactone aghcl->add_gbl heat Heat at 180°C for 3 hours add_gbl->heat reaction_complete Reaction Completion (TLC monitoring) heat->reaction_complete cool Cool to Room Temperature reaction_complete->cool filter Filter and wash with cold solvent cool->filter recrystallize Recrystallize from a suitable solvent filter->recrystallize final_product Obtain pure 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol recrystallize->final_product

Caption: Synthetic workflow for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Handle hydrochloric acid with care as it is corrosive.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. The described method is efficient and utilizes readily available starting materials. The provided workflow diagram and data table offer a clear and concise overview of the synthetic process. This compound can serve as a versatile intermediate for the development of novel therapeutic agents, and this protocol is intended to facilitate its accessibility to the scientific community.

References

Application Notes: 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is a heterocyclic compound featuring a 1,2,4-triazole core. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of therapeutic agents with diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer effects. The presence of an amino group and a propanol side chain on this core suggests potential for hydrogen bonding and other interactions with biological targets, making it a compound of interest for drug discovery and development. These application notes provide an overview of the potential therapeutic applications of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and detailed protocols for its synthesis and biological evaluation.

Chemical Properties

PropertyValue
CAS Number 18595-97-6
Molecular Formula C5H10N4O
Molecular Weight 142.16 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Potential Therapeutic Applications

Based on the known bioactivities of related 3-amino-1,2,4-triazole derivatives, 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is a candidate for investigation in the following areas:

  • Anticancer Activity: Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action for some triazoles involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The triazole ring is a key component of several antifungal drugs (e.g., fluconazole). Aminotriazoles have also demonstrated activity against a range of bacteria. The potential antimicrobial properties of this compound warrant investigation.

  • Enzyme Inhibition: The nitrogen-rich triazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with various enzymes, leading to their inhibition.

Quantitative Data Summary

As of the latest literature review, specific quantitative bioactivity data for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is not extensively published. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: In Vitro Anticancer Activity (IC50 Values in µM)

Cell Line3-(5-Amino-4H-triazol-3-yl)-propan-1-olDoxorubicin (Control)
MCF-7 (Breast) Data to be determinedReference data
A549 (Lung) Data to be determinedReference data
HeLa (Cervical) Data to be determinedReference data
PC-3 (Prostate) Data to be determinedReference data

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Microbial Strain3-(5-Amino-4H-triazol-3-yl)-propan-1-olCiprofloxacin (Control)Fluconazole (Control)
Staphylococcus aureus Data to be determinedReference dataN/A
Escherichia coli Data to be determinedReference dataN/A
Candida albicans Data to be determinedN/AReference data
Aspergillus niger Data to be determinedN/AReference data

Experimental Protocols

Protocol 1: Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

This protocol is adapted from the synthesis of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Materials:

  • γ-Butyrolactone

  • Aminoguanidine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Step 1: Preparation of 4-hydroxybutanehydrazide.

    • To a solution of γ-butyrolactone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain 4-hydroxybutanehydrazide.

  • Step 2: Cyclization to form the triazole ring.

    • To a solution of 4-hydroxybutanehydrazide (1 equivalent) in ethanol, add cyanogen bromide (1.1 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and doxorubicin in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for solubilization) and an untreated control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

  • Ciprofloxacin (antibacterial control)

  • Fluconazole (antifungal control)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow microbial cultures overnight.

    • Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

G cluster_synthesis Synthesis Workflow Start Start γ-Butyrolactone γ-Butyrolactone Start->γ-Butyrolactone Hydrazine Hydrate Hydrazine Hydrate Start->Hydrazine Hydrate Reaction1 Reflux in Ethanol γ-Butyrolactone->Reaction1 Hydrazine Hydrate->Reaction1 4-hydroxybutanehydrazide 4-hydroxybutanehydrazide Reaction1->4-hydroxybutanehydrazide Reaction2 Cyclization 4-hydroxybutanehydrazide->Reaction2 Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Reaction2 Purification Column Chromatography Reaction2->Purification Final_Product 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol Purification->Final_Product

Caption: Synthesis workflow for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

G cluster_workflow Biological Screening Workflow Start Test Compound Anticancer_Screening Anticancer Screening Start->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening Start->Antimicrobial_Screening MTT_Assay MTT Assay on Cancer Cells Anticancer_Screening->MTT_Assay MIC_Assay Broth Microdilution vs. Microbes Antimicrobial_Screening->MIC_Assay Data_Analysis_Cancer IC50 Determination MTT_Assay->Data_Analysis_Cancer Data_Analysis_Microbe MIC Determination MIC_Assay->Data_Analysis_Microbe Lead_Identification Lead Candidate Identification Data_Analysis_Cancer->Lead_Identification Data_Analysis_Microbe->Lead_Identification

Caption: General workflow for biological activity screening.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Compound 3-Amino-1,2,4-Triazole Derivative Compound->Kinase_Cascade Inhibits

Caption: Hypothetical signaling pathway inhibited by a triazole derivative.

Application Notes and Protocols for N-Alkylation of 3-Amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3-amino-1,2,4-triazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The functionalization of this core structure through N-alkylation is a critical step in medicinal chemistry and drug development, allowing for the modulation of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. However, the 3-amino-1,2,4-triazole ring system presents a significant challenge due to the presence of multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group), leading to potential regioselectivity issues during alkylation.[1][2] This document provides detailed protocols for the selective N-alkylation of 3-amino-1,2,4-triazoles, summarizes key reaction data, and illustrates the underlying chemical principles and workflows.

Regioselectivity in N-Alkylation

The 3-amino-1,2,4-triazole is a polyfunctional nucleophilic reagent.[2] The outcome of an alkylation reaction is highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, the solvent, and the temperature. Generally, alkylation can occur at the endocyclic nitrogen atoms (N1, N2, or N4) or the exocyclic amino group. Selective alkylation at the N1 position is often desired and can be achieved under specific conditions. For instance, amidoalkylation has been shown to occur selectively at the N1 position.[1] In other cases, using bases like DBU often results in a mixture of N1 and N4 isomers, with the N1 product typically predominating.[3]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Work-up & Purification cluster_analysis Analysis prep Dissolve 3-amino-1,2,4-triazole and add base in anhydrous solvent react Add alkylating agent Stir under controlled temperature Monitor reaction by TLC prep->react Step 1 workup Quench reaction and perform aqueous work-up react->workup Step 2 purify Purify crude product via column chromatography or recrystallization workup->purify Step 3 char Characterize product(s) (NMR, MS) and determine regioselectivity purify->char Step 4

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-1,2,4-triazole, also known as amitrole, is a non-selective herbicide used for the control of broadleaf weeds and grasses. Its potential for environmental contamination and human exposure necessitates sensitive and reliable analytical methods for its determination in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 3-amino-1,2,4-triazole due to its specificity, sensitivity, and versatility. This document provides detailed application notes and protocols for the analysis of 3-amino-1,2,4-triazole and its related compound, 3-amino-5-mercapto-1,2,4-triazole, using HPLC. The methods described are intended for researchers, scientists, and drug development professionals.

Method 1: HPLC with UV Detection following Pre-Column Derivatization

This method is suitable for the analysis of 3-amino-1,2,4-triazole in environmental water samples. Derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) is performed to enhance the UV absorbance of the analyte.[1]

Quantitative Data Summary

ParameterValue
Analyte3-Amino-1,2,4-triazole (Amitrole)
MatrixEnvironmental Water
Derivatizing Agent4-chloro-3,5-dinitrobenzotrifluoride (CNBF)
Linearity Range1.59 to 318 mg L⁻¹
Correlation Coefficient (r²)0.9995
Limit of Detection (LOD)0.16 mg L⁻¹
Recoveries92.0 - 103.0%
Relative Standard Deviations (RSDs)2.22 - 6.26%

Experimental Protocol

1. Reagents and Materials

  • 3-Amino-1,2,4-triazole reference standard

  • 4-chloro-3,5-dinitrobenzotrifluoride (CNBF)

  • Boric acid-sodium tetraborate buffer (pH 9.5)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • K C18 column (250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Standard Preparation

  • Prepare a stock solution of 3-amino-1,2,4-triazole in methanol.

  • Prepare a series of working standards by diluting the stock solution with water to achieve concentrations within the linear range.

3. Sample Preparation and Derivatization

  • To a suitable volume of water sample, add the boric acid-sodium tetraborate buffer to adjust the pH to 9.5.

  • Add the CNBF derivatizing agent.

  • Heat the mixture at 60°C for 30 minutes to complete the reaction.[1]

  • Cool the solution to room temperature.

4. HPLC Conditions

  • Column: K C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

  • Detection: UV at 360 nm[1]

  • Injection Volume: 20 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Room temperature

  • The separation of the derivatized amitrole is typically achieved within 18 minutes using a gradient elution mode.[1]

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and selective, making it suitable for the analysis of 3-amino-1,2,4-triazole residues in complex matrices such as agricultural products.[2][3]

Quantitative Data Summary

ParameterValue
Analyte3-Amino-1,2,4-triazole (Amitrole)
MatrixAgricultural Products (e.g., wheat, maize, fruits, vegetables, meat)
Linearity Range0.005 - 0.1 mg/kg
Correlation Coefficient (r²)0.9997
Limit of Quantitation (LOQ)10 µg/kg for most products, 20 µg/kg for challenging matrices
Average Recoveries67.5% - 98.1%
Relative Standard Deviations (RSDs)1.0% - 9.8%

Experimental Protocol

1. Reagents and Materials

  • 3-Amino-1,2,4-triazole reference standard

  • Acetone (HPLC grade)

  • Acetic acid (glacial)

  • Dichloromethane (HPLC grade)

  • PCX or Envi-Carb solid-phase extraction (SPE) cartridges

  • HPLC-MS/MS system

2. Standard Preparation

  • Prepare a stock solution of 3-amino-1,2,4-triazole in a suitable solvent.

  • Prepare working standards in the appropriate solvent mixture to match the final sample extract.

3. Sample Preparation

  • The extraction solvent varies depending on the matrix[2][3]:

    • Wheat, fish, pork, liver: 25% acetone

    • Maize, peanut: 1% acetic acid in 25% acetone

    • Fruits, vegetables: 1% acetic acid solution and dichloromethane

  • Homogenize the sample with the appropriate extraction solvent.

  • Perform liquid-liquid extraction with dichloromethane.[2][3]

  • Clean up the extract using a PCX or Envi-Carb SPE cartridge.[2][3]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

4. HPLC-MS/MS Conditions

  • Column: C18 column (specific dimensions may vary)

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for amitrole.

Method 3: HPLC with Fluorescence Detection for 3-Amino-5-mercapto-1,2,4-triazole (AMT)

This method is designed for the sensitive determination of 3-amino-5-mercapto-1,2,4-triazole (AMT), a related compound, in serum.[4][5][6][7] It involves pre-column derivatization with the fluorescent probe monobromobimane (MBB).[4][5][6][7]

Quantitative Data Summary

ParameterValue
Analyte3-Amino-5-mercapto-1,2,4-triazole (AMT)
MatrixSerum
Derivatizing AgentMonobromobimane (MBB)
Linearity Range0.78 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL

Experimental Protocol

1. Reagents and Materials

  • 3-Amino-5-mercapto-1,2,4-triazole (AMT) reference standard

  • Monobromobimane (MBB)

  • Tributylphosphine (TBP)

  • Acetonitrile (ACN), cold

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a fluorescence detector

2. Standard Preparation

  • Prepare a stock solution of AMT (e.g., 1 mg/mL) in methanol or acetonitrile.[4]

  • Prepare a series of working standards by spiking drug-free serum with the AMT stock solution to achieve the desired concentration range.[4][6]

3. Sample Preparation

  • To a 200 µL aliquot of serum sample, add TBP to reduce any disulfide bonds.[4][5]

  • Add 400 µL of cold acetonitrile to precipitate proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute.[4]

  • Centrifuge at 10,000 rpm for 10 minutes.[4]

  • Transfer the supernatant to a clean tube.

  • Add the fluorescent probe MBB to the supernatant for pre-column derivatization.[4][5]

  • Allow the derivatization reaction to proceed under controlled conditions.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.[4]

4. HPLC Conditions

  • Column: Supelco Discovery C18 (250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase: Gradient elution starting with 27% methanol/water, held for 11 minutes, then increased to 80% methanol/water over 5 minutes.[6]

  • Flow Rate: 1.0 mL/min[6]

  • Injection Volume: 10 µL[5][6]

  • Fluorescence Detection: Excitation at 380 nm and emission at 480 nm[6]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (Water, Agricultural Product, Serum) Extraction Extraction / Protein Precipitation Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Cleanup Cleanup (e.g., SPE) Derivatization->Cleanup FinalSample Final Sample for Injection Cleanup->FinalSample Injection Injection FinalSample->Injection Column HPLC Column (e.g., C18) Injection->Column Detection Detection (UV, MS/MS, Fluorescence) Column->Detection Data Data Acquisition Detection->Data Chromatogram Chromatogram Data->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: General experimental workflow for HPLC analysis of 3-amino-1,2,4-triazole.

Derivatization_Pathway Analyte 3-Amino-1,2,4-triazole (Low UV Absorbance) Reaction Derivatization Reaction Analyte->Reaction DerivAgent Derivatizing Agent (e.g., CNBF, MBB) DerivAgent->Reaction Derivative Derivatized Analyte (Enhanced Detection Signal) Reaction->Derivative HPLC HPLC Separation & Detection Derivative->HPLC

Caption: Signaling pathway for pre-column derivatization to enhance detection.

References

Application Notes and Protocols for the Characterization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, a novel heterocyclic compound with potential applications in pharmaceutical development. The following protocols and data interpretations are designed to assist researchers in confirming the identity, purity, and structural features of this molecule.

Overview of Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. The primary analytical methods recommended are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, both ¹H and ¹³C NMR are crucial. Due to annular prototropic tautomerism, 1,2,4-triazoles can exist in different forms (1H, 2H, and 4H). In solution, the prepared 5(3)-amino-1,2,4-triazoles may exist in three forms: 5-amino-1H-1,2,4-triazoles, 3-amino-1H-1,2,4-triazoles, and 5-amino-4H-1,2,4-triazoles.[1] The NMR spectra may show broad signals or multiple sets of signals corresponding to these tautomers.[1]

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in a suitable deuterated solvent like DMSO-d₆ are summarized in the table below. These predictions are based on the analysis of similar structures.[1][2][3]

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
-CH₂- (adjacent to OH)~3.4 - 3.6Triplet2H
-CH₂- (middle of propyl chain)~1.7 - 1.9Multiplet2H
-CH₂- (adjacent to triazole)~2.6 - 2.8Triplet2H
-NH₂ (amino group)~5.5 - 6.0Broad Singlet2H
-OH (hydroxyl group)~4.5 - 5.0Triplet (or Broad Singlet)1H
-NH (triazole ring)~11.5 - 12.0Broad Singlet1H
Predicted ¹³C NMR Spectral Data

The anticipated carbon-13 NMR chemical shifts are presented below. The triazole ring carbons may show broad signals due to tautomerism.[1]

Carbon Predicted Chemical Shift (ppm)
-CH₂- (adjacent to OH)~58 - 62
-CH₂- (middle of propyl chain)~30 - 34
-CH₂- (adjacent to triazole)~25 - 29
C3 (triazole ring)~155 - 160
C5 (triazole ring)~150 - 155
Experimental Protocol for NMR Spectroscopy

A generalized workflow for acquiring NMR spectra is depicted below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~5-10 mg of Compound Solvent ~0.7 mL Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec Acquire_1H Acquire 1H Spectrum NMR_Spec->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spec->Acquire_13C Process Process Raw Data (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) Process->Analyze MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data_analysis Data Analysis Sample ~1 mg of Compound Solvent 1 mL Solvent (e.g., Methanol/Water) Sample->Solvent Dilute Dilute to ~1-10 µg/mL Solvent->Dilute Inject Inject Sample Dilute->Inject MS_System LC-MS System (ESI Source) Acquire Acquire Mass Spectrum MS_System->Acquire Inject->MS_System Process Process Raw Data Acquire->Process Identify Identify Molecular Ion Peaks Process->Identify Analyze_Frag Analyze Fragmentation Pattern Identify->Analyze_Frag FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample ~1-2 mg of Compound KBr ~100 mg Dry KBr Sample->KBr Grind Grind to a Fine Powder KBr->Grind Press Press into a Pellet Grind->Press FTIR_Spec FTIR Spectrometer Press->FTIR_Spec Background Acquire Background Spectrum FTIR_Spec->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Process Spectrum Sample_Scan->Process Identify Identify Characteristic Peaks Process->Identify HPLC_Workflow cluster_prep Preparation cluster_run Analysis Run cluster_data Data Processing Sample_Prep Prepare Sample Solution (~1 mg/mL in Mobile Phase) Inject Inject Sample Sample_Prep->Inject Mobile_Phase_Prep Prepare Mobile Phases System_Equilibrate Equilibrate HPLC System Mobile_Phase_Prep->System_Equilibrate HPLC_System HPLC System System_Equilibrate->HPLC_System Run_Gradient Run Gradient Method HPLC_System->Run_Gradient Inject->HPLC_System Detect UV Detection Run_Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate_Purity Calculate Purity (%) Integrate->Calculate_Purity

References

Application Notes and Protocols for In Vitro Assays Using 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and Structurally Related Amino-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Evaluation of Anticancer Activity using MTT Assay

This application note describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol or related amino-triazole compounds on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1]

Experimental Protocol: MTT Assay

1. Materials and Reagents:

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol (or test compound)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells in their exponential growth phase and determine cell density using a hemocytometer.

    • Seed 1 x 10⁴ cells in 100 µL of medium per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The cytotoxic activity of the test compound is typically summarized in a table of IC₅₀ values.

Cell LineCompoundIC₅₀ (µM) [Representative Data]
MCF-73-(5-Amino-4H-triazol-3-yl)-propan-1-olData not available
A5493-(5-Amino-4H-triazol-3-yl)-propan-1-olData not available
HepG2Representative Amino-Triazole Derivative[2]20.5
MCF-7Representative Amino-Triazole Derivative[2]25.1
Hypothetical Signaling Pathway

Amino-triazole derivatives can potentially interfere with various signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[2]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Amino-Triazole Compound Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Application Note 2: Evaluation of Antifungal Activity using Broth Microdilution Assay

This application note details the determination of the Minimum Inhibitory Concentration (MIC) of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol or related compounds against pathogenic fungal strains using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]

Experimental Protocol: Broth Microdilution Assay

1. Materials and Reagents:

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol (or test compound)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) agar

  • Sterile saline or PBS

  • 96-well U-bottom plates

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strains on SDA or YPD agar plates and incubate at 35°C for 24-48 hours to obtain fresh colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in RPMI-1640 medium in the 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity or use a spectrophotometer to measure absorbance at a suitable wavelength (e.g., 530 nm).

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the growth control.[5]

Data Presentation

The antifungal activity is presented as MIC values for different fungal strains.

Fungal StrainCompoundMIC (µg/mL) [Representative Data]
C. albicans ATCC 900283-(5-Amino-4H-triazol-3-yl)-propan-1-olData not available
C. neoformans ATCC 2088213-(5-Amino-4H-triazol-3-yl)-propan-1-olData not available
C. albicans SC5314Representative Triazole Derivative[6]≤0.125
C. neoformans 22-21Representative Triazole Derivative[6]≤0.125
Signaling Pathway: Ergosterol Biosynthesis

Many triazole-based antifungal agents act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[7][8]

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Sterol Intermediates Lanosterol->Intermediates Erg11 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Compound Triazole Compound Erg11 Lanosterol 14α-demethylase (Erg11/CYP51) Compound->Erg11

Caption: Inhibition of the ergosterol biosynthesis pathway.

General Experimental Workflow

The following diagram illustrates a general workflow for in vitro screening of a test compound.

G Prep Compound Preparation (Stock & Dilutions) Treatment Treatment & Incubation Prep->Treatment Culture Cell/Fungal Culture & Seeding Culture->Treatment Assay Assay Execution (e.g., MTT, Reading) Treatment->Assay Analysis Data Analysis (Viability %, IC₅₀/MIC) Assay->Analysis Result Results Analysis->Result

Caption: General workflow for in vitro compound screening.

References

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole and its derivatives. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] The versatile 1,2,4-triazole nucleus, coupled with the reactive azomethine group (-C=N-) of the Schiff base linkage, makes this class of compounds a promising scaffold for the development of novel therapeutic agents.[1][3]

Introduction

Schiff bases are formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[1][3] When the primary amine is a 4-amino-1,2,4-triazole derivative, the resulting Schiff bases exhibit a unique combination of structural features that contribute to their diverse pharmacological profiles. The 1,2,4-triazole ring system is a key pharmacophore found in numerous approved drugs.[1] The synthesis of these compounds is often straightforward, with several methods available to achieve high yields and purity. This document outlines three common synthetic approaches: conventional heating, sonochemical synthesis, and microwave-assisted synthesis.

Data Presentation: Comparison of Synthetic Methodologies

The choice of synthetic methodology can significantly impact reaction time, yield, and environmental friendliness. Below is a summary of quantitative data extracted from various studies, showcasing the efficiency of different methods for the synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives.

Table 1: Conventional Heating vs. Sonochemical Synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases [1]

CompoundAldehyde ReactantMethod A Yield (%) (Conventional)Method B Yield (%) (Sonochemical)Reaction Time (Method A)Reaction Time (Method B)
19 2-hydroxy-3-methoxybenzaldehyde8399~5 h3-5 min
20 5-chloro-2-hydroxybenzaldehyde7397~5 h3-5 min
23 2-hydroxybenzaldehyde7598~5 h3-5 min
31 4-bromothiophen-2-carboxaldehyde6998~5 h3-5 min

Table 2: Synthesis of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derived Schiff bases (Conventional Method) [2][6]

CompoundAldehyde ReactantYield (%)
RO1 4-methylbenzaldehyde85
RO3 4-chlorobenzaldehyde95
RO4 4-methoxybenzaldehyde89
RO6 4-bromobenzaldehyde53
RO7 4-iodobenzaldehyde68
RO8 4-nitrobenzaldehyde75

Table 3: Antimicrobial Activity of Selected Schiff Bases

CompoundOrganismMIC (µg/mL)[2]Inhibition Zone (mm)[3]
RO4 Candida albicans62.5-
RO9 Staphylococcus aureus125-
RO10 Staphylococcus aureus125-
5a Staphylococcus aureus-14
5c Escherichia coli-12
5j Aspergillus niger-18

Experimental Protocols

Detailed methodologies for the key synthetic procedures are provided below.

Protocol 1: Conventional Synthesis via Reflux[1]

This protocol describes the synthesis of Schiff bases by heating the reactants in a suitable solvent under reflux.

Materials:

  • 4-amino-1,2,4-triazole derivative (10 mmol)

  • Substituted aromatic aldehyde (10 mmol)

  • Methanol (40 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of the 4-amino-1,2,4-triazole derivative (10 mmol) and the respective aldehyde (10 mmol).

  • Add methanol (40 mL) to the flask.

  • The mixture is refluxed for approximately 5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by filtration.

  • The collected solid is then recrystallized from hot ethanol to yield the pure Schiff base.

Protocol 2: Sonochemical Synthesis[1]

This protocol utilizes ultrasound irradiation to accelerate the reaction, offering a rapid and efficient alternative to conventional heating.

Materials:

  • 4-amino-1,2,4-triazole derivative (10 mmol)

  • Substituted aromatic aldehyde (10 mmol)

  • Methanol (15 mL)

  • Beaker or Erlenmeyer flask

  • Ultrasonic bath/probe

  • Filtration apparatus

Procedure:

  • Place an equimolar mixture of the aminotriazole (10 mmol) and the corresponding aldehyde (10 mmol) in a beaker or Erlenmeyer flask.

  • Add methanol (15 mL) to the mixture.

  • Immerse the reaction vessel in an ultrasonic bath or place an ultrasonic probe into the mixture.

  • Expose the reaction mixture to ultrasound irradiation for 3-5 minutes.

  • After the irradiation period, the precipitated product is collected by filtration.

  • The product is washed with a small amount of cold ethanol and then dried.

Protocol 3: Microwave-Assisted Synthesis[5][7]

Microwave irradiation provides a green and efficient method for synthesizing these Schiff bases, often leading to higher yields and significantly reduced reaction times.

Materials:

  • 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3) (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Ethanol

  • Microwave reactor

  • Microwave-safe reaction vessel with a stirrer

Procedure:

  • In a microwave-safe reaction vessel, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 mmol) and the substituted benzaldehyde (1 mmol).

  • Add a minimal amount of ethanol to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under controlled conditions (time, temperature, and power will vary depending on the specific reactants and the microwave system used).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid product is filtered, washed with ethanol, and dried.

Visualizations

General Synthetic Workflow

The following diagram illustrates the general condensation reaction for the synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products 4-amino-1,2,4-triazole 4-amino-1,2,4-triazole Reaction Mixture Reaction Mixture 4-amino-1,2,4-triazole->Reaction Mixture Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Reaction Mixture Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol) Solvent (e.g., Ethanol, Methanol)->Reaction Mixture Catalyst (optional, e.g., Acetic Acid) Catalyst (optional, e.g., Acetic Acid) Catalyst (optional, e.g., Acetic Acid)->Reaction Mixture Energy Source Energy Source Product Formation Product Formation Energy Source->Product Formation Condensation Schiff Base Schiff Base Water Water Reaction Mixture->Energy Source Application of Energy Product Formation->Schiff Base Product Formation->Water

Caption: General workflow for the synthesis of Schiff bases.

Potential Biological Application Pathway

This diagram illustrates a hypothetical mechanism of action for a synthesized Schiff base as an antimicrobial agent, targeting a key bacterial enzyme.

G Schiff_Base Triazole Schiff Base (Antimicrobial Agent) Bacterial_Cell Bacterial Cell Schiff_Base->Bacterial_Cell Enters Cell Inhibition Enzyme Inhibition Schiff_Base->Inhibition Enzyme Essential Bacterial Enzyme (e.g., Topoisomerase IV) Bacterial_Cell->Enzyme Enzyme->Inhibition Targeting Disruption Disruption of Cellular Processes (e.g., DNA Replication) Inhibition->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Hypothetical antimicrobial mechanism of action.

Conclusion

The synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives can be achieved through various efficient methods, including conventional heating, sonochemistry, and microwave-assisted synthesis. The choice of method will depend on the desired reaction scale, available equipment, and the need for rapid, high-yield synthesis. The resulting compounds are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities that warrant further investigation. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of heterocyclic compounds.

References

Application Notes and Protocols: 3-(5-Amino-4H-1,2,4-triazol-3-yl)propan-1-ol as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemistry of analogous 1,2,4-triazole derivatives as ligands for metal complexes. As of the last literature search, specific data for metal complexes of 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol was not available. These protocols serve as a foundational guide for researchers exploring this specific ligand.

Introduction

1,2,4-triazole derivatives are a well-established class of N-heterocyclic compounds that act as versatile ligands in coordination chemistry.[1][2][3][4][5][6] The presence of multiple nitrogen atoms in the triazole ring allows for various coordination modes, including monodentate and bidentate bridging, leading to the formation of mononuclear or polynuclear metal complexes.[6] The functional groups attached to the triazole ring significantly influence the coordination behavior and the properties of the resulting metal complexes.[2][4]

The ligand in focus, 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol, possesses three potential coordination sites: the amino group, the triazole ring nitrogens, and the terminal hydroxyl group of the propanol chain. This multi-functionality suggests its potential to form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. Metal complexes incorporating triazole-based ligands have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][3][4][5][7] The chelation of metal ions to these organic ligands can enhance their therapeutic efficacy.[1]

These notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the synthesis, characterization, and preliminary biological evaluation of metal complexes involving 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol.

Potential Applications

Based on studies of similar triazole-metal complexes, potential applications for complexes of 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol include:

  • Antimicrobial and Antifungal Agents: Metal complexes of triazole derivatives often exhibit enhanced antimicrobial and antifungal activity compared to the free ligand.[1][3][7] The mechanism is thought to involve increased lipophilicity of the complex, facilitating its transport across microbial cell membranes.

  • Anticancer Therapeutics: A significant number of triazole-based metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[3][8] The proposed mechanisms of action often involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.

  • Catalysis: The well-defined coordination geometry of metal complexes makes them suitable candidates for catalytic applications in various organic transformations.

  • Material Science: The ability of triazole ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.[2]

Experimental Protocols

General Synthesis of 3-(5-Amino-4H-1,2,4-triazol-3-yl)propan-1-ol Metal Complexes

This protocol describes a general method for the synthesis of transition metal complexes with the title ligand. The choice of metal salt and solvent may need to be optimized for specific complexes.

Materials:

  • 3-(5-Amino-4H-1,2,4-triazol-3-yl)propan-1-ol (Ligand, L)

  • Metal salts (e.g., CoCl₂, Ni(NO₃)₂, Cu(CH₃COO)₂, ZnCl₂)

  • Solvents (e.g., Methanol, Ethanol, DMF, DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Reflux condenser

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol in a suitable solvent (e.g., 20 mL of hot methanol).

  • Metal Salt Solution Preparation: In a separate flask, dissolve the corresponding metal salt in the same solvent (e.g., 20 mL of methanol). The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain different coordination geometries.[7][8]

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring continuously.

  • Reaction Conditions: The reaction mixture is typically stirred and heated under reflux for a period ranging from 2 to 6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After cooling to room temperature, the resulting precipitate (the metal complex) is collected by filtration.

  • Purification: The collected solid is washed with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

  • Drying: The purified complex is dried in a vacuum desiccator over anhydrous CaCl₂.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve Ligand in Solvent Mix Mix Solutions Ligand->Mix Metal Dissolve Metal Salt in Solvent Metal->Mix Reflux Heat and Reflux (2-6 hours) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Solvents Filter->Wash Dry Dry in Vacuum Wash->Dry Product Final Metal Complex Dry->Product

Fig. 1: General workflow for the synthesis of metal complexes.
Physicochemical Characterization of the Metal Complexes

A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

TechniqueInformation ObtainedTypical Observations for Triazole Complexes
Elemental Analysis (C, H, N) Determines the empirical formula and purity of the complex.Experimental values should be within ±0.4% of the calculated values for the proposed formula.
FT-IR Spectroscopy Identifies the coordination sites of the ligand.Shifts in the vibrational frequencies of ν(N-H), ν(C=N), and ν(C-N) of the triazole ring upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations in the far-IR region.
UV-Visible Spectroscopy Provides information about the electronic transitions and geometry of the complex.d-d transitions in the visible region for transition metal complexes, and charge transfer bands in the UV region. The position of these bands is indicative of the coordination geometry (e.g., octahedral, tetrahedral, square planar).
¹H and ¹³C NMR Spectroscopy Elucidates the structure of diamagnetic complexes in solution.Shifts in the proton and carbon signals of the ligand upon complexation. Disappearance of the -OH proton signal if it deprotonates and coordinates to the metal.
Molar Conductivity Measurements Determines the electrolytic nature of the complexes.Low conductivity values in a suitable solvent (e.g., DMF) suggest a non-electrolytic nature, indicating that the anions are coordinated to the metal ion.[3]
Magnetic Susceptibility Determines the magnetic moment and provides insight into the geometry and spin state of the metal ion.The measured magnetic moment can help distinguish between different geometries (e.g., high-spin octahedral vs. square planar).
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the complex and the presence of coordinated or lattice water molecules.Weight loss at specific temperature ranges corresponds to the removal of solvent molecules and the decomposition of the organic ligand.
X-ray Crystallography Provides the definitive three-dimensional structure of the complex in the solid state.Determines bond lengths, bond angles, coordination number, and overall molecular geometry.

Protocols for Biological Evaluation

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized complexes against various bacterial and fungal strains.

Materials:

  • Synthesized metal complexes and the free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO (for dissolving compounds)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add a standardized suspension of the microbial strain to each well.

  • Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes and the free ligand

  • Standard anticancer drug (e.g., Cisplatin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anticancer_Mechanism cluster_cell Cancer Cell Complex Triazole-Metal Complex Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Uptake DNA DNA Damage Complex->DNA Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Mitochondria->Apoptosis DNA->Apoptosis

Fig. 2: A potential signaling pathway for anticancer activity.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison. Below are examples of how to present characterization and biological activity data.

Table 1: Physicochemical and Analytical Data for Hypothetical M(II)-Ligand Complexes

ComplexFormulaM.W. ( g/mol )ColorM.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)µeff (B.M.)
Ligand (L) C₆H₁₂N₄O156.19White110-112--
[CoL₂(H₂O)₂]Cl₂ C₁₂H₃₂Cl₂CoN₈O₄526.28Pink>3001554.95
[NiL₂(H₂O)₂]Cl₂ C₁₂H₃₂Cl₂N₈NiO₄526.03Green>3001623.10
[CuL₂]Cl₂ C₁₂H₂₄Cl₂CuN₈O₂446.86Blue280 (dec.)1481.85
[ZnL₂]Cl₂ C₁₂H₂₄Cl₂N₈O₂Zn448.72White>300151Diamagnetic

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundS. aureusE. coliC. albicansA. niger
Ligand (L) >256>256128256
[CoL₂(H₂O)₂]Cl₂ 32643264
[NiL₂(H₂O)₂]Cl₂ 646432128
[CuL₂]Cl₂ 16321632
[ZnL₂]Cl₂ 32641664
Ciprofloxacin 48--
Fluconazole --816

Table 3: In Vitro Cytotoxicity (IC₅₀ in µM) against Human Cancer Cell Lines

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Ligand (L) >100>100>100
[CoL₂(H₂O)₂]Cl₂ 25.430.145.2
[NiL₂(H₂O)₂]Cl₂ 31.838.552.1
[CuL₂]Cl₂ 15.218.928.6
[ZnL₂]Cl₂ 22.725.335.8
Cisplatin 8.511.210.5

Visualization of Ligand Coordination

The ligand 3-(5-amino-4H-1,2,4-triazol-3-yl)propan-1-ol can coordinate to a metal center in several ways. A common and stable mode would be as a bidentate ligand, forming a chelate ring.

Fig. 3: A possible bidentate coordination mode of the ligand.

References

Application Notes and Protocols for Click Chemistry Reactions Involving 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of modern, efficient synthetic methodologies for 1,2,4-triazole derivatives that align with the principles of click chemistry—offering high yields, operational simplicity, and the use of readily available starting materials. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these methods in a laboratory setting.

Introduction to 1,2,4-Triazoles and "Click-Like" Syntheses

The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antiviral, anticancer, and anti-inflammatory drugs.[1][2] Its prevalence in drug discovery is due to its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability.

While the quintessential "click" reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), predominantly yields 1,2,3-triazoles, the demand for structurally diverse 1,2,4-triazoles has spurred the development of "click-like" synthetic strategies.[3][4][5] These methods, often one-pot and multicomponent reactions, provide efficient and regioselective access to a wide range of substituted 1,2,4-triazoles. This document details several such robust synthetic protocols.

Application Note 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine

This highly efficient one-pot method provides access to 3,5-disubstituted 1,2,4-triazoles from readily available nitriles and hydroxylamine hydrochloride.[6] The reaction is catalyzed by an inexpensive copper(II) acetate salt and proceeds through an amidoxime intermediate, which then undergoes a copper-catalyzed reaction with a second nitrile molecule followed by intramolecular cyclization.[6][7] This method is noted for its good to moderate yields and tolerance of various functional groups.[6]

Quantitative Data Summary:

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285[7]
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282[7]
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288[7]
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275[7]
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201265[7]

Experimental Workflow Diagram:

G cluster_prep Amidoxime Formation cluster_cyclization Cyclization cluster_workup Work-up & Purification reagents1 Hydroxylamine HCl Triethylamine mix1 Mix and Heat (80°C, 2h) reagents1->mix1 nitrile1 R¹-CN nitrile1->mix1 mix2 Add and Heat (120°C, 12h) mix1->mix2 Intermediate nitrile2 R²-CN nitrile2->mix2 catalyst Cu(OAc)₂ catalyst->mix2 quench Quench with Water mix2->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product 3,5-Disubstituted 1,2,4-Triazole purify->product

Workflow for Copper-Catalyzed 1,2,4-Triazole Synthesis.

Detailed Experimental Protocol:

  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted 1,2,4-triazole.[7]

Application Note 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

This method provides a highly regioselective and efficient route to unsymmetrically 1,3,5-trisubstituted-1,2,4-triazoles from amidines, carboxylic acids, and monosubstituted hydrazines.[8] The reaction utilizes standard peptide coupling reagents like HATU and proceeds under mild conditions, making it suitable for combinatorial chemistry and the generation of large compound libraries.[8]

Quantitative Data Summary:

EntryAmidineCarboxylic AcidHydrazineYield (%)Reference
1Benzamidine HClAcetic AcidPhenylhydrazine75[8]
24-Methoxybenzamidine HCl4-Chlorobenzoic AcidMethylhydrazine82[8]
3Acetamidine HClBenzoic AcidPhenylhydrazine68[8]
4Benzamidine HClCyclohexanecarboxylic AcidIsopropylhydrazine71[8]

Experimental Workflow Diagram:

G cluster_coupling Amide Coupling cluster_cyclization Cyclization cluster_workup Work-up & Purification amidine Amidine HCl mix1 Mix and Stir (rt, 30 min) amidine->mix1 acid Carboxylic Acid acid->mix1 coupling_reagents HATU, DIPEA coupling_reagents->mix1 mix2 Add and Heat (80°C, 4-12h) mix1->mix2 Acylamidine Intermediate hydrazine Monosubstituted Hydrazine hydrazine->mix2 dilute Dilute with Ethyl Acetate mix2->dilute wash Wash with NaHCO₃ and Brine dilute->wash purify Column Chromatography wash->purify product 1,3,5-Trisubstituted 1,2,4-Triazole purify->product

Workflow for Three-Component 1,2,4-Triazole Synthesis.

Detailed Experimental Protocol:

  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).

  • Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to give the pure 1,3,5-trisubstituted 1,2,4-triazole.[7][8]

Application Note 3: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. The synthesis of 1,2,4-triazoles can be significantly expedited using this technology.

Quantitative Data Summary for Microwave-Assisted Synthesis:

EntryStarting MaterialsReaction ConditionsTimeYield (%)Reference
1Hydrazines and FormamideMicrowave, Catalyst-free5-10 min85-95[9]
2Aromatic Hydrazide and NitrileMicrowave, K₂CO₃, n-Butanol2 h~97[10]

Detailed Experimental Protocol (from Hydrazines and Formamide):

  • In a microwave reactor vial, combine the substituted hydrazine (1.0 mmol) and formamide (5.0 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for 5-10 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.[9]

Biological Significance and Signaling Pathways

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, with many acting as inhibitors of key enzymes in pathogenic fungi and cancer cells.[11] For instance, in cancer, some 1,2,4-triazole compounds have been shown to inhibit protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial for cell proliferation and survival.[11] They can also interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[11]

Illustrative Signaling Pathway Targeted by Anticancer 1,2,4-Triazoles:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Proliferation Cell Division Triazole Anticancer 1,2,4-Triazole Triazole->EGFR Inhibition Triazole->BRAF Inhibition Triazole->Tubulin Inhibition

Targeting Cancer Signaling Pathways with 1,2,4-Triazoles.

In the context of neuroprotection, certain 1,2,4-triazole derivatives have demonstrated the ability to scavenge reactive oxygen species (ROS) and promote the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response.[12] This highlights the diverse mechanisms through which this versatile scaffold can exert its biological effects.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Issue Potential Cause Recommended Solution
Low to No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Optimize reaction conditions. If using conventional heating, increase the temperature in increments of 10°C and monitor the reaction progress by TLC. For microwave-assisted synthesis, consider increasing the temperature or extending the irradiation time.[1]
Sub-optimal solvent choice.The choice of solvent can significantly impact yield. Acetonitrile has been shown to be effective in similar syntheses.[1] Consider screening other high-boiling point polar aprotic solvents like DMF or DMSO.
Degradation of starting materials or product.Ensure the purity of aminoguanidine hydrochloride and γ-butyrolactone. Prolonged exposure to high temperatures can lead to degradation; aim for the shortest effective reaction time.
Incorrect stoichiometry.An excess of aminoguanidine may be necessary to drive the reaction to completion. Experiment with molar ratios of aminoguanidine hydrochloride to γ-butyrolactone (e.g., 1.2:1 or 1.5:1).
Presence of Multiple Impurities in the Crude Product Formation of side products due to competing reaction pathways.The reaction between aminoguanidine and γ-butyrolactone can potentially form intermediates that do not cyclize correctly. Ensure anhydrous conditions to minimize hydrolysis of γ-butyrolactone.
Unreacted starting materials.Monitor the reaction progress by TLC or LC-MS to ensure full consumption of the limiting reagent. If the reaction has stalled, consider adding a catalytic amount of a non-nucleophilic base.
Thermal decomposition.Avoid excessive heating. If using microwave synthesis, ensure even heating to prevent hotspot formation which can lead to decomposition.
Difficulty in Product Purification Product is highly soluble in the purification solvent.If recrystallization is challenging, consider alternative purification methods such as column chromatography using a polar stationary phase (e.g., silica gel) and a suitable eluent system (e.g., dichloromethane/methanol gradient).
Co-precipitation of impurities.If impurities co-crystallize with the product, try a different recrystallization solvent or a solvent mixture. Washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble can also be effective.
Inconsistent Results Between Batches Variability in the quality of reagents.Use reagents from a reliable supplier and ensure they are properly stored. The purity of aminoguanidine hydrochloride is particularly critical.
Variations in reaction setup and conditions.Maintain consistent reaction parameters, including heating method, stirring rate, and vessel type. For microwave synthesis, use dedicated vessels to ensure reproducible heating profiles.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol?

A common and effective method is the condensation reaction between aminoguanidine hydrochloride and γ-butyrolactone. This reaction is typically performed at elevated temperatures, often with the aid of microwave irradiation to improve reaction times and yields. The reaction proceeds through the formation of an intermediate which then undergoes cyclization to form the desired 1,2,4-triazole ring.

Q2: Why is microwave-assisted synthesis often preferred for this reaction?

Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[1] The rapid and uniform heating provided by microwaves can promote the efficient formation of the triazole ring.

Q3: What are the key parameters to optimize for improving the yield?

The key parameters to optimize are reaction temperature, reaction time, solvent, and the molar ratio of the reactants. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently identify the optimal conditions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC eluent system would be a mixture of a polar and a non-polar solvent, for example, dichloromethane and methanol in a 9:1 ratio. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or by using a suitable staining agent.

Q5: What is the expected appearance of the final product?

Pure 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol is typically a white to off-white solid.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

This protocol is adapted from a similar synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[1][2]

Materials:

  • γ-butyrolactone

  • Aminoguanidine hydrochloride

  • Acetonitrile (anhydrous)

  • Microwave synthesizer with sealed reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel, combine γ-butyrolactone (1 mmol), aminoguanidine hydrochloride (1.2 mmol), and anhydrous acetonitrile (3 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 170°C for 30 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold acetonitrile.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by silica gel column chromatography (eluent: dichloromethane/methanol gradient).

Data Presentation

Table 1: Optimization of Reaction Conditions for a Similar Synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide [1]

EntrySolventTemperature (°C)Time (min)Isolated Yield (%)
1EtOH1802527
2H₂O1802528
3Dioxane1802535
4MeCN1802548
5MeCN1702562
6MeCN1602555

This table illustrates the impact of solvent and temperature on yield in a closely related synthesis and can serve as a starting point for optimizing the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Aminoguanidine Aminoguanidine (from hydrochloride salt) Intermediate Acylaminoguanidine Intermediate Aminoguanidine->Intermediate + gamma-Butyrolactone γ-Butyrolactone gamma-Butyrolactone->Intermediate Cyclization Cyclization (Heat, Microwave) Intermediate->Cyclization Product 3-(5-Amino-4H-triazol-3-yl) -propan-1-ol Cyclization->Product - H₂O

Caption: Synthetic pathway for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Experimental_Workflow A 1. Mix Reactants (γ-Butyrolactone, Aminoguanidine HCl, Solvent) B 2. Microwave Irradiation (e.g., 170°C, 30 min) A->B C 3. Cooling & Isolation (Filtration or Concentration) B->C D 4. Purification (Recrystallization or Chromatography) C->D E 5. Characterization (NMR, MS, etc.) D->E

Caption: General experimental workflow for the synthesis.

Troubleshooting_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Causes Incomplete Reaction Degradation Suboptimal Conditions Impure Reagents LowYield->Causes Solutions Increase Temp/Time Check Reagent Purity Optimize Solvent/Stoichiometry Use Anhydrous Conditions Causes:c1->Solutions:s1 Causes:c2->Solutions:s4 Causes:c3->Solutions:s3 Causes:c4->Solutions:s2

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 3-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-amino-1,2,4-triazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-amino-1,2,4-triazole compound difficult to purify?

A1: 3-Amino-1,2,4-triazole (3-AT) and its derivatives present several purification challenges due to their inherent physicochemical properties. Their high polarity and ability to form hydrogen bonds make them highly soluble in polar solvents like water and alcohols, which can complicate extraction and precipitation.[1] Furthermore, issues like co-precipitation of impurities, potential thermal instability, and the presence of tautomers can make achieving high purity difficult.

Q2: What is the best general-purpose purification method for these compounds?

A2: Recrystallization is the most common and often the first-choice method for purifying 3-amino-1,2,4-triazole.[2] The key to success is selecting an appropriate solvent system. Ethanol, water, or mixtures like ethanol-ether are frequently effective.[2] For more challenging separations, column chromatography may be necessary.

Q3: My compound is highly soluble in water. How can I effectively extract it into an organic solvent?

A3: Due to its high water solubility, direct extraction of 3-AT into common non-polar organic solvents is often inefficient.[3] Strategies to overcome this include:

  • Salting Out: Increasing the ionic strength of the aqueous solution by adding a salt (e.g., NaCl, K₂CO₃) can decrease the solubility of the aminotriazole and promote its partitioning into an organic solvent like ethyl acetate.

  • pH Adjustment: Aminotriazoles are basic. Adjusting the pH of the aqueous solution can sometimes alter the compound's charge and solubility, aiding in extraction, although care must be taken to avoid degradation.

  • Continuous Liquid-Liquid Extraction: For stubborn cases, a continuous extraction apparatus can be used to repeatedly pass a less polar organic solvent through the aqueous solution, gradually extracting the compound.

Q4: I am seeing a persistent colored impurity in my product. What is it and how can I remove it?

A4: Colored impurities often arise from oxidation or side reactions during synthesis or workup. Treatment with activated charcoal is a standard method for removing such impurities. This involves dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating the mixture for a short period, and then filtering the hot solution to remove the charcoal.

Q5: Can I use column chromatography for such a polar compound?

A5: Yes, but it requires specific considerations. Standard silica gel chromatography can be challenging because the highly polar aminotriazole may bind very strongly to the acidic silica, leading to poor elution and streaking.[4] To mitigate this:

  • Use a polar mobile phase: A common choice is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol.[5]

  • Add a basic modifier: Adding a small amount of a base like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase can neutralize the acidic sites on the silica gel, improving peak shape and elution.[4]

  • Consider Reverse-Phase Chromatography: For some derivatives, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be a very effective alternative.[6]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem 1: Low Recovery After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is soluble when hot but sparingly soluble at room temperature or below.[1][3]
Too much solvent was used. After dissolving the compound in the minimum amount of hot solvent, concentrate the solution by boiling off some solvent before allowing it to cool.
Cooling was too rapid. Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize crystal formation.
Product remains in the mother liquor. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Check the purity of this second crop separately.
Problem 2: Product Fails to Crystallize (Oils Out)
Possible Cause Troubleshooting Step
Presence of impurities. Impurities can inhibit crystal lattice formation. Try purifying the oil by column chromatography first, then attempt recrystallization again.
Supersaturation. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal from a previous pure batch if available.
Inappropriate solvent. The solvent may be too good. Try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.
Problem 3: Co-precipitation of an Impurity
Possible Cause Troubleshooting Step
Impurity has similar solubility profile. A single recrystallization may be insufficient. Perform a second recrystallization, potentially using a different solvent system.
Impurity is a starting material. Ensure the initial reaction went to completion. If not, consider a different purification technique like column chromatography, which separates based on polarity rather than just solubility.
Formation of flocculates or gelatinous material. Some synthesis routes are known to produce gelatinous flocculates that are difficult to remove.[7][8] Ensure pH control during synthesis and consider filtering the hot solution before crystallization.

Data Presentation

Table 1: Solubility of 3-Amino-1,2,4-Triazole in Various Solvents

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility behavior of 3-AT in common laboratory solvents.

SolventSolubility ProfileSuitability for Recrystallization
Water Soluble, especially in hot water (up to 50 mg/mL).[3]Good, but recovery can be low due to significant solubility in cold water.
Methanol Soluble.[3][9]Often too soluble for good recovery, but can be used as part of a co-solvent system.
Ethanol Soluble.[3][9]Excellent choice; frequently used for recrystallization with good recovery.[2]
Ethyl Acetate Sparingly soluble.[3]Can be used as an "anti-solvent" with a more polar solvent like ethanol.
Acetone Insoluble.[3][10]Useful for washing final product to remove more soluble impurities.
Ether Insoluble.[3][10]Useful as an anti-solvent or for washing.
N-Methyl-2-pyrrolidone (NMP) Highly soluble.[9]Generally not suitable for recrystallization due to very high solvency and high boiling point.

Data compiled from multiple sources indicating general solubility trends.[2][3][9][10]

Experimental Protocols

Protocol 1: Recrystallization of 3-Amino-1,2,4-Triazole from Ethanol

This protocol describes a standard procedure for purifying crude 3-AT.

  • Dissolution: Place the crude 3-amino-1,2,4-triazole (e.g., 5.0 g) in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: In a fume hood, add a minimal amount of 95% ethanol (e.g., start with 20-25 mL). Heat the mixture on a hot plate with stirring.

  • Hot Dissolution: Continue to add ethanol in small portions until the solid completely dissolves in the boiling solvent. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight). Re-heat the mixture to boiling for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid drying.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The expected melting point of pure 3-amino-1,2,4-triazole is around 150-153°C.[10]

Protocol 2: Flash Column Chromatography for a Polar Derivative

This protocol is a general guideline for purifying a polar aminotriazole derivative using silica gel.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your desired compound an Rf value of ~0.3. For polar compounds, start with systems like 5-10% Methanol in Dichloromethane.[5] If streaking occurs, add 1% triethylamine to the solvent system and re-run the TLC.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or light pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

  • Combine and Concentrate: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Purification Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the purification of 3-amino-1,2,4-triazole compounds.

G start Crude Product Obtained method_select Select Purification Method start->method_select recrystallize Attempt Recrystallization method_select->recrystallize Primary Choice column_chrom Perform Column Chromatography method_select->column_chrom Oily / Difficult Separation check_purity1 Check Purity (TLC, NMR, etc.) recrystallize->check_purity1 pure_product Pure Product check_purity1->pure_product Pure impure1 Product is Impure check_purity1->impure1 Impure low_yield Low Yield / No Crystals check_purity1->low_yield Low Yield troubleshoot_rx Troubleshoot Recrystallization: - Change solvent - Second recrystallization impure1->troubleshoot_rx impure1->column_chrom Recrystallization Fails troubleshoot_rx->recrystallize check_purity2 Check Purity column_chrom->check_purity2 check_purity2->pure_product Pure impure2 Still Impure check_purity2->impure2 Impure re_evaluate Re-evaluate: - Characterize impurity - Consider derivatization impure2->re_evaluate troubleshoot_yield Troubleshoot Yield: - Check mother liquor - Use anti-solvent - Scratch flask / Seed low_yield->troubleshoot_yield troubleshoot_yield->recrystallize

Caption: General troubleshooting workflow for purification.

Recrystallization Solvent Selection Logic

This decision tree helps guide the selection of an appropriate solvent system for recrystallization.

G start Start: Crude 3-AT Compound test_solubility Test Solubility in Ethanol (EtOH) start->test_solubility soluble_hot Soluble Hot, Insoluble Cold? test_solubility->soluble_hot Yes too_soluble Too Soluble Even When Cold test_solubility->too_soluble Soluble Cold insoluble Insoluble or Sparingly Soluble test_solubility->insoluble No use_etoh Use Ethanol for Recrystallization soluble_hot->use_etoh Yes soluble_hot->too_soluble No cosolvent_system Create Co-Solvent System: 1. Dissolve in hot EtOH 2. Add anti-solvent (Ether/Hexane) dropwise until cloudy 3. Re-heat to clarify & cool too_soluble->cosolvent_system test_water Test Solubility in Water insoluble->test_water use_water Use Water for Recrystallization (Accept potentially lower yield) test_water->use_water Soluble Hot other_solvents Consider other polar solvents (Isopropanol, Acetonitrile) test_water->other_solvents Insoluble

Caption: Decision tree for recrystallization solvent choice.

References

Technical Support Center: Synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic pathways for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides?

A1: There are two main complementary, microwave-assisted pathways for the synthesis of these compounds, with the choice of pathway depending on the nucleophilicity of the amine.[1][2]

  • Pathway A (For Aliphatic Amines): This route begins with the preparation of N-guanidinosuccinimide from succinic anhydride and aminoguanidine hydrochloride. This intermediate then undergoes a nucleophilic ring-opening and subsequent recyclization upon reaction with a primary or secondary aliphatic amine to yield the final product.[1][2]

  • Pathway B (For Aromatic Amines): This approach is preferred for less nucleophilic aromatic amines. It starts with the synthesis of an N-arylsuccinimide from succinic anhydride and an aromatic amine. This N-arylsuccinimide is then reacted with aminoguanidine hydrochloride to form the desired N-aryl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide.[1][2]

Q2: My synthesis with an aromatic amine is failing or giving very low yields using Pathway A. Why is this happening and what should I do?

A2: Pathway A is generally unsuccessful for less nucleophilic amines, such as aromatic amines, because they are not effective at initiating the nucleophilic opening of the succinimide ring in the N-guanidinosuccinimide intermediate.[1][2] For these substrates, you should switch to Pathway B. This alternative route, which involves first preparing the N-arylsuccinimide and then reacting it with aminoguanidine, is designed specifically for these less reactive amines and typically provides higher yields.[1][2]

Q3: I am attempting a direct amide coupling between 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and an amine using a carbodiimide reagent (e.g., EDC, DCC). What are the potential side reactions?

A3: While direct amide coupling is a common strategy, it is prone to several side reactions when using carbodiimide coupling agents:[3][4][5]

  • N-acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove and reduces the yield of the desired amide. This is more common in polar solvents.[5]

  • Guanidinium Byproduct: The amine nucleophile can react directly with the carbodiimide coupling reagent (like EDC) to form a stable guanidinium byproduct.[5][6] The order and timing of reagent addition are crucial to minimize this.[6]

  • Racemization: If your starting materials are chiral, carbodiimide coupling can lead to racemization at the stereocenter. Additives like 1-hydroxybenzotriazole (HOBt) are often used to suppress this side reaction.[3][4]

  • Dehydration of Primary Amides: If the substrate contains primary amide groups (e.g., on asparagine or glutamine residues in peptide synthesis), carbodiimides can cause dehydration to form nitriles.[4]

Q4: How can I purify the final product?

A4: For the products synthesized via the established microwave-assisted pathways (A and B), purification is often straightforward. In many cases, the N-arylamides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid can be isolated in high purity by simple filtration from the reaction mixture.[1] If further purification is needed, recrystallization from solvents such as water, methanol (MeOH), or acetonitrile (MeCN) has been shown to be effective.[1]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Yield (Aliphatic Amine) 1. Insufficient microwave heating (temperature or time).2. Incorrect stoichiometry of reagents.3. Poor quality of N-guanidinosuccinimide intermediate.1. Optimize microwave conditions. A temperature of 170 °C for 25 minutes in acetonitrile has been reported as effective.[1]2. Ensure the correct molar ratios are used (e.g., 1 mmol of intermediate to 1.5-2 mmol of amine).[1]3. Verify the purity of the intermediate before proceeding.
Low or No Yield (Aromatic Amine) 1. Using the incorrect synthetic route (Pathway A).2. Sub-optimal reaction conditions for Pathway B.1. Switch to Pathway B, which is designed for less nucleophilic aromatic amines.[1][2]2. Optimize microwave conditions for the reaction of N-arylsuccinimide with aminoguanidine. A temperature of 170-180 °C for 50-65 minutes has been shown to be effective.[1]
Presence of an Insoluble Byproduct If using a direct DCC coupling approach, this is likely dicyclohexylurea (DCU).DCU is insoluble in most common organic solvents and can be removed by filtration. Consider using a water-soluble carbodiimide like EDC to simplify workup via aqueous extraction.[4]
Multiple Spots on TLC / Impure Product 1. Incomplete reaction.2. Formation of side products (e.g., N-acylurea, guanidinium byproduct in direct coupling).3. Tautomerism of the triazole ring.1. Increase reaction time or temperature. Monitor the reaction by TLC until the starting material is consumed.2. For direct coupling, add HOBt to the reaction mixture to minimize side reactions. Optimize reagent addition order (pre-activate the acid before adding the amine).3. The presence of annular prototropic tautomers is an inherent characteristic of these compounds and may not represent an impurity.[1][2] Characterize using NMR and X-ray crystallography if necessary.

Data Summary

Table 1: Optimization of Reaction Conditions for N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (Pathway A)[1]
EntrySolventTemperature (°C)Time (min)Yield (%)
1EtOH1802545
2i-PrOH1802560
3DMF1802555
4MeCN1802571
5MeCN1702580

Reactions performed using 1 mmol of N-guanidinosuccinimide and 2 mmol of morpholine in 1 mL of solvent.

Table 2: Synthesis Yields for N-arylamides via Pathway B[1]
N-Aryl SubstituentYield (%)Recrystallization Solvent
Phenyl81H₂O
4-Methylphenyl78H₂O
4-Methoxyphenyl85MeOH
4-Chlorophenyl83MeCN
4-Fluorophenyl80H₂O

Reactions performed at 170 °C for 50 min in EtOH followed by addition of KOH in EtOH and heating at 180 °C for 15 min.

Experimental Protocols

Protocol 1: General Procedure for Synthesis via Pathway A (e.g., N-morpholino-derivative) [1]

  • Combine N-guanidinosuccinimide (1 mmol) and morpholine (2 mmol) in acetonitrile (1 mL) in a microwave process vial.

  • Seal the vial and irradiate in a microwave synthesizer at 170 °C for 25 minutes.

  • After cooling, collect the precipitate that forms by filtration.

  • Wash the solid with cold acetonitrile and dry under vacuum to yield the pure product.

Protocol 2: General Procedure for Synthesis via Pathway B (e.g., N-phenyl-derivative) [1]

  • Combine N-phenylsuccinimide (1 mmol) and aminoguanidine hydrochloride (1.2 mmol) in ethanol (2 mL) in a microwave process vial.

  • Seal the vial and irradiate in a microwave synthesizer at 170 °C for 50 minutes.

  • Cool the vial in an ice bath and add a 10% solution of KOH in ethanol (0.75 mL).

  • Reseal the vial and irradiate at 180 °C for an additional 15 minutes.

  • After cooling, add water (10 mL) to the reaction mixture.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize from water to obtain the pure product.

Visualizations

Synthetic Workflows

Synthesis_Pathways cluster_A Pathway A (Aliphatic Amines) cluster_B Pathway B (Aromatic Amines) SA_A Succinic Anhydride GS N-Guanidinosuccinimide SA_A->GS + Aminoguanidine AG_A Aminoguanidine AG_A->GS P1 Target Product GS->P1 + Aliphatic Amine (MW, 170°C) AA Aliphatic Amine AA->P1 SA_B Succinic Anhydride NS N-Arylsuccinimide SA_B->NS + Aromatic Amine ArA Aromatic Amine ArA->NS P2 Target Product NS->P2 + Aminoguanidine (MW, 170-180°C) AG_B Aminoguanidine AG_B->P2

Caption: Synthetic routes based on amine nucleophilicity.

Potential Side Reactions in Direct Amide Coupling

Side_Reactions Acid R-COOH (Triazole Propanoic Acid) OAI O-Acylisourea (Active Intermediate) Acid->OAI + EDC Amine R'-NH₂ GB Guanidinium (Byproduct) Amine->GB + EDC EDC EDC (Coupling Reagent) EDC->OAI Amide Desired Amide OAI->Amide + R'-NH₂ NAU N-Acylurea (Byproduct) OAI->NAU Rearrangement

References

Overcoming poor solubility of 1,2,4-triazole derivatives for biological assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor solubility of 1,2,4-triazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2,4-triazole derivative precipitating in my aqueous-based biological assay? A1: Precipitation is a common issue for many newly synthesized compounds, including 1,2,4-triazole derivatives.[1][2] This often occurs due to "solvent shock" when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous assay buffer where the compound's solubility is significantly lower.[3] The final concentration in the assay medium may exceed the compound's maximum aqueous solubility, causing it to "crash out" of the solution.[3]

Q2: My compound appears soluble in the stock solvent (DMSO), but I still get precipitation in the assay. Why? A2: Even if a compound dissolves in 100% DMSO, its solubility can be limited.[4] Furthermore, issues like repeated freeze-thaw cycles of the stock solution can lead to compound precipitation within the DMSO stock itself, which may not be immediately obvious.[3][4] Water absorption by DMSO over time can also reduce a compound's solubility in the stock solution.[3]

Q3: What is the first step I should take to systematically address solubility issues? A3: The first recommended step is to perform a solubility screening in a range of common solvents to understand the compound's general solubility profile.[5] Following this, determining the maximum soluble concentration of the compound in your specific assay medium is crucial. This helps establish a working concentration range that will not lead to precipitation.[3]

Q4: Can heating the solvent be used to dissolve my compound? A4: Gentle heating can increase both the rate of dissolution and the solubility of a compound.[5][6] However, this must be done with caution, as excessive heat can cause chemical degradation. It is highly advisable to perform a stability test to ensure the compound remains intact at the temperature used for dissolution.[5]

Q5: Could poor solubility be the reason for inconsistent or lower-than-expected potency in my assay results? A5: Absolutely. Poor aqueous solubility is a major cause of variable and inaccurate biological data.[4][7][8] If a compound is not fully dissolved, its effective concentration at the biological target is unknown and lower than intended, leading to an underestimation of its true activity and potency.[4][7]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Observation Potential Cause Recommended Solution & Action Steps
Immediate Precipitation Solvent Shock / Exceeding Aqueous Solubility: The compound's concentration is above its solubility limit in the final aqueous buffer.[3]1. Optimize Dilution Protocol: Perform serial dilutions in pre-warmed (e.g., 37°C) assay medium instead of a single large dilution step. Add the stock solution dropwise while gently vortexing the medium.[9] 2. Lower Final Concentration: Determine the compound's maximum soluble concentration in the assay medium and test at or below this limit.[3] 3. Use a Co-solvent System: See Protocol 1 for details on using co-solvents.
Precipitation Over Time Compound Instability: The compound may be degrading in the aqueous buffer or interacting with media components over the course of the experiment.[3] pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of ionizable compounds.[3][9]1. Assess Compound Stability: Test the compound's stability in the assay medium over the intended duration of the experiment. 2. Control Medium pH: Ensure the medium is adequately buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[3] 3. Employ Solubility Enhancers: Consider using cyclodextrins (see Protocol 3) to form stable inclusion complexes.[10]
Difficulty Preparing Stock Solution Poor Solvent Choice: The selected solvent (e.g., DMSO) may not be optimal for achieving the desired high concentration.[11]1. Test Alternative Solvents: Screen other water-miscible organic solvents like ethanol, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Ensure any new solvent is compatible with your assay. 2. Use a Co-solvent Mixture: Try dissolving the compound in a binary solvent system (e.g., DMSO/ethanol). 3. Utilize Sonication: Brief sonication can help break down solute aggregates and facilitate dissolution.[7]
High Variability in Assay Results Incomplete Solubilization: The compound is not fully dissolved, leading to inconsistent concentrations in the wells.[4][7]1. Visual Confirmation: Always visually inspect stock and final solutions for any particulate matter before use. Examine a sample under a microscope if necessary.[3] 2. Prepare Fresh Solutions: Prepare fresh dilutions from a validated stock solution for each experiment to minimize variability from precipitation or degradation over time.[12] 3. Adopt a Formulation Strategy: For consistent results, use a robust solubilization method like pH modification (Protocol 2) or cyclodextrin complexation (Protocol 3).

Solubility Enhancement Strategies & Protocols

Data Presentation: Solubility of a Hypothetical 1,2,4-Triazole Derivative

The following table provides an illustrative summary of expected solubility for a generic, substituted, non-ionizable 1,2,4-triazole derivative in various solvents. Actual solubility must be determined empirically.

Solvent/System Expected Solubility Typical Use Case Considerations
WaterVery LowFinal assay bufferThe primary challenge to overcome.
Phosphate-Buffered Saline (PBS)Very LowCell-based assay bufferHydrophobic nature of many derivatives limits solubility.[5]
Dimethyl Sulfoxide (DMSO)HighStock solutionsFinal concentration in assays should typically be ≤0.5% to avoid cytotoxicity.[4][8]
EthanolModerate to HighStock solutionsCan affect cell membrane proteins; final concentration should be kept low (≤0.5%).[13]
Propylene Glycol (PG)ModerateCo-solventA low-toxicity co-solvent often used in parenteral formulations.
10% HP-β-CD in WaterModerate to HighFinal assay bufferForms inclusion complexes to enhance aqueous solubility.[10][14]

Experimental Protocols

Protocol 1: Solubilization Using a Co-solvent System

This protocol describes the use of a water-miscible organic solvent to prepare a stock solution that is then diluted into the aqueous assay buffer.

Materials:

  • 1,2,4-Triazole Derivative

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Assay Buffer/Cell Culture Medium, pre-warmed to 37°C

Procedure:

  • Prepare High-Concentration Stock: Accurately weigh the 1,2,4-triazole derivative and dissolve it in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Ensure Complete Dissolution: Vortex the stock solution thoroughly. If needed, use brief sonication or gentle warming (37°C) until all solid material is visibly dissolved.[13]

  • Perform Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):

    • First, dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.

    • Then, dilute this 100 µM solution 1:10 into the final assay plate.

  • Mixing: When adding the compound to the aqueous medium, add the stock solution dropwise to the vortexing or swirling medium to ensure rapid dispersal and minimize localized high concentrations that can cause precipitation.[9]

  • Final Solvent Concentration: Calculate the final percentage of the co-solvent (e.g., DMSO) in your assay. This should be kept constant across all wells (including vehicle controls) and must be below the tolerance limit for your specific assay (typically ≤0.5%).[3]

Protocol 2: Solubility Enhancement by pH Modification

This method is suitable for 1,2,4-triazole derivatives with ionizable functional groups (e.g., acidic or basic moieties). The principle is to adjust the pH of the solution to a point where the ionized (more soluble) form of the compound predominates.[15][16]

Materials:

  • Ionizable 1,2,4-Triazole Derivative

  • Aqueous Buffers at various pH values (e.g., pH 3.0, 5.0, 7.4, 9.0)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Determine pKa: If the pKa of the compound is unknown, it should be determined experimentally or computationally.

  • Conduct pH-Solubility Profiling:

    • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to reach equilibrium.

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal pH: Based on the profile, select a buffer system for your assay where the compound exhibits the highest solubility.[16]

  • Assay Compatibility Check: Crucially, verify that the selected pH is compatible with your biological assay (e.g., does not inhibit enzyme activity or harm cells). If the optimal pH for solubility is not compatible with the assay, this method may not be suitable.[5]

Protocol 3: Solubilization Using Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like many 1,2,4-triazole derivatives, forming water-soluble inclusion complexes.[10][14][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[18]

Materials:

  • 1,2,4-Triazole Derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized Water or appropriate buffer

  • Mortar and Pestle

Procedure (Kneading Method):

  • Weigh Components: Accurately weigh the 1,2,4-triazole derivative and HP-β-CD in a suitable molar ratio (e.g., 1:1 or 1:2).

  • Mix Powders: Place the powders in a mortar and mix them thoroughly.

  • Knead: Add a small amount of a water/ethanol mixture dropwise to the powder mix and knead vigorously with the pestle for 30-60 minutes. The goal is to form a thick, homogeneous paste.[19]

  • Dry: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all solvent has evaporated and a constant weight is achieved.

  • Final Product: Pulverize the dried complex into a fine powder using the mortar and pestle. This powder can now be directly dissolved in your aqueous assay buffer.

  • Confirmation: The formation of the inclusion complex and the improvement in solubility should be confirmed by analytical methods such as phase solubility studies.[20]

Visualizations

A troubleshooting workflow can help systematically address solubility issues encountered during biological assays.

G start Start: Compound Precipitation Observed q_stock Is the stock solution (e.g., in DMSO) clear? start->q_stock a_stock Troubleshoot Stock Prep: - Use alternative solvent - Apply gentle heat/sonication - Prepare fresh stock q_stock->a_stock No q_dilution How was the dilution performed? q_stock->q_dilution Yes a_stock->q_stock Retry a_dilution_single Issue: Single-step, large volume dilution into cold buffer. q_dilution->a_dilution_single Single Step q_conc Is the final concentration too high? q_dilution->q_conc Serial Dilution a_dilution_fix Optimize Dilution Protocol: - Use pre-warmed (37°C) media - Perform serial dilutions - Add stock slowly while vortexing a_dilution_single->a_dilution_fix a_dilution_fix->q_conc a_conc Determine Max Solubility: - Test a dilution series - Lower the working concentration q_conc->a_conc Yes / Unsure q_advanced Is solubility still an issue? q_conc->q_advanced No a_conc->q_advanced a_advanced Employ Advanced Techniques: - pH Modification (Protocol 2) - Cyclodextrin Complexation (Protocol 3) - Use of other excipients (surfactants) q_advanced->a_advanced Yes end_node Proceed with Assay q_advanced->end_node No a_advanced->end_node

Caption: A decision tree for troubleshooting compound precipitation in assays.

Many 1,2,4-triazole derivatives function by inhibiting specific enzymes. Understanding this interaction is key to assay design.

G cluster_reaction Standard Enzymatic Reaction cluster_inhibition Inhibition Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I 1,2,4-Triazole Inhibitor (I) I->EI Binds to active site ES->E k_cat P Product (P) ES->P

Caption: Simplified pathway of competitive enzyme inhibition by a 1,2,4-triazole derivative.

The workflow for preparing a drug-cyclodextrin complex is a multi-step process designed to create a more soluble formulation.

A 1. Weigh Compound & Cyclodextrin (1:2 ratio) B 2. Add Water/Ethanol to form a slurry A->B C 3. Knead into a homogeneous paste B->C D 4. Dry paste in vacuum oven C->D E 5. Pulverize dried complex into fine powder D->E F 6. Soluble Drug-CD Complex (Ready for dissolution) E->F

Caption: Experimental workflow for preparing a soluble complex using the kneading method.

References

Technical Support Center: Optimizing Microwave-Assisted Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for microwave-assisted triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in microwave-assisted triazole synthesis?

Low yields in microwave-assisted triazole synthesis can arise from several factors. One of the primary culprits is the catalyst system; issues such as catalyst decomposition, insufficient catalyst loading, or selecting an inappropriate catalyst for your specific substrates can all lead to poor conversion.[1] The choice of solvent is also critical as it significantly affects the efficiency of microwave heating and, consequently, the reaction yield.[1][2] Other contributing factors can include non-optimal reaction temperature and time, and the occurrence of side reactions like the dimerization of the alkyne.[1][2] To enhance your yield, it is advisable to optimize the catalyst concentration, screen various solvents, and systematically adjust the reaction time and temperature.

Q2: How can I minimize the formation of side products, such as dimers?

The formation of dimers, typically through the homocoupling of terminal alkynes (Glaser coupling), is a frequent side reaction that competes with the desired triazole synthesis.[1] This issue is often intensified by the decomposition of the catalyst, especially copper catalysts in the presence of oxygen.[1][3] Longer reaction times can also contribute to increased dimer formation as the catalyst degrades over time.[1][2]

To mitigate dimerization, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the catalyst.[1] Optimizing the reaction time is also crucial; the goal is to use the shortest possible time required for the complete conversion of the starting materials.[1] The addition of a stabilizing ligand, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can help protect the copper(I) catalyst and reduce the likelihood of side reactions.[1]

Q3: What factors should I consider when selecting a solvent for my microwave-assisted reaction?

The choice of solvent is a critical parameter for successful microwave-assisted synthesis. A suitable solvent must be able to absorb microwave irradiation to efficiently heat the reaction mixture.[2] Key properties to consider when selecting a solvent include its boiling point, polarity, and dielectric properties, which determine its ability to absorb microwaves.[2] For instance, polar solvents like DMF and acetonitrile are often effective. However, non-polar solvents like toluene have also been shown to be highly effective in certain cases, leading to high product conversion with minimal side products.[2] It is often necessary to screen a range of solvents to find the optimal one for a specific reaction.

Q4: How do I determine the optimal temperature and reaction time?

Temperature and time are interdependent parameters that require careful optimization. Microwave synthesis allows for rapid heating to high temperatures, which can significantly reduce reaction times compared to conventional heating methods.[4][5] However, excessively high temperatures or prolonged reaction times can lead to the degradation of substrates, catalysts, or products, and an increase in side reactions.[2]

A systematic approach to optimization is recommended. This can involve running a series of small-scale reactions at different temperatures for a fixed time, and another series at a fixed temperature for varying durations. Analyzing the product yield and purity from these experiments will help identify the optimal conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective microwave heatingEnsure the chosen solvent has good microwave absorption properties.[2] Check the microwave power settings.
Catalyst inactivity or decompositionUse a fresh batch of catalyst.[2] For Cu(I) catalyzed reactions, ensure an inert atmosphere to prevent oxidation.[1][3] Consider using a stabilizing ligand.[1][6]
Suboptimal temperature or timeSystematically vary the reaction temperature and time to find the optimal conditions.[2]
Incorrect stoichiometryVerify the molar ratios of your reactants and catalyst.
Formation of Significant Side Products (e.g., Dimers) Catalyst decompositionMinimize reaction time.[1][2] Work under an inert atmosphere.[1]
Presence of oxygen (for CuAAC)Degas the solvent and reactants before starting the reaction. Use a nitrogen or argon atmosphere.[1]
Prolonged reaction timeOptimize the reaction time to be just long enough for complete conversion of the starting materials.[1][2]
Reaction Mixture Turning Dark or Charring Excessive temperatureReduce the reaction temperature. Consider using a solvent with a lower boiling point.
Decomposition of starting materials or productsDecrease the reaction time and/or temperature.
Inconsistent Results Inhomogeneous heatingEnsure proper stirring of the reaction mixture. Use a dedicated microwave reactor with a rotating turntable for even heat distribution.
Variation in starting material qualityUse high-purity starting materials.
Inconsistent sealing of reaction vesselsEnsure reaction vessels are properly sealed to prevent solvent evaporation and pressure fluctuations.[2]

Experimental Protocols

General Protocol for Microwave-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for a microwave-assisted CuAAC reaction. Optimization of specific parameters will be necessary for individual substrates.

Materials:

  • Terminal alkyne

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Add copper(II) sulfate pentahydrate (1-5 mol%).

  • Add a freshly prepared aqueous solution of sodium ascorbate (5-10 mol%).

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work up the reaction mixture by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Logic

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low Product Yield Observed check_heating Verify Microwave Heating Efficiency start->check_heating check_catalyst Assess Catalyst Activity check_heating->check_catalyst Heating is Efficient solvent_screen Screen Different Solvents check_heating->solvent_screen Inefficient Heating optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_catalyst->optimize_conditions Catalyst is Active catalyst_screen Screen Different Catalysts/Ligands check_catalyst->catalyst_screen Catalyst Inactive check_reagents Check Reagent Purity & Stoichiometry optimize_conditions->check_reagents systematic_optimization Systematic Variation of Temperature and Time optimize_conditions->systematic_optimization verify_ratios Verify Molar Ratios check_reagents->verify_ratios success Improved Yield solvent_screen->success catalyst_screen->success systematic_optimization->success verify_ratios->success

Caption: A flowchart for troubleshooting low product yield.

Logical Relationship for Minimizing Side Products

MinimizeSideProducts goal Minimize Side Products (e.g., Dimers) control_atmosphere Control Reaction Atmosphere goal->control_atmosphere optimize_time Optimize Reaction Time goal->optimize_time stabilize_catalyst Stabilize the Catalyst goal->stabilize_catalyst inert_gas Use Inert Gas (Nitrogen or Argon) control_atmosphere->inert_gas degas_solvents Degas Solvents and Reagents control_atmosphere->degas_solvents shortest_time Determine Shortest Time for Full Conversion optimize_time->shortest_time add_ligand Add a Stabilizing Ligand (e.g., TBTA) stabilize_catalyst->add_ligand

Caption: Key strategies for minimizing side product formation.

References

Preventing byproduct formation in 3-amino-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1,2,4-triazole. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-amino-1,2,4-triazole, providing potential causes and recommended solutions.

Issue ID Question Potential Causes Recommended Solutions
SYN-001 My reaction mixture has developed a gelatinous precipitate or flocculate. What is it and how can I avoid it? The formation of insoluble, gelatinous materials is a common issue, particularly in one-pot syntheses involving hydrazine, cyanamide, and formic acid.[1] This is often due to the polymerization of cyanamide to dicyandiamide or other polymeric species under non-optimal pH and temperature conditions. It can also result from the formation of insoluble intermediate salts.- Strict pH Control: Maintain a pH of 6-7 during the initial reaction of hydrazine, cyanamide, and formic acid at low temperatures (0-10°C), and then adjust to pH 7-8 as the temperature is raised (60-100°C).[1] - Temperature Management: Add hydrazine hydrate and formic acid simultaneously to the cyanamide solution at a controlled low temperature to prevent localized overheating and side reactions.[1] - Purity of Starting Materials: Ensure the cyanamide used is of high purity and has not started to dimerize to dicyandiamide upon storage.
SYN-002 The yield of my 3-amino-1,2,4-triazole is consistently low. What are the likely reasons? Low yields can be attributed to several factors, including incomplete reaction, formation of byproducts, or suboptimal reaction conditions during the cyclization step.- Reaction Time and Temperature: Ensure the cyclization of aminoguanidine formate is carried out at a sufficiently high temperature (typically 110-200°C) for an adequate duration to drive the reaction to completion.[1] - Molar Ratios: Use appropriate molar ratios of reactants. For the hydrazine, cyanamide, and formic acid method, a molar ratio of approximately 1:1:1 to 1:1.05:1.08 (hydrazine/cyanamide/formic acid) is recommended. - Intermediate Purity: If isolating the aminoguanidine formate intermediate, ensure it is washed to remove impurities like dicyandiamide to a level below 0.25% before proceeding with cyclization.[1]
SYN-003 My final product is discolored (e.g., yellow). How can I obtain a colorless product? Discoloration often indicates the presence of impurities, which may arise from side reactions or the degradation of starting materials or the product at high temperatures.- Purification: Recrystallization of the crude product from a suitable solvent like ethanol can effectively remove colored impurities.[2] - Avoid Overheating: During the final cyclization and any subsequent drying steps, avoid excessive temperatures or prolonged heating times, which can lead to thermal decomposition. - Inert Atmosphere: While not always necessary, performing the high-temperature cyclization under an inert atmosphere (e.g., nitrogen) can help prevent oxidative side reactions that may lead to colored byproducts.
SYN-004 I am using the method starting from aminoguanidine bicarbonate and formic acid, and the reaction is foaming excessively. Is this normal? Yes, the reaction of aminoguanidine bicarbonate with formic acid will produce carbon dioxide gas, leading to foaming.- Controlled Addition: Add the formic acid slowly and cautiously to the finely powdered aminoguanidine bicarbonate.[2] - Gentle Heating: Heat the mixture gently and with agitation to ensure a controlled release of gas and prevent the reaction from becoming too vigorous.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-amino-1,2,4-triazole?

A1: The two most prevalent industrial methods are:

  • The reaction of an aminoguanidine salt (commonly bicarbonate) with formic acid, followed by thermal cyclization of the resulting aminoguanidine formate.[1]

  • A one-pot synthesis involving the reaction of hydrazine hydrate, cyanamide, and formic acid to form aminoguanidine formate in situ, which is then cyclized.[1]

Q2: What is the role of formic acid in the synthesis?

A2: Formic acid serves two primary purposes. First, it reacts with aminoguanidine to form the aminoguanidine formate salt. Second, during the high-temperature cyclization, it acts as a source of the carbon atom that forms the C5 position of the triazole ring, with the elimination of water.

Q3: Why is pH control so critical in the one-pot synthesis?

A3: pH control is crucial to prevent the formation of byproducts.[1] At incorrect pH values, cyanamide can readily dimerize to dicyandiamide or form other polymeric materials. Maintaining the specified pH ranges ensures the desired reaction between hydrazine, cyanamide, and formic acid to form aminoguanidine formate proceeds efficiently.

Q4: What are the likely chemical identities of the "gelatinous flocculates" mentioned in some procedures?

A4: While the exact composition can vary, these flocculates are generally believed to be polymeric byproducts arising from the self-condensation of cyanamide (forming dicyandiamide and higher oligomers) or potentially from the condensation of incompletely cyclized intermediates. Strict adherence to optimized reaction conditions (pH, temperature, addition rates) is the primary way to prevent their formation.[1]

Q5: Can I use other acids instead of formic acid?

A5: Formic acid is the preferred reagent as it provides the necessary carbon atom for the triazole ring in the most direct manner. While other methods for synthesizing substituted triazoles exist, for the direct synthesis of 3-amino-1,2,4-triazole, the reaction with formic acid is the most established and efficient route.

Quantitative Data Presentation

The following tables summarize the impact of reaction conditions on the yield and purity of 3-amino-1,2,4-triazole based on patented procedures.

Table 1: Influence of pH and Temperature on Aminoguanidine Formate Formation

Parameter Initial Reaction Stage Second Reaction Stage Outcome Reference
Temperature0-10°C60-100°CHigh yield of aminoguanidine formate with minimal byproducts.[1]
pH6-77-8Prevents the formation of insoluble flocculates.[1]

Table 2: Effect of Cyclization Temperature on 3-amino-1,2,4-triazole Formation

Cyclization Temperature Typical Reaction Time Expected Yield Notes Reference
120°C5 hours95-97%From aminoguanidine bicarbonate and formic acid.[2]
110-200°CNot specifiedHighGeneral range for cyclization of aminoguanidine formate.[1]
140-170°CNot specifiedHigh (preferred range)Optimal temperature range for high purity and yield.[1]

Experimental Protocols

Protocol 1: Synthesis from Aminoguanidine Bicarbonate and Formic Acid

This protocol is adapted from Organic Syntheses.[2]

  • Reaction Setup: In a 500-mL two-necked round-bottomed flask equipped with a thermometer, place 136 g (1 mole) of finely powdered aminoguanidine bicarbonate.

  • Addition of Formic Acid: Cautiously add 48 g (40 mL, 1.05 moles) of 98-100% formic acid to the flask.

  • Initial Heating: Gently heat the foaming mixture with continuous swirling to control the evolution of gas until the reaction subsides and the solid has completely dissolved, forming a solution of aminoguanidine formate.

  • Cyclization: Maintain the temperature of the solution at 120°C for 5 hours.

  • Isolation and Purification:

    • Cool the solution.

    • Add 500 mL of 95% ethanol and heat to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Evaporate the ethanol solution to dryness on a steam bath.

    • Dry the resulting solid in an oven at 100°C.

    • The expected yield is 80-81.6 g (95-97%) of colorless crystalline 3-amino-1,2,4-triazole.

  • Recrystallization (Optional): The product can be further purified by recrystallization from ethanol for enhanced purity.

Protocol 2: High-Purity Synthesis from Hydrazine Hydrate, Cyanamide, and Formic Acid

This protocol is based on a patented process designed to minimize byproduct formation.[1]

  • Initial Reaction Mixture: In a suitable reactor, prepare an aqueous solution of cyanamide.

  • Controlled Addition: While maintaining the temperature of the cyanamide solution between 0°C and 10°C and the pH between 6 and 7, simultaneously add hydrazine hydrate and formic acid.

  • Formation of Aminoguanidine Formate: After the addition is complete, raise the temperature of the mixture to 60-100°C and adjust the pH to 7-8. Maintain these conditions until the hydrazine hydrate is consumed.

  • Concentration and Filtration:

    • Evaporate the resulting aminoguanidine formate solution under vacuum at a temperature of 30-60°C to a solids content of 100-700 g/L.

    • Filter the concentrated solution to isolate the aminoguanidine formate crystals.

    • Wash the crystals to ensure the dicyandiamide content is below 0.25%.

  • Cyclization: Heat the purified aminoguanidine formate at a temperature between 110°C and 200°C (preferably 140-170°C) until the cyclization to 3-amino-1,2,4-triazole is complete.

Visualizations

Synthesis_Pathway Synthesis Pathway and Potential Byproducts cluster_one_pot One-Pot Synthesis cluster_two_step Two-Step Synthesis Hydrazine Hydrazine Hydrate AGF Aminoguanidine Formate Hydrazine->AGF Cyanamide Cyanamide Cyanamide->AGF Dicyandiamide Dicyandiamide / Polymers Cyanamide->Dicyandiamide Incorrect pH/Temp. FormicAcid Formic Acid FormicAcid->AGF pH 6-7, 0-10°C then pH 7-8, 60-100°C Aminoguanidine Aminoguanidine Salt Aminoguanidine->AGF + Formic Acid Product 3-Amino-1,2,4-triazole AGF->Product Heat (110-200°C) - H2O FormylAmG Uncyclized Formyl Aminoguanidine AGF->FormylAmG Incomplete Cyclization

Caption: Reaction pathways for 3-amino-1,2,4-triazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for 3-AT Synthesis Start Synthesis Issue Observed Issue_Precipitate Gelatinous Precipitate / Flocculate? Start->Issue_Precipitate Issue_Yield Low Yield? Issue_Precipitate->Issue_Yield No Sol_pH_Temp Verify & Control pH and Temperature Issue_Precipitate->Sol_pH_Temp Yes Issue_Purity Product Discolored / Impure? Issue_Yield->Issue_Purity No Sol_Cyclization Optimize Cyclization Time/Temp Issue_Yield->Sol_Cyclization Yes Sol_Purification Recrystallize Product Issue_Purity->Sol_Purification Yes No_Issue No Further Issues Issue_Purity->No_Issue No Sol_Reactant_Purity Check Purity of Cyanamide Sol_pH_Temp->Sol_Reactant_Purity End Optimized Synthesis Sol_Reactant_Purity->End Sol_Ratios Check Reactant Molar Ratios Sol_Cyclization->Sol_Ratios Sol_Ratios->End Sol_Inert Consider Inert Atmosphere Sol_Purification->Sol_Inert Sol_Inert->End

References

Stability issues of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol?

Based on the general solubility of similar aminotriazole compounds, polar solvents are recommended. 3-Amino-1,2,4-triazole is soluble in water, methanol, and ethanol.[1] For 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, we recommend starting with solvents such as water, methanol, ethanol, or DMSO. Solubility may be enhanced by gentle heating.[1]

Q2: What are the optimal storage conditions for solutions of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol?

Q3: What are the potential degradation pathways for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in solution?

While specific degradation pathways for this molecule have not been detailed in the literature, aminotriazole derivatives can be susceptible to oxidation, hydrolysis, or other rearrangements depending on the conditions. The amino group and the triazole ring are potential sites for chemical modification. For instance, some triazole derivatives can undergo ring opening or side-chain oxidation.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my compound over time in solution.

Potential Cause Recommended Action
Degradation due to pH Determine the pH of your solution. Aminotriazoles can have varying stability at different pH values. Perform a pH stability study by preparing the solution in different buffers (e.g., pH 4, 7, 9) and monitor the concentration over time using an appropriate analytical method like HPLC.
Temperature-induced degradation If the solution is stored at room temperature or exposed to elevated temperatures, this could accelerate degradation. Store solutions at lower temperatures (e.g., 4°C or -20°C) and minimize exposure to high temperatures during experiments.
Oxidative degradation The presence of dissolved oxygen or oxidizing agents can lead to degradation. Consider de-gassing your solvent before use or adding an antioxidant if compatible with your experimental setup.
Photodegradation Exposure to light, especially UV light, can cause degradation of some compounds. Store solutions in amber vials or protect them from light.
Adsorption to container walls The compound may adsorb to the surface of the storage container, leading to an apparent decrease in concentration. Consider using low-adsorption vials (e.g., silanized glass or polypropylene).

Issue 2: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Potential Cause Recommended Action
Formation of degradation products The new peaks are likely degradation products. Try to identify these impurities using mass spectrometry (MS) to understand the degradation pathway.
Reaction with solvent or buffer components The compound may be reacting with components in your solution. For example, some compounds can form adducts with solvents like DMSO. Run a control with the solvent/buffer alone to rule out extraneous peaks.
Contamination The new peaks could be from a contaminated solvent, buffer, or storage container. Ensure all materials are of high purity and properly cleaned.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment using HPLC-UV

This protocol outlines a basic experiment to assess the stability of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in a specific solvent and temperature.

Materials:

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

  • High-purity solvent (e.g., water, methanol, DMSO)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol of a known concentration (e.g., 1 mg/mL) in the desired solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the compound. This will serve as the 100% reference.

  • Incubation: Aliquot the stock solution into several vials and store them under the desired temperature condition (e.g., 4°C, 25°C, 40°C). Protect from light if assessing thermal stability alone.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from storage and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the initial (T=0) peak area.

Data Presentation:

Table 1: Stability of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol at Different Temperatures

Time (days) % Remaining (4°C) % Remaining (25°C) % Remaining (40°C)
0 100 100 100
1
3
7

| 14 | | | |

Protocol 2: pH Stability Study

This protocol is designed to evaluate the stability of the compound across a range of pH values.

Materials:

  • 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

  • Buffer solutions of different pH values (e.g., pH 4, 7, 9)

  • HPLC-UV system

  • Appropriate HPLC column

Methodology:

  • Solution Preparation: Prepare solutions of the compound in each of the selected buffer solutions at a known concentration.

  • Initial Analysis (T=0): Analyze each solution by HPLC immediately after preparation to establish the initial concentration.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C), protected from light.

  • Time-Point Analysis: Analyze the solutions at various time points (e.g., 24, 48, 72 hours).

  • Data Analysis: Plot the percentage of the compound remaining against time for each pH condition.

Data Presentation:

Table 2: pH Stability of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Time (hours) % Remaining (pH 4) % Remaining (pH 7) % Remaining (pH 9)
0 100 100 100
24
48

| 72 | | | |

Visualizations

Compound 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol Oxidized Oxidized Product (e.g., N-oxide) Compound->Oxidized Oxidation (e.g., O2, Peroxides) Hydrolyzed Hydrolyzed Product (e.g., Ring Opening) Compound->Hydrolyzed Hydrolysis (e.g., H2O, pH extremes) Rearranged Rearranged Isomer Compound->Rearranged Isomerization (e.g., Light, Heat) start Start: Prepare Stock Solution initial_analysis T=0 Analysis (HPLC, LC-MS) start->initial_analysis aliquot Aliquot and Store under Test Conditions (Temp, pH, Light) initial_analysis->aliquot timepoint_analysis Analyze at Predetermined Time Points aliquot->timepoint_analysis timepoint_analysis->timepoint_analysis data_analysis Calculate % Remaining vs. T=0 timepoint_analysis->data_analysis end End: Determine Stability Profile data_analysis->end observation Observation: Decreased Concentration or New Chromatographic Peaks cause1 Potential Cause: Chemical Degradation observation->cause1 cause2 Potential Cause: Physical Loss (Adsorption) observation->cause2 subcause1a pH Instability cause1->subcause1a subcause1b Thermal Instability cause1->subcause1b subcause1c Oxidative Instability cause1->subcause1c subcause1d Photo-instability cause1->subcause1d solution2 Solution: Use Low-Adsorption Vials (e.g., Silanized Glass) cause2->solution2 solution1a Solution: Perform pH Stability Study subcause1a->solution1a solution1b Solution: Store at Lower Temperature subcause1b->solution1b solution1c Solution: Use Degassed Solvents/Antioxidants subcause1c->solution1c solution1d Solution: Protect from Light subcause1d->solution1d

References

Technical Support Center: Crystallization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. The following information is designed to address common issues in a clear, question-and-answer format.

Compound Information

PropertyValue
CAS Number 18595-97-6[1][2]
Molecular Formula C5H10N4O[1][2]
Molecular Weight 142.16 g/mol [1]
Predicted Boiling Point 449.6°C at 760 mmHg[3]
Appearance Expected to be a solid at room temperature

Troubleshooting Crystallization Issues

This section addresses the most common problems encountered during the crystallization of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Q1: My compound is not crystallizing from the solution, even after cooling. What should I do?

Failure to crystallize upon cooling is typically due to either the solution not being supersaturated or the presence of impurities that inhibit crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals of pure 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, add a single, small seed crystal to the solution to initiate crystallization.

    • Reduced Temperature: Cool the solution to a lower temperature using an ice bath or refrigerator.

  • Increase Supersaturation:

    • Evaporation: Gently heat the solution or use a rotary evaporator to remove a small amount of solvent, thereby increasing the concentration of the compound.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly cloudy. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.

Q2: My compound is "oiling out" instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too close to the melting point of the solute or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool to room temperature very slowly. Insulating the flask can help with this.

  • Solvent Selection: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. For polar compounds like this, polar solvents are generally a good choice.

  • Lower Crystallization Temperature: If possible, try to perform the crystallization at a lower temperature.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A low yield is a common issue and can often be attributed to using too much solvent or not allowing for sufficient cooling.

Troubleshooting Steps:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the solid.

  • Ensure Complete Cooling: Allow the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Recover a Second Crop: The remaining solution (mother liquor) after filtration may still contain a significant amount of the dissolved product. Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.

  • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without re-dissolving the product.

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

If the purity has not improved, it is likely that impurities were trapped within the crystal lattice during formation.

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly and undisturbed.

  • Re-crystallize: A second recrystallization step may be necessary to achieve the desired purity.

  • Alternative Purification: If impurities have similar solubility profiles to your compound, another purification method, such as column chromatography, may be required.

Experimental Protocols and Solvent Selection

Solubility of 3-Amino-1,2,4-triazole in Various Solvents at Different Temperatures
SolventSolubility (mole fraction) at 283.15 KSolubility (mole fraction) at 318.15 K
N-methyl-2-pyrrolidoneHighVery High
MethanolModerateHigh
EthanolModerateHigh
n-PropanolModerateHigh
IsopropanolModerateHigh
AcetoneModerateHigh
2-ButanoneHighVery High
Ethyl AcetateLowModerate
AcetonitrileLowModerate

Data adapted from a study on 3-amino-1,2,4-triazole and should be used as a qualitative guide.[4]

General Recrystallization Protocol
  • Solvent Selection: Based on the data for a similar compound, solvents like methanol, ethanol, or isopropanol are good starting points. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizing Workflows and Relationships

Troubleshooting Logic for Crystallization Failure

G start No Crystals Form Upon Cooling supersaturation Is the solution supersaturated? start->supersaturation induce Induce Crystallization (Scratch, Seed, Lower Temp) supersaturation->induce Yes increase_conc Increase Concentration (Evaporate Solvent, Add Anti-Solvent) supersaturation->increase_conc No success Crystals Form induce->success failure Still No Crystals induce->failure increase_conc->success increase_conc->failure

A flowchart for troubleshooting when no crystals form.

Experimental Workflow for Recrystallization

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent decolorize Decolorize with Charcoal (if needed) dissolve->decolorize hot_filter Hot Gravity Filtration (if needed) decolorize->hot_filter cool_slowly Cool Slowly to Room Temp hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry

References

Technical Support Center: Scaling Up the Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why is the reaction yield of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol consistently low? - Incomplete reaction of the starting materials. - Suboptimal reaction temperature or time. - Degradation of the product under the reaction conditions. - Inefficient purification leading to product loss.- Monitor the reaction progress using TLC or LC-MS to ensure complete consumption of starting materials. - Optimize the reaction temperature and time. A lower temperature for a longer duration might prevent degradation. - Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. - Evaluate and optimize the purification method. Recrystallization from a different solvent system or column chromatography with a modified eluent may improve recovery.
What are the common impurities observed, and how can they be removed? - Unreacted starting materials (e.g., 4-hydroxybutyric acid hydrazide, cyanamide). - Formation of isomeric byproducts or dimers. - Residual solvents from the reaction or purification steps.- Recrystallization is an effective method for removing most impurities. Experiment with different solvent systems (e.g., Ethanol/Water, Acetonitrile). - For persistent impurities, column chromatography on silica gel may be necessary. - To remove residual solvents, dry the final product under high vacuum at a slightly elevated temperature.
The reaction appears to stall before completion. What could be the issue? - Deactivation of the catalyst (if used). - Insufficient mixing, especially in larger scale reactions. - The pH of the reaction mixture is not optimal.- If a catalyst is used, ensure it is fresh and added in the correct proportion. - Improve agitation to ensure homogeneous mixing of the reactants. - Monitor and adjust the pH of the reaction mixture as needed. For the cyclization step, maintaining a specific pH range can be critical.
The isolated product is discolored. What is the cause and how can it be resolved? - Presence of colored impurities formed through side reactions or degradation. - Trace amounts of metallic impurities.- Treat the crude product solution with activated charcoal before filtration and recrystallization. - Washing the isolated solid with an appropriate solvent can sometimes remove colored impurities. - Ensure all glassware and reactors are thoroughly cleaned to avoid metal contamination.

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for scaling up the production of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol?

A common and scalable approach involves a two-step process. The first step is the reaction of γ-butyrolactone with hydrazine hydrate to form 4-hydroxybutyric acid hydrazide. The second step is the cyclization of the hydrazide with cyanamide in the presence of a base to yield the final product.

Q2: What are the critical process parameters to control during scale-up?

Key parameters to monitor and control include reaction temperature, reaction time, reagent addition rate, and agitation speed. Temperature control is crucial to prevent side reactions and product degradation. The rate of addition of reagents can affect the reaction profile and impurity formation. Efficient mixing is essential to ensure homogeneity, especially in larger reactors.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

For in-process control, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for monitoring reaction progress. For final product analysis, High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used for structural confirmation.

Q4: Are there any specific safety precautions to consider for this synthesis?

Hydrazine hydrate is corrosive and toxic; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Cyanamide is also toxic and should be handled with care. The reaction may be exothermic, so ensure proper temperature control and have a cooling system in place, especially for larger batches.

Experimental Protocols & Data

Step 1: Synthesis of 4-hydroxybutyric acid hydrazide

A detailed methodology for this key intermediate is provided below.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq).

  • Slowly add hydrazine hydrate (1.2 eq) to the γ-butyrolactone with stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • The product, 4-hydroxybutyric acid hydrazide, will often crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

Parameter Value
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Molar Ratio (γ-butyrolactone:hydrazine hydrate)1 : 1.2
Typical Yield85-95%
Purity (by HPLC)>98%
Step 2: Synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Protocol:

  • In a suitable reactor, dissolve 4-hydroxybutyric acid hydrazide (1.0 eq) in a suitable solvent such as water or ethanol.

  • Add cyanamide (1.5 eq) to the solution.

  • Add a base, such as potassium carbonate (1.5 eq), to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C depending on the solvent) for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and adjust the pH to ~7 with an acid (e.g., HCl).

  • The crude product may precipitate out. If so, filter and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Reaction Temperature80-100 °C
Reaction Time8-12 hours
Molar Ratio (Hydrazide:Cyanamide:Base)1 : 1.5 : 1.5
Typical Yield70-85%
Purity (by HPLC)>99%

Process Visualization

The following diagram illustrates the experimental workflow for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Triazole Ring Formation start1 γ-Butyrolactone + Hydrazine Hydrate reaction1 Heat (80-90°C) 4-6 hours start1->reaction1 product1 4-hydroxybutyric acid hydrazide reaction1->product1 start2 4-hydroxybutyric acid hydrazide + Cyanamide + Base product1->start2 Intermediate reaction2 Reflux (80-100°C) 8-12 hours start2->reaction2 workup Neutralization & Purification reaction2->workup product2 3-(5-Amino-4H-triazol-3-yl) -propan-1-ol workup->product2

Caption: Experimental workflow for the synthesis of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Analytical methods for detecting impurities in 3-amino-1,2,4-triazole samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 3-amino-1,2,4-triazole (3-AT) samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 3-amino-1,2,4-triazole (3-AT)?

A1: The most common process-related impurities in 3-AT, which is often synthesized from aminoguanidine and formic acid, or via routes involving dicyandiamide and hydrazine, include:

  • Dicyandiamide: A starting material that may be present as a residual impurity.

  • Guanylurea: A potential byproduct of the synthesis process.

  • Other related substances and degradation products can also be present depending on the synthetic route and storage conditions.

Q2: Which analytical technique is most suitable for routine analysis of 3-AT and its impurities?

A2: High-Performance Liquid Chromatography (HPLC), particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is a highly suitable and widely used technique for the routine analysis of the polar compound 3-AT and its polar impurities. HILIC provides good retention and separation for these compounds, which are often poorly retained on traditional reversed-phase (C18) columns.

Q3: Is derivatization required for the analysis of 3-AT?

A3: For HPLC and Capillary Electrophoresis (CE) analysis, derivatization is not always necessary, especially when using UV detection. However, for Gas Chromatography (GC) analysis, derivatization is essential to increase the volatility of the polar 3-AT molecule. Silylation is a common derivatization technique for this purpose. For HPLC with fluorescence detection, derivatization can be employed to enhance sensitivity and selectivity.[1][2]

Q4: How can I improve the peak shape of 3-AT in reversed-phase HPLC?

A4: Due to its polar nature, 3-AT can exhibit poor retention and peak shape on traditional C18 columns.[2] To improve this, consider the following:

  • Use a polar-embedded or polar-endcapped reversed-phase column: These columns are designed to provide better retention and peak shape for polar analytes.

  • Employ a HILIC column: This is often the most effective approach for retaining and separating highly polar compounds like 3-AT.

  • Optimize mobile phase pH: The pH of the mobile phase can affect the ionization state of 3-AT and its interaction with the stationary phase.

  • Use an ion-pairing reagent: This can improve retention but may complicate the mobile phase preparation and is often not compatible with mass spectrometry.

Troubleshooting Guides

HPLC and HILIC Analysis
Problem Potential Cause Recommended Solution
Poor retention of 3-AT on C18 column 3-AT is highly polar and has minimal interaction with the nonpolar stationary phase.Switch to a HILIC column for better retention of polar compounds. Alternatively, use a polar-embedded or polar-endcapped reversed-phase column.
Peak tailing for 3-AT Secondary interactions between the basic 3-AT and acidic silanol groups on the silica-based column.Use a base-deactivated column or a column with end-capping. Add a competing base, such as triethylamine (TEA), to the mobile phase (note: this may suppress MS signal). Adjust the mobile phase pH to suppress the ionization of silanol groups.
Irreproducible retention times in HILIC The water layer on the HILIC stationary phase is not properly equilibrated between injections. The composition of the sample solvent is inconsistent with the mobile phase.Ensure sufficient column equilibration time between injections (at least 10 column volumes). Dissolve the sample in a solvent that is as close as possible in composition to the mobile phase.[3]
Split peaks Column void or contamination at the head of the column. Sample solvent is much stronger than the mobile phase.Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Ensure the sample solvent is of similar or weaker strength than the initial mobile phase.
GC-MS Analysis
Problem Potential Cause Recommended Solution
No or low signal for 3-AT Incomplete derivatization. Degradation of the derivative in the injector.Optimize the derivatization reaction conditions (temperature, time, and reagent concentration). Ensure the sample is completely dry before adding the derivatization reagent. Use a deactivated inlet liner and operate at the lowest feasible injector temperature.
Multiple peaks for 3-AT Formation of multiple derivative species.Adjust the derivatization conditions to favor the formation of a single, stable derivative.
Peak tailing Active sites in the GC system (inlet liner, column).Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of 3-amino-1,2,4-triazole and its impurities by various analytical techniques.

Table 1: HPLC and HILIC Methods

AnalyteMethodColumnMobile PhaseDetectionLODLOQLinearity RangeReference
3-Amino-1,2,4-triazoleHILICHILICAcetonitrile/Water/Phosphoric AcidUV (205 nm)0.8 µg/mL2.5 µg/mL0.6 - 22.0 µg/mL[4]
3-Amino-5-mercapto-1,2,4-triazoleRP-HPLC (with derivatization)C18GradientFluorescence0.05 µg/mL-0.78 - 50 µg/mL[2][5][6]
1,2,4-TriazoleHPLC-MS/MSAquasil C18-MS/MS0.013 µg/kg0.05 µg/kg-[7]

Table 2: Capillary Electrophoresis

AnalyteMethodBufferDetectionLODReference
3-Amino-1,2,4-triazole (Amitrole)CZE0.02 mol/L Phosphate (pH 3.2)UV4 µg/L (with preconcentration)[8]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of 3-Amino-1,2,4-triazole and Impurities using HILIC

This protocol is designed for the quantification of 3-AT and its polar impurities like dicyandiamide and guanylurea.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • HILIC analytical column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

  • HPLC grade acetonitrile, water, and phosphoric acid

  • Reference standards for 3-amino-1,2,4-triazole, dicyandiamide, and guanylurea

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile, water, and phosphoric acid. A typical starting point is 90:10 (v/v) acetonitrile:water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of each reference standard in the mobile phase. Prepare working standards by serial dilution to create a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the 3-AT sample in the mobile phase to a known concentration.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify and quantify the impurities based on their retention times and the calibration curves.

Protocol 2: GC-MS Analysis of 3-Amino-1,2,4-triazole (with Derivatization)

This protocol is for the trace analysis of 3-AT where higher sensitivity is required.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm, 5% phenyl-methylpolysiloxane)

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous acetonitrile or pyridine

  • Reference standard of 3-amino-1,2,4-triazole

2. Derivatization Procedure:

  • Accurately weigh the 3-AT sample into a reaction vial.

  • Ensure the sample is completely dry.

  • Add a suitable volume of anhydrous acetonitrile or pyridine.

  • Add an excess of the silylation reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 70-100 °C for 1-2 hours.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

4. Analysis:

  • Inject the derivatized standard to determine the retention time and mass spectrum of the 3-AT derivative.

  • Inject the derivatized sample.

  • Identify the 3-AT derivative peak by its retention time and mass spectrum. Quantify using a suitable internal or external standard method.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 3-AT Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter through 0.45 µm filter Dissolve_Sample->Filter Dissolve_Standard->Filter Equilibrate Equilibrate HILIC Column Inject Inject Sample/Standard Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Impurities Calibrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Logic start Chromatographic Issue Observed issue_type What is the primary issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape retention Retention Time Drift issue_type->retention Retention resolution Poor Resolution issue_type->resolution Resolution shape_q1 Tailing or Fronting? peak_shape->shape_q1 tailing Tailing shape_q1->tailing Tailing fronting Fronting shape_q1->fronting Fronting sol_tailing Check for secondary interactions. Use base-deactivated column or adjust mobile phase pH. tailing->sol_tailing sol_fronting Reduce sample concentration/injection volume. Ensure sample solvent is weaker than mobile phase. fronting->sol_fronting retention_q1 Consistent Drift or Random? retention->retention_q1 consistent_drift Consistent Drift retention_q1->consistent_drift Consistent random_drift Random Fluctuation retention_q1->random_drift Random sol_consistent_drift Check for changes in mobile phase composition or column temperature. consistent_drift->sol_consistent_drift sol_random_drift Check for pump issues (leaks, air bubbles). Ensure proper column equilibration. random_drift->sol_random_drift sol_resolution Optimize mobile phase composition. Consider a longer column or smaller particle size. resolution->sol_resolution

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal drug discovery, the triazole class of compounds remains a cornerstone for the development of new therapeutic agents. This guide provides a comparative overview of the known antifungal agent fluconazole and the novel compound 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. Due to the limited publicly available data on the specific antifungal activity of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, this comparison includes data on structurally related 4-amino-1,2,4-triazole derivatives to provide a contextual framework for its potential efficacy.

Quantitative Antifungal Activity

The primary metric for comparing the in vitro efficacy of antifungal compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for fluconazole against various fungal pathogens and presents available data for related 4-amino-1,2,4-triazole-3-thiol derivatives as a proxy for the compound of interest.

Fungal StrainFluconazole MIC (µg/mL)Representative 4-Amino-1,2,4-triazole-3-thiol Derivatives MIC (µg/mL)
Candida albicans0.25 - 1.024[1]
Aspergillus niger>6432[1]
Microsporum gypseumNot commonly reportedSome derivatives show activity superior to ketoconazole[2]

Note: The data for the 4-amino-1,2,4-triazole-3-thiol derivatives is based on specific compounds evaluated in the cited studies and may not be directly representative of the antifungal activity of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol. Further experimental validation is required.

Mechanism of Action: A Shared Pathway

Both fluconazole and other triazole-based antifungal agents are known to target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14α-demethylase, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption inhibits fungal growth and replication.

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Triazoles Triazole Antifungals (e.g., Fluconazole, Amino-Triazoles) Triazoles->CYP51 Inhibits CYP51->Ergosterol

Mechanism of action of triazole antifungals.

Experimental Protocols: Determining Antifungal Susceptibility

The in vitro antifungal activity of the compounds is determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts.

  • The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[3]

2. Preparation of Antifungal Solutions:

  • Stock solutions of the test compounds (3-(5-Amino-4H-triazol-3-yl)-propan-1-ol and fluconazole) are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[4][5]

3. Microplate Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the serially diluted antifungal agent, is inoculated with 100 µL of the standardized fungal inoculum.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50%) compared to the growth control well.[4] The endpoint can be read visually or with a spectrophotometer.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Antifungal_Prep Antifungal Dilution Series Antifungal_Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading (Visual/Spectrophotometer) Incubation->MIC_Reading

Experimental workflow for MIC determination.

Conclusion

While direct comparative data for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol against fluconazole is not yet available in the public domain, the broader class of 4-amino-1,2,4-triazole derivatives has demonstrated notable antifungal activity.[1][2][6] The shared triazole core suggests a similar mechanism of action to fluconazole, targeting ergosterol biosynthesis. The provided experimental protocols offer a standardized framework for the head-to-head evaluation of these compounds. Further research is imperative to elucidate the specific antifungal spectrum and potency of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol to fully assess its potential as a novel antifungal agent.

References

In Vivo Efficacy of 4-Amino-1,2,4-triazole Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various derivatives of the 4-amino-1,2,4-triazole scaffold in animal models across different therapeutic areas. Due to the lack of publicly available in vivo efficacy data for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol, this guide focuses on structurally related compounds to provide insights into the potential applications and efficacy of this chemical class.

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically used drugs and investigational compounds, exhibiting a wide range of biological activities. This guide synthesizes preclinical data from studies on 1,2,4-triazole derivatives with demonstrated anticancer, anti-inflammatory, and anticonvulsant properties in various animal models.

Comparative Efficacy Data

The following tables summarize the quantitative in vivo efficacy of representative 4-amino-1,2,4-triazole derivatives and other related triazole compounds.

Table 1: In Vivo Anticancer Efficacy of 1,2,4-Triazole Derivatives in Murine Tumor Models

CompoundAnimal ModelCancer TypeDosing RegimenKey Efficacy MetricResultStandard DrugStandard Drug Result
MPA Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)20 mg/kg, i.p.Mean Survival Time (MST)22.50 ± 1.25 days5-Fluorouracil (20 mg/kg)27.13 ± 1.12 days
OBC Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)20 mg/kg, i.p.Mean Survival Time (MST)25.16 ± 1.40 days5-Fluorouracil (20 mg/kg)27.13 ± 1.12 days
MPA Swiss Albino MiceDalton's Lymphoma Ascites (DLA) - Solid Tumor20 mg/kg, i.p.Tumor Weight Reduction49.38%5-Fluorouracil (20 mg/kg)67.90%
OBC Swiss Albino MiceDalton's Lymphoma Ascites (DLA) - Solid Tumor20 mg/kg, i.p.Tumor Weight Reduction61.72%5-Fluorouracil (20 mg/kg)67.90%

Data synthesized from studies on novel 1,2,4-triazole derivatives.[1][2]

Table 2: In Vivo Anti-inflammatory Efficacy of 1,2,4-Triazole Derivatives in a Rat Model

CompoundAnimal ModelInflammation ModelDosing Regimen% Inhibition of Paw Edema (at 3h)Standard DrugStandard Drug % Inhibition
Compound 3 Wistar RatsCarrageenan-induced Paw Edema20 mg/kg, p.o.91%Ibuprofen (20 mg/kg)82%
Compound 5e Wistar RatsCarrageenan-induced Paw Edema20 mg/kg, p.o.81%Ibuprofen (20 mg/kg)82%

Data from a study evaluating newly synthesized 1,2,4-triazole derivatives.[3]

Table 3: In Vivo Anticonvulsant Efficacy of 1,2,4-Triazole Derivatives in a Mouse Model

CompoundAnimal ModelSeizure ModelDosing Regimen (i.p.)ED₅₀ (mg/kg) at Peak EffectStandard DrugStandard Drug ED₅₀ (mg/kg)
TP-10 Mice6 Hz Psychomotor Seizure30 min post-dose61.1Valproic Acid202.4
TP-315 Mice6 Hz Psychomotor Seizure30 min post-dose59.7Valproic Acid202.4
TP-427 Mice6 Hz Psychomotor Seizure15 min post-dose40.9Valproic Acid202.4

Data from a study on 1,2,4-triazole-3-thione derivatives in a model of pharmacoresistant epilepsy.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited in this guide.

Anticancer Activity Evaluation in EAC and DLA Models [1][2]

  • Animal Model: Swiss albino mice (20-25 g).

  • Tumor Cell Lines: Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) cells were maintained by intraperitoneal (i.p.) transplantation in mice.

  • EAC Ascites Model:

    • EAC cells (2 x 10⁶ cells/mouse) were injected i.p.

    • Treatment was initiated 24 hours after tumor cell inoculation and continued for 9 days.

    • Test compounds (MPA, OBC at 20 mg/kg) and the standard drug (5-Fluorouracil, 20 mg/kg) were administered i.p.

    • Parameters monitored included body weight, mean survival time (MST), and hematological profiles. The increase in life span was calculated.

  • DLA Solid Tumor Model:

    • DLA cells (1 x 10⁶ cells/0.1 ml) were injected intramuscularly into the right hind limb.

    • Treatment was started 24 hours after inoculation and continued for 10 days.

    • On day 11, after the last dose, animals were sacrificed, and the tumor was excised and weighed.

Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema [3]

  • Animal Model: Wistar rats (200-300 g).

  • Procedure:

    • Animals were divided into groups: control, standard (Ibuprofen, 20 mg/kg), and test compounds (20 mg/kg), administered orally.

    • After 1 hour, 0.1 ml of 1% carrageenan suspension was injected into the sub-plantar region of the right hind paw.

    • Paw volume was measured at 0, 1, 2, and 3 hours post-carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema was calculated by comparing the paw volume of the treated groups with the control group.

Anticonvulsant Activity in the 6 Hz Psychomotor Seizure Model [4]

  • Animal Model: Male CD-1 mice (22-26 g).

  • Procedure:

    • Test compounds (TP-10, TP-315, TP-427) and the standard drug (Valproic Acid) were administered intraperitoneally (i.p.) at various doses.

    • At predetermined times (e.g., 15, 30, 60, 120 min) after drug administration, a 6 Hz electrical stimulation (32 mA, 0.2 ms duration, 3 s duration) was delivered through corneal electrodes.

    • Mice were observed for the presence or absence of a psychomotor seizure (characterized by stun, forelimb clonus, twitching of vibrissae, and Straub-tail).

    • The median effective dose (ED₅₀), the dose protecting 50% of the animals from seizures, was calculated for each compound at its time of peak effect.

Visualizing Experimental and Logical Frameworks

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.

experimental_workflow_anticancer cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Regimen cluster_endpoints Efficacy Assessment animal Swiss Albino Mice induction Tumor Cell Inoculation (i.p. or i.m.) animal->induction tumor_cells EAC or DLA Cells tumor_cells->induction control Vehicle Control induction->control 24h post-inoculation test_compounds Test Compounds (MPA, OBC) induction->test_compounds 24h post-inoculation standard_drug Standard Drug (5-Fluorouracil) induction->standard_drug 24h post-inoculation eac_endpoints EAC Model: - Mean Survival Time - Body Weight - Hematology control->eac_endpoints dla_endpoints DLA Model: - Tumor Weight control->dla_endpoints test_compounds->eac_endpoints test_compounds->dla_endpoints standard_drug->eac_endpoints standard_drug->dla_endpoints

Caption: Workflow for In Vivo Anticancer Efficacy Evaluation.

logical_relationship_anti_inflammatory cluster_stimulus Inflammatory Stimulus cluster_response Biological Response cluster_intervention Pharmacological Intervention carrageenan Carrageenan Injection mediators Release of Pro-inflammatory Mediators (e.g., PGs) carrageenan->mediators edema Paw Edema (Inflammation) mediators->edema triazole 1,2,4-Triazole Derivatives triazole->mediators Inhibition

References

Mechanism of Action for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol Remains Undetermined Based on Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, the specific mechanism of action for the compound 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol has not been documented. While the broader class of 1,2,4-triazole derivatives is known for a wide range of biological activities, data pinpointing the precise biological target and signaling pathway for this particular molecule is not publicly accessible.

The 1,2,4-triazole scaffold is a common feature in compounds with diverse pharmacological properties, including antifungal, antimicrobial, and anticancer effects. For instance, certain 3(5)-amino-1,2,4-triazoles have been identified as potential inhibitors of enzymes such as kinases, lysine-specific demethylase 1, and acidic mammalian chitinase[1]. However, these findings are general to the chemical class and have not been specifically validated for 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

Additionally, a related compound, 3-amino-1,2,4-triazole (also known as amitrole), is known to act as a non-selective herbicide. Its mechanism of action involves the inhibition of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, an enzyme crucial for histidine biosynthesis in plants and yeast[2]. One of its metabolites, 3-amino-5-mercapto-1,2,4-triazole, has been shown to induce oxidative DNA damage in the presence of copper, suggesting a potential mechanism for its carcinogenic effects[3]. However, it is crucial to note that these mechanisms are specific to amitrole and its metabolite and cannot be directly extrapolated to 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol without dedicated experimental validation.

The lack of specific data on the biological activity of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol prevents the development of a detailed comparison guide as requested. To validate its mechanism of action, further research would be required, including:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, or genetic screening to identify the specific protein(s) or cellular components with which the compound interacts.

  • Enzymatic Assays: If a target is identified as an enzyme, in vitro assays would be necessary to determine the inhibitory or activating effects of the compound and to elucidate its kinetics.

  • Cell-Based Assays: Utilizing relevant cell lines to investigate the compound's effects on specific signaling pathways, cell viability, proliferation, and other cellular processes.

  • In Vivo Studies: Using animal models to assess the compound's efficacy and to confirm its mechanism of action in a whole-organism context.

Without such foundational research, any discussion of the compound's mechanism of action would be purely speculative. Therefore, a comparison with alternative compounds or the provision of detailed experimental protocols for validation is not feasible at this time.

Hypothetical Experimental Workflow for Mechanism of Action Validation

Should research on this compound commence, a general workflow for validating its mechanism of action could be conceptualized as follows:

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., cell viability, pathway reporters) target_id Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screening->target_id Identify potential targets in_vivo_models In Vivo Efficacy & Target Validation biochemical_assays Biochemical/Enzymatic Assays target_id->biochemical_assays Confirm target engagement binding_assays Direct Binding Assays (e.g., SPR, ITC) target_id->binding_assays Quantify binding affinity cell_based_assays Cell-Based Pathway Analysis biochemical_assays->cell_based_assays Validate cellular activity cell_based_assays->in_vivo_models Confirm mechanism in vivo

References

A Comparative Guide to the Cross-Reactivity Profiling of 3-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Drug Discovery

The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A critical aspect of the preclinical development of these compounds is the characterization of their selectivity, as off-target interactions can lead to unforeseen side effects and diminish therapeutic efficacy. This guide provides a comparative overview of the cross-reactivity profiles of 3-amino-1,2,4-triazole compounds, with a focus on their interactions with protein kinases, supported by experimental data and detailed methodologies.

Understanding Kinase Cross-Reactivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling. Due to the highly conserved nature of the ATP-binding site across the kinome, achieving absolute selectivity for a single kinase is a significant challenge. Kinase inhibitors, including those based on the 3-amino-1,2,4-triazole core, often exhibit activity against multiple kinases. This polypharmacology can be advantageous in certain therapeutic contexts, but a thorough understanding of a compound's cross-reactivity profile is paramount for predicting its biological effects and potential liabilities.

Comparative Kinase Inhibition Profiles

Table 1: Inhibitory Activity of Selected 3-Amino-1,2,4-Triazole Derivatives Against Various Kinases

Compound ClassRepresentative Compound/SeriesTarget Kinase(s)IC50 (nM)Key Findings & Reference
Diamino-1,2,4-triazolesProprietary SeriesTYK21 - 10High selectivity for TYK2 and JAK1 over JAK2 and JAK3.[1]
JAK110 - 100
JAK2> 1000
JAK3> 1000
3-Amino-1,2,4-triazinesLibrary of derivativesPDK110 - 100Potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinase 1.[2]
4,5-Diamino-4H-1,2,4-triazole-3-thiol DerivativesCompound 5 (meta-methoxy substituted)CLK1< 10,000Displayed high specificity for CLK1 over DYRK1A.[3]
DYRK1A> 10,000
3-Amino-1,2,4-triazole SulfonamidesAnalogues of JNJ-7706621Aurora-A100 - 1000Designed as bioisosteres of a known Aurora kinase inhibitor.[4]

Note: IC50 values are approximate ranges derived from the cited literature and are intended for comparative purposes.

Experimental Protocols

The assessment of kinase inhibitory activity and cross-reactivity is typically performed using in vitro enzymatic assays. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose due to its high sensitivity and suitability for high-throughput screening.

Detailed Protocol: ADP-Glo™ Kinase Assay

This assay measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_incubation Kinase Reaction cluster_detection Signal Detection A Prepare Kinase, Substrate, and ATP solutions C Dispense compounds, kinase, and substrate/ATP to microplate A->C B Serially dilute test compounds (3-amino-1,2,4-triazoles) B->C D Incubate at room temperature (e.g., 60 minutes) C->D E Add ADP-Glo™ Reagent to terminate reaction and deplete ATP D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate for 30-60 minutes G->H I Measure luminescence H->I

Caption: A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the kinase, substrate, and ATP in an appropriate kinase buffer. Test compounds are typically dissolved in DMSO and serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding the ATP solution to wells containing the kinase, substrate, and the test compound. The reaction is allowed to proceed at room temperature for a defined period.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and consume any remaining ATP. This step is crucial for reducing background signal.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent contains an enzyme that converts the ADP generated by the kinase reaction back into ATP, and a luciferase/luciferin pair that produces a luminescent signal proportional to the amount of newly synthesized ATP.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 values are then calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Impact on Cellular Signaling Pathways

The cross-reactivity of 3-amino-1,2,4-triazole compounds with various kinases can have profound effects on intracellular signaling pathways that are crucial for cell proliferation, survival, and inflammation. Two of the most important pathways often modulated by kinase inhibitors are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Aberrant activation of this pathway is a common feature of many cancers. Some triazole-containing compounds have been shown to inhibit key kinases within this cascade.

pi3k_pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 3-Amino-1,2,4-Triazole Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition points of 3-amino-1,2,4-triazole derivatives in the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical mediator of the inflammatory response and also plays a significant role in cancer cell survival and proliferation. Inhibition of kinases upstream of NF-κB, such as IKKs, can block its activation.

nfkb_pathway Receptor Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Gene_expression Gene Transcription (Inflammation, Survival) Inhibitor 3-Amino-1,2,4-Triazole Derivative Inhibitor->IKK_complex

Caption: Inhibition of the NF-κB signaling pathway by targeting upstream kinases.

Conclusion

The 3-amino-1,2,4-triazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. However, the inherent challenge of achieving high selectivity necessitates a thorough and early assessment of cross-reactivity. While this guide provides a snapshot of the current understanding, it also highlights the need for more comprehensive and standardized kinase profiling of 3-amino-1,2,4-triazole libraries to better inform structure-activity relationships and guide the development of next-generation therapeutics with improved safety and efficacy profiles. The use of robust experimental protocols and a clear visualization of the affected signaling pathways are indispensable tools in this endeavor.

References

A Comparative Analysis of the Cytotoxic Potential of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation Against Alternative Triazole-Based Compounds

The exploration of novel therapeutic agents with selective cytotoxicity against cancer cells is a cornerstone of modern drug discovery. Triazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including anticancer properties. This guide provides a comparative overview of the cytotoxic potential of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol (ATP) in the context of other functionally related triazole compounds. While specific experimental data on the cytotoxicity of ATP is not publicly available, this analysis leverages data from structurally similar triazole derivatives to provide a predictive comparison and a framework for future experimental evaluation.

Comparative Cytotoxicity of Triazole Derivatives

The cytotoxic efficacy of various triazole-based compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxic potency, varies depending on the specific chemical structure and the cancer cell line being tested. The following table summarizes the reported IC50 values for several alternative triazole derivatives, offering a benchmark for the potential cytotoxic activity of ATP.

CompoundCell LineIC50 (µM)Reference
Compound 6a (Quinazolinone-Triazole Hybrid) MCF-7Not specified[1]
LaSOM 186 (Coumarin–Triazole Hybrid) MCF-72.66[2]
LaSOM 190 (Coumarin–Triazole Hybrid) MCF-72.85[2]
Compound 4 (1,2,4-Triazole and 1,3,4-Oxadiazole S-Derivative) A-54915.65 ± 0.72[3]
Compound 5 (1,2,4-Triazole and 1,3,4-Oxadiazole S-Derivative) HeLa24.90 ± 0.62[3]
Compound B4 (4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol) MCF-720.35[4]
1,2,3-Triazolic salts with 16-carbon aliphatic chains MDA-MB-2313.2 - 6.4[5]
Compound B9 (3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole) VMM917Selectively toxic[6]

Note: The absence of direct IC50 values for ATP necessitates a comparative approach based on the activities of related triazole compounds. The data presented underscores the potential for triazole derivatives to exhibit significant cytotoxicity against various cancer cell lines.

Experimental Protocols for Cytotoxicity Evaluation

The assessment of a compound's cytotoxic effect is fundamental to preclinical drug development. Several standardized assays are employed to quantify cell viability and proliferation following treatment with a test agent. The methodologies outlined below are commonly used for evaluating the cytotoxicity of triazole derivatives and serve as a guide for the prospective testing of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., ATP, other triazole derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Formazan Solubilization: After a further incubation period (2-4 hours), the medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualizing Experimental and Biological Processes

Diagrams are essential tools for illustrating complex experimental workflows and biological signaling pathways. The following visualizations, created using the DOT language, depict a standard cytotoxicity testing workflow and a hypothetical signaling pathway that could be modulated by cytotoxic compounds.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plates treatment Addition of Compounds to Cells cell_seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_processing Calculation of Cell Viability absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: A generalized workflow for evaluating compound cytotoxicity using the MTT assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis compound Triazole Compound compound->receptor Inhibition

Caption: A hypothetical signaling pathway leading to apoptosis, potentially modulated by a triazole compound.

References

Comparing the efficacy of different synthetic routes to 3-amino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 3-amino-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its synthesis has been the subject of extensive research, leading to a variety of synthetic strategies. This guide provides a comparative analysis of the most effective and commonly employed synthetic routes to this vital heterocyclic motif, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.

Overview of Synthetic Strategies

The primary methods for the synthesis of 3-amino-1,2,4-triazoles can be broadly categorized into three main approaches:

  • Cyclization of Guanidine Derivatives: This is arguably the most direct and high-yielding approach, typically involving the reaction of aminoguanidine with a one-carbon synthon, such as formic acid or its derivatives.

  • Cyclization of Thiosemicarbazide Derivatives: This versatile method involves the formation of an acyl- or imidoyl-thiosemicarbazide intermediate, followed by cyclization to the triazole ring. This route allows for significant diversity in substitution patterns.

  • Classical Named Reactions (Pellizzari & Einhorn-Brunner): While fundamental to triazole chemistry, these methods are generally used for synthesizing substituted 1,2,4-triazoles and are less direct for obtaining the 3-amino unsubstituted core, often requiring specific starting materials to yield the desired product.

The following diagram illustrates a general decision-making workflow for selecting a synthetic route.

Synthetic_Route_Selection start Define Target 3-Amino-1,2,4-triazole sub_pattern Substitution Pattern? start->sub_pattern unsub Unsubstituted (5-H)? sub_pattern->unsub  Simple sub_at_5 Substituted at C5? sub_pattern->sub_at_5  Complex unsub->sub_at_5  No route1 Route 1: Aminoguanidine + Formic Acid unsub->route1  Yes sub_at_N1_or_NH2 Substituted at N1 or NH2? sub_at_5->sub_at_N1_or_NH2  No route2 Route 2: Aminoguanidine + Carboxylic Acid (MW) sub_at_5->route2  Yes route3 Route 3: From Thiourea/ Thiosemicarbazide sub_at_N1_or_NH2->route3  Yes

Caption: Decision workflow for selecting a synthetic route.

Route 1: From Aminoguanidine and Formic Acid

This classical and highly efficient method provides direct access to the parent 3-amino-1,2,4-triazole. The reaction involves the condensation of an aminoguanidine salt (typically bicarbonate) with formic acid, which forms an aminoguanidine formate intermediate that subsequently cyclizes upon heating.

Route1_Aminoguanidine_Formic_Acid reagents Aminoguanidine Bicarbonate + Formic Acid intermediate Aminoguanidine Formate (in situ) reagents->intermediate Heat, - H2O, - CO2 product 3-Amino-1,2,4-triazole intermediate->product Heat (120°C), Cyclization, - H2O

Caption: Synthesis from aminoguanidine and formic acid.

Advantages:

  • Excellent yields (often >95%).[2]

  • Uses readily available and inexpensive starting materials.

  • Straightforward procedure.

Disadvantages:

  • Primarily suitable for the synthesis of the unsubstituted 3-amino-1,2,4-triazole.

  • Requires careful heating to control the initial foaming reaction.[2]

Route 2: From Aminoguanidine and Carboxylic Acids (Microwave-Assisted)

A modern extension of Route 1, this method allows for the synthesis of 5-substituted 3-amino-1,2,4-triazoles by reacting aminoguanidine bicarbonate with various carboxylic acids under microwave irradiation. This approach offers a greener and more rapid alternative to conventional heating.[3]

Route2_Aminoguanidine_Carboxylic_Acid reagents Aminoguanidine Bicarbonate + Carboxylic Acid (R-COOH) intermediate Acyl-aminoguanidine (Intermediate) reagents->intermediate Microwave, Acid Catalysis product 5-R-3-Amino-1,2,4-triazole intermediate->product Microwave, Cyclization, - H2O

Caption: Microwave-assisted synthesis from aminoguanidine.

Advantages:

  • Good to excellent yields for a range of 5-alkyl and 5-aryl substituents.[3]

  • Significantly reduced reaction times compared to conventional methods.[4]

  • Environmentally friendly (often uses water or solvent-free conditions).

Disadvantages:

  • Requires specialized microwave synthesis equipment.

  • Yields can be sensitive to the nature of the carboxylic acid used.

Route 3: From Thiourea and Thiosemicarbazide Derivatives

This convergent approach offers high flexibility for introducing substituents at the N-1 and 3-amino positions. The synthesis proceeds through a common hydrazinecarboximidamide intermediate, which is then cyclized. One pathway starts with a substituted thiourea, which is S-methylated and then reacted with a hydrazine. An alternative pathway begins with a hydrazinecarbothioamide (thiosemicarbazide), which is S-methylated and then reacted with an amine.

Route3_Thiourea_Thiosemicarbazide cluster_A Pathway A cluster_B Pathway B thiourea Substituted Thiourea sulfonic_acid_A Sulfonic Acid Intermediate (5) thiourea->sulfonic_acid_A S-Methylation intermediate Hydrazinecarboximidamide Intermediate (2) sulfonic_acid_A->intermediate + Hydrazine (R1-NHNH2) product Substituted 3-Amino-1,2,4-triazole (1) intermediate->product + Trimethyl Orthoformate, Heat (140°C), Cyclization thiosemicarbazide Thiosemicarbazide sulfonic_acid_B Sulfonic Acid Intermediate (6) thiosemicarbazide->sulfonic_acid_B S-Methylation sulfonic_acid_B->intermediate + Amine (R2R3-NH)

Caption: Convergent synthesis from thiourea or thiosemicarbazide.

Advantages:

  • Highly versatile, allowing for diverse substitution at N-1 and the 3-amino group.[1]

  • Good yields are achievable in a two-step, one-pot protocol.[1]

  • Mild reaction conditions accommodate a range of functional groups.[1]

Disadvantages:

  • Multi-step process compared to the direct cyclization of aminoguanidine.

  • May require chromatographic purification.

Quantitative Data Summary

RouteKey ReactantsProductConditionsTimeYieldCitation
1 Aminoguanidine Bicarbonate, Formic Acid3-Amino-1,2,4-triazole120°C (conventional heating)5 h95–97%[2]
2a Aminoguanidine Bicarbonate, Propionic Acid3-Amino-5-ethyl-1,2,4-triazole150°C (microwave)40 min86%[3]
2b Aminoguanidine Bicarbonate, Benzoic Acid3-Amino-5-phenyl-1,2,4-triazole150°C (microwave)40 min85%[3]
2c Aminoguanidine Bicarbonate, Cyclobutanecarboxylic Acid3-Amino-5-cyclobutyl-1,2,4-triazole150°C (microwave)40 min70%[3]
3 N-Phenylthiourea, Phenylhydrazine, Trimethyl Orthoformate1-Phenyl-N-phenyl-1H-1,2,4-triazol-3-amine140°C (conventional heating)14 h66% (2 steps)[1]

Experimental Protocols

Protocol for Route 1: Synthesis of 3-Amino-1,2,4-triazole

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.32 (1963); Vol. 36, p.1 (1956).[2]

  • To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL two-necked round-bottomed flask fitted with a thermometer, add 48 g (40 mL, 1.05 moles) of 98–100% formic acid.

  • Cautiously heat the foaming mixture with gentle rotation of the flask until gas evolution ceases and the solid material is completely dissolved.

  • Maintain the resulting solution of aminoguanidine formate at a temperature of 120°C for 5 hours.

  • After cooling the solution, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Evaporate the ethanolic solution to dryness on a steam bath and then dry the resulting solid in an oven at 100°C. The expected yield is 80–81.6 g (95–97%) of colorless crystalline 3-amino-1,2,4-triazole.

  • The product can be further purified by recrystallization from ethanol.

Protocol for Route 2: Microwave-Assisted Synthesis of 3-Amino-5-phenyl-1,2,4-triazole

This protocol is a representative example based on the methodology described by Gümüş et al. (2024).[3]

  • In a sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol), benzoic acid (1.0 mmol), and 3 drops of concentrated hydrochloric acid.

  • Add 2 mL of water as the solvent.

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the reaction mixture at 150°C for 40 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 3-amino-5-phenyl-1,2,4-triazole. The expected yield is approximately 85%.

Protocol for Route 3: Synthesis of 1-Phenyl-N-phenyl-1H-1,2,4-triazol-3-amine

This protocol is a representative example based on the methodology described by Lee et al. (2009).[1]

  • Step 1 (Intermediate Formation): Synthesize the sulfonic acid intermediate (5) from N-phenylthiourea according to literature procedures.

  • Step 2 (Amine Condensation): In a suitable vessel, stir a mixture of the sulfonic acid intermediate (5) (1.2 mmol) and phenylhydrazine (1.0 mmol) in 1 mL of anhydrous acetonitrile at room temperature for 1.5 hours.

  • Concentrate the reaction mixture in vacuo to a solid.

  • Step 3 (Cyclization): Add 1 mL of trimethyl orthoformate to the solid intermediate and heat the mixture in a sealed tube at 140°C overnight (approx. 14 hours).

  • Cool the resulting mixture to room temperature.

  • Purification: Filter the crude product through a short pad of silica gel, eluting with 20% methanol in dichloromethane.

  • Concentrate the filtrate to obtain the purified product. The expected isolated yield over the two steps is approximately 66%.

References

A Comparative Guide to the Anticancer Activity of Novel 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] In the realm of oncology, novel derivatives of 1,2,4-triazole are continually emerging as promising candidates for anticancer therapies. These compounds exhibit diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest, making them a fertile ground for the development of next-generation cancer treatments.[2]

This guide provides a comparative analysis of the anticancer activity of recently developed 1,2,4-triazole derivatives, presenting key experimental data to facilitate informed research and development decisions. We will delve into their cytotoxic effects on various cancer cell lines, explore their mechanisms of action, and provide detailed protocols for the key experimental assays cited.

Comparative Anticancer Activity of Novel 1,2,4-Triazole Derivatives

The in vitro cytotoxicity of novel 1,2,4-triazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. These studies frequently utilize established anticancer drugs such as doxorubicin and etoposide as positive controls, providing a benchmark for the activity of these novel compounds.

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Series 1: Pyridine Hybrids
TP6Murine Melanoma (B16F10)41.12 - 61.11--
Series 2: Amino Derivatives
Compound 7Liver Cancer (HepG2)17.69 - 25.4DoxorubicinNot Specified
Compound 17Liver Cancer (HepG2)17.69 - 25.4DoxorubicinNot Specified
Compound 28Liver Cancer (HepG2)17.69 - 25.4DoxorubicinNot Specified
Compound 34Liver Cancer (HepG2)17.69 - 25.4DoxorubicinNot Specified
Compound 7Breast Cancer (MCF-7)17.69 - 27.09DoxorubicinNot Specified
Compound 17Breast Cancer (MCF-7)17.69 - 27.09DoxorubicinNot Specified
Compound 28Breast Cancer (MCF-7)17.69 - 27.09DoxorubicinNot Specified
Compound 34Breast Cancer (MCF-7)17.69 - 27.09DoxorubicinNot Specified
Series 3: Triazolyl-Thio-Methyl-Triazole Conjugates
Compound 17Breast Cancer (MCF-7)0.31DoxorubicinNot Specified
Compound 22Breast Cancer (MCF-7)3.31DoxorubicinNot Specified
Compound 25Breast Cancer (MCF-7)4.46DoxorubicinNot Specified
Compound 22Colon Cancer (Caco-2)4.98DoxorubicinNot Specified
Compound 25Colon Cancer (Caco-2)7.22DoxorubicinNot Specified
Series 4: Adenosine A2B Receptor Antagonists
Compound 15Breast Adenocarcinoma (MDA-MB-231)3.48DoxorubicinNot Specified
Compound 20Breast Adenocarcinoma (MDA-MB-231)5.95DoxorubicinNot Specified
Series 5: Indolyl Derivatives
Compound 13bBreast Cancer (MCF-7)1.07Erlotinib2.51
Compound 13bLiver Cancer (HepG2)0.32Erlotinib2.91
Series 6: Thiazolo[3,2-b][3][4][5]-triazoles
Compound 3bVarious Cancer Cell Lines (Mean GI50)1.37Doxorubicin1.13

Mechanisms of Action: Targeting Key Cancer Pathways

Novel 1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach can be advantageous in overcoming drug resistance.

Inhibition of Kinase Signaling Pathways

A significant number of 1,2,4-triazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2]

  • EGFR, BRAF, and Tubulin Inhibition: Certain series of 1,2,4-triazole compounds have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin polymerization.[6] For instance, compound 8c from one study showed potent inhibition of both BRAF and tubulin, along with significant EGFR inhibition (IC50 = 3.6 µM).[6]

  • Aurora-A Kinase Inhibition: Novel triazole derivatives have been designed as bioisosteres of known Aurora-A kinase inhibitors, showing inhibitory activity in the low to submicromolar range.[7] Aurora-A kinase is a key regulator of mitosis, and its overexpression is common in many cancers.[7]

  • Dual EGFR/PARP-1 Inhibition: Some indolyl-1,2,4-triazole hybrids have been developed as dual inhibitors of EGFR and Poly (ADP-ribose) polymerase-1 (PARP-1). Compound 13b exhibited potent dual inhibitory activity with IC50 values of 62.4 nM for EGFR and 1.24 nM for PARP-1.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF (BRAF) RAF (BRAF) RAS->RAF (BRAF) MEK MEK RAF (BRAF)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Microtubules Microtubules Tubulin Polymerization Tubulin Polymerization Microtubules->Tubulin Polymerization DNA Repair DNA Repair PARP-1 PARP-1 PARP-1->DNA Repair 1,2,4-Triazole Derivative (8c) 1,2,4-Triazole Derivative (8c) 1,2,4-Triazole Derivative (8c)->EGFR Inhibits 1,2,4-Triazole Derivative (8c)->RAF (BRAF) Inhibits 1,2,4-Triazole Derivative (8c)->Tubulin Polymerization Inhibits 1,2,4-Triazole Derivative (13b) 1,2,4-Triazole Derivative (13b) 1,2,4-Triazole Derivative (13b)->EGFR Inhibits 1,2,4-Triazole Derivative (13b)->PARP-1 Inhibits 1,2,4-Triazole Derivative (Aurora-A Inhibitor) 1,2,4-Triazole Derivative (Aurora-A Inhibitor) Aurora-A Kinase Aurora-A Kinase 1,2,4-Triazole Derivative (Aurora-A Inhibitor)->Aurora-A Kinase Inhibits Mitosis Mitosis Aurora-A Kinase->Mitosis

Caption: Inhibition of Cancer Signaling Pathways by 1,2,4-Triazole Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Many novel 1,2,4-triazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

  • Caspase-Dependent Apoptosis: Hybrid molecules of 1,2,4-triazole and chalcone have been shown to induce apoptosis in human lung adenocarcinoma cells (A549) through a caspase-3 dependent pathway.[9] This involves the increased expression of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and activation of caspases-3, -8, and -9.[9]

  • p53-Mediated Apoptosis: A series of thiazolo[3,2-b][3][4][5]-triazoles were found to induce apoptosis by increasing the level of the tumor suppressor protein p53.[10] Compound 3b was particularly potent, showing a significant increase in p53 levels in MCF-7 breast cancer cells.[10]

  • Cell Cycle Arrest: Indolyl-1,2,4-triazole hybrids have demonstrated the ability to arrest the cell cycle at different phases. For example, compound 13b arrested the cell cycle at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells.[8] Other derivatives have been shown to cause cell cycle arrest in the sub-G1 phase.[11]

cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_p53 p53 Pathway cluster_cellcycle Cell Cycle Arrest 1,2,4-Triazole Derivative 1,2,4-Triazole Derivative Bax Bax 1,2,4-Triazole Derivative->Bax Upregulates Caspase-8 Caspase-8 1,2,4-Triazole Derivative->Caspase-8 Activates MDM2 MDM2 1,2,4-Triazole Derivative->MDM2 Inhibits G0/G1 G0/G1 1,2,4-Triazole Derivative->G0/G1 Arrests S S 1,2,4-Triazole Derivative->S Arrests G2/M G2/M 1,2,4-Triazole Derivative->G2/M Arrests Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis p53 p53 p53_apoptosis Apoptosis p53->p53_apoptosis MDM2->p53 Inhibits

Caption: Induction of Apoptosis and Cell Cycle Arrest by 1,2,4-Triazole Derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation and comparison of anticancer agents. Below are the methodologies for the key assays discussed in this guide.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

cluster_workflow MTT Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 1,2,4-triazole derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: MTT Cell Viability Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12][13] Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel 1,2,4-triazole derivatives and the reference drug in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][14]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 1,2,4-triazole derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

  • Cell Treatment: Treat cells with the 1,2,4-triazole derivatives as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Conclusion

The landscape of anticancer drug discovery is continually evolving, and novel 1,2,4-triazole derivatives represent a highly promising class of therapeutic agents. Their ability to target multiple cancer-associated pathways, including critical kinase signaling cascades and the machinery of apoptosis and cell cycle progression, underscores their potential for broad-spectrum and effective anticancer activity. The comparative data presented in this guide highlights the significant potency of several new derivatives, with some exhibiting IC50 values in the sub-micromolar range. The detailed experimental protocols provided herein are intended to support the rigorous and standardized evaluation of these and future 1,2,4-triazole-based anticancer candidates, thereby accelerating their journey from the laboratory to clinical application. Further research focusing on in vivo efficacy, pharmacokinetic profiling, and toxicity studies will be crucial in fully elucidating the therapeutic potential of these promising compounds.

References

Safety Operating Guide

Proper Disposal of 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol: A Comprehensive Guide for Laboratory Professionals

Proper Disposal of 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol: A Comprehensive Guide for Laboratory Professionals

For immediate reference, the primary recommended disposal method for 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4] This compound is classified as an irritant and requires careful handling in accordance with safety regulations.

This document provides essential safety and logistical information for the proper disposal of 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the known quantitative data for 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol is provided in the table below. The lack of extensive publicly available data underscores the importance of treating this compound with caution and assuming it may have uncharacterized hazards.

PropertyValueSource
CAS Number 18595-97-6[1][2]
Molecular Formula C5H10N4O[1][2]
Molecular Weight 142.16 g/mol [1]
Purity ≥95%[2]
Hazard Irritant[1]
Storage Room temperature[2]

Health and Safety Information

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. Seek medical attention if breathing is difficult.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Protocol

The recommended disposal procedure for 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol involves professional handling due to its potential hazards. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed. [4]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect waste 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is cool and dry.

    • Segregate from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for amino-triazoles, avoid contact with strong oxidizing agents.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The designated disposal route is either a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging:

    • Containers that held the chemical should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[4]

    • Combustible packaging materials may be incinerated by a licensed facility.[4]

Experimental Protocols

Currently, there are no established and verified experimental protocols for the in-lab neutralization or deactivation of 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol in the provided search results. Therefore, attempting to neutralize this chemical in the laboratory is not recommended . The most prudent and compliant approach is to follow the professional disposal procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol.

DisposalWorkflowcluster_collectionWaste Generation & Collectioncluster_storageTemporary Storagecluster_disposalFinal DisposalGenerate_WasteGenerate Waste3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-olSelect_ContainerSelect Compatible, Labeled ContainerGenerate_Waste->Select_ContainerStep 1aCollect_WasteCollect Waste inSealed ContainerSelect_Container->Collect_WasteStep 1bStore_WasteStore in DesignatedHazardous Waste AreaCollect_Waste->Store_WasteStep 2SegregateSegregate fromIncompatible MaterialsStore_Waste->SegregateContact_EHSContact EHS orLicensed ContractorSegregate->Contact_EHSStep 3IncinerationControlled Incinerationwith Flue Gas ScrubbingContact_EHS->IncinerationOption 1Destruction_PlantLicensed ChemicalDestruction PlantContact_EHS->Destruction_PlantOption 2EndProper DisposalAchievedIncineration->EndDestruction_Plant->End

Caption: Disposal workflow for 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol.

Essential Safety and Operational Guide for Handling 3-(5-Amino-4H-triazol-3-yl)-propan-1-ol

Essential Safety and Operational Guide for Handling 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol (CAS No. 18595-97-6), including operational and disposal plans.

Chemical Identifier:

  • Name: 3-(5-Amino-4H-[1][2][3]triazol-3-yl)-propan-1-ol

  • CAS Number: 18595-97-6[4][5]

  • Molecular Formula: C5H10N4O[4][5]

  • Molecular Weight: 142.16 g/mol [5]

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Protects against potential eye irritation or injury from splashes. Triazole compounds can be irritating to the eyes.
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat should be worn at all times. For larger quantities or increased risk of exposure, consider double-gloving and a chemically resistant apron or suit.Prevents skin contact, as the compound is classified as an irritant.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Minimizes inhalation of any potential vapors or dust, which can cause respiratory tract irritation.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood to minimize inhalation exposure.[2] Safety showers and eyewash stations must be readily accessible.

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6] Keep containers tightly closed when not in use. The compound should be stored at room temperature.[4]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill and Disposal Plan:

  • Spill Containment: In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a labeled, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Waste Disposal: This material should be treated as hazardous waste.[7] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains, water sources, or sewer systems.[7] All local, state, and federal regulations for hazardous waste disposal must be followed.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of 3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-olcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Functionalityprep_ppe->prep_hoodprep_materialsGather All Necessary Materialsprep_hood->prep_materialshandling_weighWeigh Compound in Fume Hoodprep_materials->handling_weighProceed to handlinghandling_dissolveDissolve in Appropriate Solventhandling_weigh->handling_dissolvehandling_reactionPerform Experimental Procedurehandling_dissolve->handling_reactioncleanup_decontaminateDecontaminate Glassware & Surfaceshandling_reaction->cleanup_decontaminateExperiment completecleanup_wasteSegregate & Label Hazardous Wastecleanup_decontaminate->cleanup_wastecleanup_disposeDispose of Waste via Licensed Contractorcleanup_waste->cleanup_disposecleanup_ppeDoff and Dispose of Contaminated PPEcleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of the specified chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(5-Amino-4H-[1,2,4]triazol-3-yl)-propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.